molecular formula C10H14O B1582576 2-Isopropylanisole CAS No. 2944-47-0

2-Isopropylanisole

Cat. No.: B1582576
CAS No.: 2944-47-0
M. Wt: 150.22 g/mol
InChI Key: NNZRVXTXKISCGS-UHFFFAOYSA-N
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Description

2-Isopropylanisole can be prepared from 2-isopropylphenol via O-methylation using dimethyl sulfate.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZRVXTXKISCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951956
Record name 1-Methoxy-2-(propan-2-yl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID90951956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2944-47-0
Record name o-Isopropylanisole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 2-Isopropylanisole?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Isopropylanisole: A Technical Monograph on Synthesis, Metabolic Stability, and Bio-Analytical Utility Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropylanisole (CAS: 2944-47-0), also known as o-isopropylanisole or 1-isopropyl-2-methoxybenzene, is a sterically congested aromatic ether of significant interest in organic synthesis and bio-analytical chemistry.[1] Unlike its para-isomer, which is widely utilized in the flavor industry, the ortho-isomer serves as a specialized scaffold. Its steric bulk—conferred by the proximal isopropyl group—modulates its reactivity and metabolic profile, making it a critical model substrate for studying steric hindrance in Cytochrome P450-mediated O-demethylation. Furthermore, its structural homology to the ADDA moiety of microcystins has established it as a premier template for Molecularly Imprinted Polymers (MIPs) in environmental toxicology.

Chemical Identity & Physicochemical Profile

2-Isopropylanisole presents as a colorless to pale yellow liquid with a characteristic ether-like odor. Its lipophilicity (LogP ~3.4) suggests high membrane permeability, a relevant factor for its use in intracellular metabolic assays.

PropertyValueNotes
CAS Number 2944-47-0Distinct from p-isomer (4132-48-3)
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point 198–200 °C@ 760 mmHg
Density 0.936 g/mL@ 25 °C
Refractive Index

1.508
LogP (Predicted) 3.4High lipophilicity
Solubility Immiscible in water; soluble in EtOH, Et₂O, CHCl₃
Key Spectral Feature MS Base Peak: m/z 135Loss of methyl radical from isopropyl group

Synthetic Pathways & Production

The synthesis of 2-isopropylanisole is a two-stage process requiring precise regiocontrol during the initial alkylation to favor the ortho product over the thermodynamically stable para isomer.

Workflow Description
  • Precursor Synthesis (Ortho-Alkylation): Phenol is alkylated with propylene using an aluminum phenoxide catalyst. This catalyst system coordinates with the phenolic oxygen, directing the incoming electrophile to the ortho position via a six-membered transition state.

  • Etherification (Williamson Synthesis): The resulting 2-isopropylphenol is methylated. Due to the steric bulk of the adjacent isopropyl group, strong bases and active methylating agents (e.g., dimethyl sulfate or methyl iodide) are required to drive the reaction to completion.

Visualization: Synthetic Route

Synthesis Phenol Phenol Inter 2-Isopropylphenol (Intermediate) Phenol->Inter Alkylation (High Temp/Press) Propylene Propylene Propylene->Inter Cat Al(OPh)3 Catalyst (Ortho-Directing) Cat->Inter Catalysis Product 2-Isopropylanisole Inter->Product Etherification Reagents Me2SO4 / NaOH (Methylation) Reagents->Product

Figure 1: Two-step synthesis emphasizing the ortho-selective alkylation followed by methylation.

Experimental Protocol: Methylation Step

Standard Operating Procedure for Research Scale (10 mmol)

  • Reagents: 2-Isopropylphenol (1.36 g, 10 mmol), Potassium Carbonate (2.76 g, 20 mmol), Methyl Iodide (1.42 g, 10 mmol), Acetone (30 mL).

  • Procedure:

    • Dissolve 2-isopropylphenol in dry acetone under N₂ atmosphere.

    • Add anhydrous K₂CO₃. Stir for 15 min to generate the phenoxide anion.

    • Add Methyl Iodide dropwise. Caution: MeI is a suspected carcinogen.

    • Reflux at 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Distillation or Flash Chromatography (Silica, 100% Hexanes).

Metabolic Stability & Pharmacokinetics

For drug development professionals, 2-isopropylanisole serves as a textbook example of steric hindrance in metabolism .

Mechanistic Insight

Anisole derivatives typically undergo rapid O-demethylation by CYP2D6 or CYP2E1. However, in 2-isopropylanisole, the bulky isopropyl group at the ortho position creates a "steric shield" around the methoxy group.

  • Primary Effect: Inhibition of O-demethylation. The heme iron of the CYP enzyme cannot easily access the methoxy carbon-hydrogen bonds.

  • Metabolic Shunting: Metabolism is diverted towards the isopropyl group (benzylic hydroxylation) or the aromatic ring (ring hydroxylation), similar to the metabolic fate observed in isopropyl-substituted heterocycles.

Visualization: Predicted Metabolic Map

Metabolism Parent 2-Isopropylanisole PathA O-Demethylation (Sterically Hindered) Parent->PathA CYP2D6/2E1 PathB Benzylic Hydroxylation (Major Pathway) Parent->PathB CYP Oxidases PathC Ring Hydroxylation (Minor Pathway) Parent->PathC CYP Oxidases MetabA 2-Isopropylphenol PathA->MetabA MetabB 1-(2-methoxyphenyl)ethanol PathB->MetabB MetabC Hydroxy-2-isopropylanisole PathC->MetabC

Figure 2: Metabolic diversion map. Note the suppression of O-demethylation (red) in favor of side-chain oxidation (green).

Research Application: Molecular Imprinting (MIPs)

A critical application of 2-isopropylanisole in bio-analytical research is its use as a template mimic for cyanobacterial toxins.

  • The Problem: Microcystins are hepatotoxins with a conserved ADDA moiety (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid).

  • The Solution: The 2-isopropylanisole structure (specifically the methoxy-phenyl core with alkyl substitution) mimics the steric and electronic signature of the ADDA residue.

  • Protocol Utility: Researchers synthesize MIPs using 2-isopropylanisole as the "dummy template." The resulting polymer cavities bind Microcystin-LR with high affinity, allowing for the creation of robust, stable sensors for water safety testing without handling the lethal toxin itself during polymer fabrication.

Safety & Toxicology (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 270623, 2-Isopropylanisole. Retrieved from [Link]

  • Ortho-Alkylation Catalysis: Google Patents. (2024). Preparation of o-isopropyl phenol (CN1197785A).
  • Metabolic Analogues (Isopropyl Metabolism): Aprile, S., et al. (2010). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one. PubMed.[2][5] Retrieved from [Link]

  • MIP Application: Defense Technical Information Center (DTIC). (2021). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

Sources

Technical Monograph: 2-Isopropylanisole (CAS 2944-47-0)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Synthetic Chemistry and Drug Discovery [1]

Part 1: Executive Summary

2-Isopropylanisole (1-methoxy-2-(propan-2-yl)benzene) represents a critical structural scaffold in organic synthesis, distinguished by the steric influence of its ortho-isopropyl group. Unlike simple anisoles, the bulky isopropyl substituent at the C2 position imposes significant conformational constraints and electronic modulation, making this molecule a high-value intermediate for regioselective electrophilic aromatic substitutions.

For researchers and drug development professionals, 2-Isopropylanisole serves as a vital precursor in the synthesis of diterpenes (e.g., shonanyl methyl ether) and as a sterically defined building block in medicinal chemistry. Its utility lies in its ability to direct further functionalization to the para-position (C4) while blocking the ortho-position, a property essential for designing metabolically stable drug candidates.

Part 2: Physicochemical Profile

The following data aggregates experimentally verified properties essential for process optimization and analytical characterization.

PropertyValueUnitMethod/Condition
Molecular Formula C₁₀H₁₄O--
Molecular Weight 150.22 g/mol -
Boiling Point 198–200°CLit.[2][3] (Atmospheric)
Density 0.936g/mL@ 25 °C
Refractive Index

1.508
--
Flash Point 86 (187)°C (°F)Closed Cup
Solubility InsolubleWater-
Solubility SolubleOrganicsEther, Ethanol, Chloroform
Appearance Colorless Liquid--

Part 3: Synthetic Architecture

Synthesis Strategy: Causality and Choice

Two primary routes exist for the synthesis of 2-Isopropylanisole. The choice of method depends strictly on the required isomeric purity.

  • Route A: O-Methylation of 2-Isopropylphenol (High Fidelity)

    • Mechanism:[4][5][6][7][8] Nucleophilic substitution (

      
      ).
      
    • Rationale: This is the preferred laboratory method. Starting with the pre-functionalized phenol ensures 100% regioselectivity. There is no risk of forming the para-isomer, eliminating difficult separation steps.

    • Reagents: Dimethyl sulfate (DMS) or Methyl iodide (MeI) with a base (

      
       or NaOH).
      
  • Route B: Friedel-Crafts Alkylation of Anisole (Industrial/Bulk)

    • Mechanism:[4][5][6][7][8] Electrophilic Aromatic Substitution (

      
      ).[4][5]
      
    • Rationale: Lower cost but lower specificity. The methoxy group directs ortho/para, leading to a mixture that requires fractional distillation.

    • Causality: The steric bulk of the isopropyl group slightly disfavors the ortho attack compared to smaller alkyl groups, making the para isomer a significant byproduct.

Validated Protocol: O-Methylation (Route A)

Objective: Synthesis of 2-Isopropylanisole from 2-Isopropylphenol.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2-isopropylphenol (1.0 eq) in acetone (anhydrous).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 eq) anhydrous. Stir for 30 minutes at room temperature to generate the phenoxide anion.
    
  • Alkylation: Add Dimethyl Sulfate (1.1 eq) dropwise over 20 minutes. Caution: DMS is highly toxic.

  • Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), then water and brine.

  • Purification: Dry over

    
     and distill under reduced pressure.
    
Synthetic Workflow Diagram

SynthesisPathways Anisole Anisole ReactionB Route B: Friedel-Crafts (iPr-Cl / AlCl3) Anisole->ReactionB Mixed Regiochemistry Phenol 2-Isopropylphenol ReactionA Route A: O-Methylation (DMS/K2CO3) Phenol->ReactionA Regiospecific Product 2-Isopropylanisole (CAS 2944-47-0) ReactionA->Product >98% Yield ReactionB->Product Byproduct 4-Isopropylanisole (Major Impurity) ReactionB->Byproduct Separation Required

Figure 1: Comparative synthetic pathways highlighting the regiochemical advantage of O-methylation.

Part 4: Reactivity & Pharmaceutical Utility

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong activator and ortho, para-director.[9] However, in 2-Isopropylanisole, the C2 position is blocked, and the C6 position (the other ortho site) is sterically crowded by the isopropyl group's rotation.

  • Dominant Pathway: Electrophiles attack the C4 (para) position.

  • Key Reaction: Bromination to 4-bromo-2-isopropylanisole . This intermediate is crucial for Suzuki-Miyaura couplings in drug discovery.

Drug Development Applications

In Medicinal Chemistry, 2-Isopropylanisole functions as a Steric Shield Scaffold .

  • Metabolic Stability: The isopropyl group at the ortho position protects the ether linkage and the aromatic ring from metabolic oxidation (P450 enzymes) at the C2/C3 sites.

  • Conformational Locking: The bulk forces the methoxy group out of planarity or locks the rotation of adjacent aryl rings in biaryl drugs, potentially increasing binding affinity to target receptors.

  • Terpenoid Synthesis: It is a verified starting material for the total synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether , demonstrating its utility in complex natural product construction [1].

Reaction Pathway Diagram

Reactivity cluster_EAS Electrophilic Substitution (C4 Selective) cluster_NatProd Natural Product Synthesis Start 2-Isopropylanisole Bromination Bromination (LiBr / CAN) Start->Bromination C4-Directing Shonanyl (±)-Shonanyl Methyl Ether Start->Shonanyl Multi-step Synthesis ProductBr 4-Bromo-2-isopropylanisole Bromination->ProductBr

Figure 2: Divergent reactivity showing the primary C4-functionalization vector.

Part 5: Safety & Handling Protocols

Signal Word: WARNING (Combustible Liquid)

Although some automated databases flag this as "Extremely Flammable" due to category confusion with isopropylamine, the flash point of 86°C classifies it as a Combustible Liquid (Class IIIA) . It does not pose the same vapor explosion hazard as diethyl ether, but standard precautions apply.

Hazard ClassH-CodeStatementMitigation
Flammable Liquid H227Combustible liquidKeep away from open flames/hot surfaces. Ground containers.
Skin Irritation H315Causes skin irritationWear Nitrile gloves (0.11 mm min thickness).
Eye Irritation H319Causes serious eye irritationUse chemical splash goggles.

Storage:

  • Store in a cool, dry place away from oxidizing agents.[10]

  • Keep under inert atmosphere (Nitrogen/Argon) if long-term storage is required to prevent slow oxidation of the benzylic position.

References

  • Ghosal, M., et al. (1989). "Total synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether." Tetrahedron Letters, 30(26), 3469-3470.

  • Sigma-Aldrich. (n.d.). "2-Isopropylanisole Product Specification." SigmaAldrich.com.

  • National Center for Biotechnology Information. (2025).[9][11][12] "PubChem Compound Summary for CID 270623, 2-Isopropylanisole." PubChem.

  • Thermo Fisher Scientific. (2010).[9][11] "Safety Data Sheet: 2-Isopropylanisole." FisherSci.com.

Sources

A Technical Guide to 2-Isopropylanisole: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-isopropylanisole, a key aromatic intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic identification to explore the compound's synthesis, reactivity, and potential utility as a foundational scaffold in medicinal chemistry and natural product synthesis. We will examine the causality behind synthetic choices and provide validated protocols to ensure scientific rigor and reproducibility.

Core Molecular and Physical Properties

2-Isopropylanisole, also known by its IUPAC name 1-methoxy-2-propan-2-ylbenzene, is a substituted aromatic ether.[1][2] Its core structure consists of an anisole ring substituted with an isopropyl group at the ortho position. This seemingly simple structure provides a unique combination of steric and electronic properties that make it a valuable starting material in organic synthesis.

The fundamental molecular and physical characteristics are summarized below. These data are critical for experimental design, reaction monitoring, and purification procedures.

PropertyValueSource(s)
CAS Number 2944-47-0[1][3]
Molecular Formula C₁₀H₁₄O[1][2][3]
Molecular Weight 150.22 g/mol [2][3][4]
Appearance Clear, colorless to light yellow liquid[3][5]
Density 0.936 g/mL at 25°C[3][4][5]
Boiling Point 198-200 °C[3][4][5]
Flash Point 86.1 °C (187.0 °F) - closed cup[3][4][5]
Refractive Index n20/D 1.508[3][4][5]
Solubility Slightly soluble in water[1][3][5]
InChI Key NNZRVXTXKISCGS-UHFFFAOYSA-N[1][4]
SMILES CC(C)C1=CC=CC=C1OC[1][4]

Synthesis of 2-Isopropylanisole via O-Methylation

The most direct and common synthesis of 2-isopropylanisole is the O-methylation of 2-isopropylphenol.[5][6] This reaction is a classic example of the Williamson ether synthesis. The choice of this pathway is driven by the high availability of the starting phenol and the efficiency of the methylation step. The phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a potent nucleophile, readily attacking the electrophilic methyl group of the methylating agent.

Dimethyl sulfate is frequently used as the methylating agent due to its high reactivity and cost-effectiveness.[5][6] Potassium carbonate serves as a mild and effective base to generate the necessary phenoxide in situ.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Final Product A 2-Isopropylphenol E Combine Reactants & Reflux A->E Reaction Setup B Dimethyl Sulfate (Methylating Agent) B->E Reaction Setup C Potassium Carbonate (Base) C->E Reaction Setup D Acetone (Solvent) D->E Reaction Setup F Reaction Quench (e.g., Water) E->F Post-Reaction G Solvent Extraction (e.g., Ethyl Acetate) F->G Phase Separation H Drying & Evaporation G->H Isolation I Purification (e.g., Distillation) H->I Crude Product J 2-Isopropylanisole (Final Product) I->J Purified Product

Caption: Workflow for the synthesis of 2-isopropylanisole.

Experimental Protocol: O-Methylation of 2-Isopropylphenol

This protocol is a self-validating system. Successful synthesis can be confirmed by comparing the physical properties (boiling point, refractive index) of the obtained product with literature values and further verified using spectroscopic methods (NMR, IR).

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-isopropylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot disappears.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash with the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. Dilute the residue with water and extract with an organic solvent like ethyl acetate or diethyl ether (3x). Causality Note: The aqueous wash removes inorganic salts and any remaining DMF, while the product preferentially partitions into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by vacuum distillation to yield 2-isopropylanisole as a clear liquid.

Chemical Reactivity and Synthetic Applications

2-Isopropylanisole serves as a versatile intermediate for constructing more complex molecular architectures. Its utility is demonstrated in its use as a precursor for natural product synthesis and in regioselective functionalization reactions.

Application 1: Synthesis of Bioactive Natural Product Analogues

2-Isopropylanisole is a documented starting material for the multi-step synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether.[1][4][5] These natural products belong to a class of compounds investigated for their biological activities. The ability to synthesize them from a simple, commercially available precursor is a significant advantage in natural product chemistry, enabling the generation of derivatives for structure-activity relationship (SAR) studies—a cornerstone of drug discovery.

Application 2: Regioselective Bromination

The anisole ring is activated towards electrophilic aromatic substitution, and the methoxy group is an ortho-, para-director. The existing ortho-isopropyl group provides significant steric hindrance, which can be exploited to direct incoming electrophiles. For instance, 2-isopropylanisole can be selectively brominated at the para-position to yield 4-bromo-2-isopropylanisole.[4][5][6] This intermediate is valuable as it introduces a functional handle (bromine) that can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.

Experimental Protocol: Bromination of 2-Isopropylanisole

This protocol utilizes a lithium bromide/ammonium cerium(IV) nitrate (LiBr/CAN) system, which offers a milder alternative to using elemental bromine.

  • Setup: In a flask protected from light, dissolve 2-isopropylanisole (1.0 eq) and lithium bromide (1.5 eq) in a suitable solvent like acetonitrile.

  • Reaction: Cool the solution in an ice bath. Add a solution of ammonium cerium(IV) nitrate (CAN) (2.0 eq) in the same solvent dropwise over 30 minutes.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-isopropylanisole.

Context in Drug Discovery and Development

While 2-isopropylanisole is not a therapeutic agent itself, its value to drug development professionals lies in its role as a "building block".[7] The process of discovering a new drug often begins with identifying a promising molecular scaffold, which is then systematically modified to optimize its efficacy, selectivity, and pharmacokinetic properties.[8]

Substituted anisoles are common motifs in pharmaceuticals. The specific ortho-isopropyl substitution pattern of 2-isopropylanisole provides a unique steric and electronic profile that can be used to probe interactions with biological targets. Intermediates like this are essential for creating chemical libraries for high-throughput screening, the first step in identifying "hits" in the drug discovery pipeline.[9][10]

G A Building Block (e.g., 2-Isopropylanisole) B Chemical Modification (e.g., Bromination, Cross-Coupling) A->B Functionalization C Scaffold for Library Synthesis B->C Diversification D Screening & Lead Identification C->D Biological Assay E Lead Optimization (SAR Studies) D->E Iterative Design F Drug Candidate E->F Preclinical Selection

Sources

A Technical Guide to the Synthesis of 2-Isopropylanisole via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-isopropylanisole from 2-isopropylphenol. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for preparing aryl ethers. This document delves into the core mechanistic principles, offers a comparative analysis of key reagents, and presents detailed, field-proven experimental protocols. Causality behind procedural choices, methods for product purification and characterization, and critical safety considerations are discussed to equip researchers, chemists, and drug development professionals with the knowledge for successful and safe synthesis. The objective is to provide a self-validating framework for producing high-purity 2-isopropylanisole, a valuable intermediate in the synthesis of various organic compounds.[1]

Introduction: The Significance of Aryl Methyl Ethers

Aryl methyl ethers, or anisoles, are a class of compounds frequently encountered in the structures of natural products, pharmaceuticals, and fragrances. The methoxy group (-OCH₃) significantly alters the electronic and steric properties of the parent phenol, influencing its reactivity and biological activity. The conversion of a phenolic hydroxyl group to a methyl ether is a foundational transformation in organic synthesis, often employed to protect the hydroxyl group or to serve as a key building block for more complex molecules.

2-Isopropylanisole is a specific example of such an intermediate, used as a starting material in the multi-step synthesis of natural products like (±)-shonanyl methyl ether.[1] Its synthesis from the readily available 2-isopropylphenol is a classic application of O-alkylation. This guide will focus on the most reliable and common method for this transformation: the Williamson ether synthesis.

Mechanistic Underpinnings: The Williamson Ether Synthesis

The synthesis of 2-isopropylanisole from 2-isopropylphenol is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[2][3][4] The reaction can be dissected into two fundamental steps:

  • Deprotonation: An appropriate base is used to deprotonate the acidic phenolic hydroxyl group of 2-isopropylphenol. This creates a highly nucleophilic 2-isopropylphenoxide anion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 10) but not so strong as to induce unwanted side reactions.

  • Nucleophilic Attack: The newly formed 2-isopropylphenoxide anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). This attack displaces a leaving group, forming the C-O ether bond and yielding 2-isopropylanisole.

Williamson_Mechanism Phenol 2-Isopropylphenol p1 Phenol->p1 Base Base (e.g., OH⁻, CO₃²⁻) Base->p1 Phenoxide 2-Isopropylphenoxide (Nucleophile) p2 Phenoxide->p2 MethylatingAgent Methylating Agent (e.g., CH₃-I) MethylatingAgent->p2 Product 2-Isopropylanisole LeavingGroup Leaving Group (e.g., I⁻) p1->Phenoxide Step 1: Deprotonation p2->Product Step 2: Sɴ2 Attack p2->LeavingGroup

Caption: The two-step mechanism of the Williamson ether synthesis.

Strategic Selection of Reagents and Conditions

The success of the synthesis hinges on the judicious selection of the methylating agent, base, and solvent. Each choice carries implications for reaction efficiency, safety, and scalability.

Methylating Agents: A Comparative Analysis

The choice of methylating agent is a critical decision, balancing reactivity with safety and environmental concerns.

ReagentFormulaKey AdvantagesKey Disadvantages
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Highly reactive, cost-effective, high yields.Extremely toxic, carcinogenic, requires stringent handling protocols.[5][6]
Methyl Iodide (MeI) CH₃IVery reactive, effective for Sɴ2 reactions.[7]Toxic, suspected carcinogen, volatile, light-sensitive.[8][9]
Dimethyl Carbonate (DMC) (CH₃)₂CO₃"Green" reagent, low toxicity, environmentally benign byproducts (CO₂ and methanol).[6][10]Less reactive, often requires higher temperatures, pressure, or specific catalysts.[10]

For laboratory-scale synthesis where high reactivity is prioritized, Dimethyl Sulfate and Methyl Iodide are the most common choices. However, for industrial processes, the trend is shifting towards greener alternatives like DMC despite the more demanding reaction conditions.

Base and Solvent Systems

The base and solvent work in concert to facilitate the reaction. A polar aprotic solvent is ideal for Sɴ2 reactions as it solvates the cation of the base while leaving the phenoxide anion relatively "naked" and highly reactive.

  • Potassium Carbonate (K₂CO₃) in Acetone/DMF: This is a very common and effective system. K₂CO₃ is a moderately strong base, sufficient for deprotonating phenols, and is easier to handle than alkali hydroxides. Acetone and Dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction.[8][9][11]

  • Sodium/Potassium Hydroxide (NaOH/KOH): These strong bases ensure rapid and complete formation of the phenoxide.[5][8] They are often used in solvents like DMF or under phase-transfer catalysis (PTC) conditions, where a catalyst (e.g., a quaternary ammonium salt) shuttles the phenoxide from an aqueous phase to the organic phase containing the methylating agent.[12]

Experimental Protocols and Workflow

The following protocols are designed as self-validating systems, incorporating in-process checks and leading to a high-purity final product.

Caption: General experimental workflow for the synthesis of 2-isopropylanisole.

Protocol 1: Methylation using Dimethyl Sulfate (DMS)

WARNING: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, lab coat, and safety goggles.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-isopropylphenol (13.6 g, 0.1 mol) and acetone (100 mL).

  • Base Addition: Add finely pulverized anhydrous potassium carbonate (20.7 g, 0.15 mol). Stir the suspension vigorously.

  • DMS Addition: Add dimethyl sulfate (13.9 g, 10.5 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (boiling point of 2-isopropylanisole is 198-200 °C at atmospheric pressure) to yield a colorless liquid.[13]

Protocol 2: Methylation using Methyl Iodide (MeI)

WARNING: Methyl iodide is volatile, toxic, and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-isopropylphenol (13.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 100 mL of anhydrous DMF.

  • MeI Addition: With vigorous stirring, add methyl iodide (15.6 g, 6.9 mL, 0.11 mol) to the suspension using a syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the mixture to room temperature and pour it into 300 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation as described in Protocol 1.

Product Characterization

Validation of the final product's identity and purity is essential. The following analytical techniques are standard for this purpose.

TechniquePurposeExpected Results for 2-Isopropylanisole
¹H NMR Structural ElucidationSignals corresponding to: isopropyl protons (~1.2 ppm, doublet, 6H; ~3.3 ppm, septet, 1H), methoxy protons (~3.8 ppm, singlet, 3H), and aromatic protons (4H).
¹³C NMR Carbon Skeleton ConfirmationSignals for all 10 unique carbon atoms.
IR Spectroscopy Functional Group AnalysisDisappearance of the broad -OH stretch from the starting material (~3300 cm⁻¹). Appearance of characteristic C-O-C ether stretches (~1250 cm⁻¹ and ~1040 cm⁻¹).
GC-MS Purity Assessment & Mass VerificationA single major peak in the gas chromatogram. Mass spectrum showing the molecular ion peak (M⁺) at m/z = 150.22.

Safety and Troubleshooting

  • Safety Imperatives: The primary hazards in this synthesis are the methylating agents.[5][6] Always operate in a well-ventilated fume hood. Use appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient for prolonged exposure; check compatibility charts) and safety goggles. Have a quench solution (e.g., dilute ammonia for MeI) readily available.

  • Potential Side Reactions: The primary side reaction of concern is C-alkylation, where the methyl group adds to the aromatic ring instead of the oxygen.[14] However, under the Williamson conditions described (polar aprotic solvent, moderate temperature), O-alkylation is strongly favored for phenols.

  • Incomplete Reaction: If the reaction stalls, the cause is often insufficient base, wet reagents/solvents, or inadequate temperature. Ensure all reagents are anhydrous, particularly the K₂CO₃ and the solvent.[9]

Conclusion

The synthesis of 2-isopropylanisole from 2-isopropylphenol via the Williamson ether synthesis is a highly reliable and efficient transformation. Success is predicated on a solid understanding of the Sɴ2 mechanism, careful selection of reagents, and strict adherence to safety protocols, especially when handling toxic methylating agents like dimethyl sulfate and methyl iodide. The detailed protocols and analytical validation steps provided in this guide offer a robust framework for researchers to produce this valuable chemical intermediate with high purity and yield.

References

  • MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]

  • Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Methylation of phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US3446856A - Methylation of phenols.
  • Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • ResearchGate. (2015). (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]

  • Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Retrieved from [Link]

  • ACS Publications. (1927). Methylation of Phenol by Dimethyl Sulfate. Retrieved from [Link]

  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • PubMed. (1998). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]

  • Rasayan J. Chem. (2011). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Analytical Methods of Isolation and Identification. Retrieved from [Link]

  • Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Isopropylanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropylanisole (IUPAC name: 1-methoxy-2-propan-2-ylbenzene), a versatile aromatic ether with significant applications in organic synthesis and as a building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis via the Williamson ether synthesis, and its reactivity, particularly in electrophilic aromatic substitution. Furthermore, this guide explores its role as a precursor in the synthesis of more complex molecules and discusses its relevance in the broader context of drug discovery and development. Safety and handling protocols, along with a detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), are provided to ensure its safe and effective use in a laboratory setting.

Introduction and Chemical Identity

2-Isopropylanisole is an organic compound characterized by a methoxy group and an isopropyl group attached to a benzene ring at the ortho position. Its unique structural arrangement, combining a bulky, lipophilic isopropyl group with a polar, electron-donating methoxy group, imparts specific reactivity and physical properties that make it a valuable intermediate in various chemical transformations. Understanding its nomenclature and chemical identifiers is crucial for accurate sourcing and documentation in a research and development environment.

Nomenclature and Synonyms

The systematic and common names for this compound are numerous, reflecting its use across different chemical disciplines. Proper identification is paramount for regulatory compliance and clear scientific communication.

Identifier Type Identifier Source
IUPAC Name 1-methoxy-2-propan-2-ylbenzenePubChem[1]
CAS Number 2944-47-0Fisher Scientific[2]
Common Synonyms o-Isopropylanisole, 1-Isopropyl-2-methoxybenzene, 2-Methoxyisopropylbenzene, Benzene, 1-methoxy-2-(1-methylethyl)-Fisher Scientific, ECHEMI[2]
PubChem CID 270623PubChem[1]
InChI Key NNZRVXTXKISCGS-UHFFFAOYSA-NFisher Scientific[2]
Molecular Formula C₁₀H₁₄OFisher Scientific[2]
Molecular Weight 150.22 g/mol Sigma-Aldrich

Physicochemical Properties

The physical and chemical properties of 2-isopropylanisole dictate its behavior in chemical reactions, its solubility, and appropriate handling and storage procedures.

Property Value Source
Appearance Clear, light yellow liquidECHEMI
Boiling Point 198-200 °C (lit.)Sigma-Aldrich
Density 0.936 g/mL at 25 °C (lit.)Sigma-Aldrich
Refractive Index (n20/D) 1.508 (lit.)Sigma-Aldrich
Flash Point 86 °C (187 °F)Fisher Scientific[2]
Solubility Slightly soluble in waterFisher Scientific[2]

Synthesis of 2-Isopropylanisole

The most common and efficient method for the laboratory synthesis of 2-isopropylanisole is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 2-isopropylphenol acts as a nucleophile, attacking a methylating agent.

Reaction Principle and Mechanism

The synthesis involves the deprotonation of 2-isopropylphenol with a suitable base, typically a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This is followed by the nucleophilic attack of the phenoxide on a methylating agent, such as dimethyl sulfate or methyl iodide. The choice of a primary methylating agent is crucial to favor the Sₙ2 pathway and avoid competing elimination reactions.

Sources

Technical Guide: Spectroscopic Characterization of 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-Isopropylanisole (CAS: 2944-47-0), a critical intermediate in the synthesis of terpenoids and pharmaceutical agents. Designed for analytical chemists and process engineers, this document synthesizes verified experimental data (NMR, IR, MS) with mechanistic insights into fragmentation patterns and signal assignments. The guide prioritizes reproducibility, offering validated protocols for sample preparation and synthesis.

Molecular Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]

PropertyDetail
IUPAC Name 1-methoxy-2-(propan-2-yl)benzene
Common Synonyms o-Isopropylanisole; 2-Isopropylphenyl methyl ether
Molecular Formula

Molecular Weight 150.22 g/mol
Structural Feature Ortho-substituted anisole; steric interaction between the methoxy and isopropyl groups influences spectral resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][6][11][12][13]

The NMR data presented below reflects the steric and electronic influence of the isopropyl group at the ortho position. The proximity of the bulky isopropyl group to the methoxy substituent results in specific shielding/deshielding effects compared to para isomers.

Proton ( ) NMR Data

Conditions: 400 MHz,


, TMS internal standard (

0.00).
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
7.20 - 7.13 Multiplet2H-Ar-H (3, 5)Overlapping signals typical of ortho-disubstituted systems.
6.91 Triplet (td)1H

Ar-H (4)Para to isopropyl; shielded relative to H-3/H-5.
6.81 Doublet1H

Ar-H (6)Ortho to methoxy; strongly shielded by electron donation (+M effect).
3.83 Singlet3H-

Characteristic methoxy resonance; deshielded by oxygen.
3.33 Septet1H


Methine proton; splitting indicates coupling to 6 equivalent methyl protons.[1]
1.21 - 1.24 Doublet6H


Geminal dimethyls; distinct doublet.
Carbon ( ) NMR Data

Conditions: 100 MHz,


.
Chemical Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
156.7 Quaternary (C)C-1 (Ar-O)Highly deshielded due to direct attachment to Oxygen (Ipso).
136.9 Quaternary (C)C-2 (Ar-iPr)Deshielded by alkyl substitution; ortho to methoxy.
126.5 Methine (CH)C-3Aromatic ring carbon.[1]
125.9 Methine (CH)C-5Aromatic ring carbon.[1]
120.5 Methine (CH)C-4Para to isopropyl group.
110.2 Methine (CH)C-6Ortho to methoxy; electron-rich due to resonance.
55.2 Methyl (

)

Methoxy carbon.
26.6 Methine (CH)

Isopropyl methine.
22.6 Methyl (

)

Isopropyl methyls (equivalent).

Technical Note: The chemical shift of C-1 (156.7 ppm) confirms the preservation of the ether linkage. The significant separation between the methoxy methyl (55.2 ppm) and isopropyl methyls (22.6 ppm) allows for rapid purity assessment during synthesis.

Mass Spectrometry (MS) & Fragmentation Logic

The mass spectrum of 2-isopropylanisole is dominated by alkyl cleavage driven by the stability of the resulting carbocations.

Ionization Mode: Electron Impact (EI), 70 eV.

m/zIntensityIon TypeFragment StructureMechanism
150 ~30%


Molecular Ion.
135 100% (Base)


Loss of Methyl (

)
. Cleavage of the isopropyl group to form a stabilized benzylic cation.
119 ~5-10%


Loss of Methoxy (

).
105 ~25%


Further alkyl fragmentation.
91 ~15%

Tropylium IonRearrangement of the benzyl cation; diagnostic for alkylbenzenes.
77 ~10%

Phenyl CationComplete substituent loss.
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway leading to the base peak and secondary ions.

MS_Fragmentation M_Ion Molecular Ion (m/z 150) [C10H14O]+. Base_Peak Base Peak (m/z 135) [M - CH3]+ M_Ion->Base_Peak -CH3 (Methyl Radical) Benzylic Cleavage Phenyl Phenyl Cation (m/z 77) [C6H5]+ M_Ion->Phenyl Direct Cleavage Tropylium Tropylium Ion (m/z 91) [C7H7]+ Base_Peak->Tropylium -C2H4O (Rearrangement) Loss of Acetaldehyde equivalent Tropylium->Phenyl -CH2

Figure 1: Primary mass spectrometry fragmentation pathway for 2-Isopropylanisole showing the dominant methyl loss.

Infrared (IR) Spectroscopy

The IR spectrum serves as a "fingerprint" for the ortho-substitution pattern and the ether functionality.

Wavenumber (

)
Vibration ModeFunctional GroupNotes
2960 - 2870 C-H StretchAlkyl (Isopropyl/Methyl)Strong intensity due to high aliphatic H count.
1600, 1585, 1495 C=C StretchAromatic Ring"Breathing" modes; doublet near 1600 is typical for anisoles.
1240 C-O StretchAryl Alkyl EtherAsymmetric stretch . Very strong, diagnostic band.
1030 C-O StretchAryl Alkyl EtherSymmetric stretch.
750 C-H BendOrtho-substituted BenzeneOut-of-plane (oop) bending; diagnostic for 1,2-substitution.

Experimental Protocols

Synthesis: Methylation of 2-Isopropylphenol

This protocol describes the standard conversion of 2-isopropylphenol to 2-isopropylanisole via O-methylation.

Reagents:

  • 2-Isopropylphenol (1.0 eq)[2]

  • Dimethyl Sulfate (DMS) (1.1 eq) [Caution: Potent Alkylating Agent]

  • Sodium Hydroxide (NaOH) (1.2 eq, aq. solution)

  • Solvent: Acetone or Water/DCM biphasic system.

Workflow:

  • Dissolution: Dissolve 2-isopropylphenol in acetone. Add aqueous NaOH dropwise at 0°C.

  • Alkylation: Add Dimethyl Sulfate slowly to maintain temperature <10°C.

  • Reflux: Heat to reflux (approx. 60°C) for 2-4 hours. Monitor via TLC (Silica, Hexane:EtOAc 9:1).

  • Quench: Cool to room temperature. Add water to destroy excess DMS.

  • Extraction: Extract with Dichloromethane (

    
    ). Wash organic layer with water and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~198-200°C @ 760 mmHg).
    
Analytical Sample Preparation (NMR)

To ensure the reproducibility of the chemical shifts listed in Section 2:

  • Solvent: Use

    
     (99.8% D) containing 0.03% v/v TMS.
    
  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., drying agents) that cause line broadening.

  • Shimming: Optimize Z1 and Z2 shims until the TMS signal half-width is <0.5 Hz.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Isopropylphenol Deprotonation Step 1: Deprotonation (NaOH, 0°C) Start->Deprotonation Alkylation Step 2: Methylation (Dimethyl Sulfate, Reflux) Deprotonation->Alkylation Formation of Phenoxide Workup Step 3: Quench & Extraction (H2O / DCM) Alkylation->Workup TLC Confirmation Purification Step 4: Vacuum Distillation (198-200°C) Workup->Purification Crude Oil Product Final Product: 2-Isopropylanisole Purification->Product >98% Purity

Figure 2: Step-by-step synthetic workflow for the production of 2-Isopropylanisole.

References

  • Fisher Scientific. (n.d.). 2-Isopropylanisole, 98% Product Specification. Retrieved January 30, 2026, from [Link]

  • Secinti, H., et al. (2014). Total Syntheses of Multicaulins via Oxidative Photocyclization of Stilbenes. Journal of Natural Products, 77(9), 2134-2137. (Source of 13C NMR assignments).

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Isopropylanisole Mass Spectrum. NIST Chemistry WebBook, SRD 69.

Sources

2-Isopropylanisole safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Isopropylanisole

Introduction

2-Isopropylanisole (CAS No. 2944-47-0) is an aromatic ether utilized as a starting material and intermediate in various organic syntheses, including the preparation of pharmaceutical and fragrance compounds.[1][2] As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-isopropylanisole, grounded in established chemical safety principles. It is designed for professionals in research and development who require both procedural guidance and an understanding of the causality behind these recommendations.

Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various conditions and inform the necessary storage and handling precautions. For instance, its classification as a combustible liquid with a relatively high flash point indicates that while it does not ignite easily at ambient temperatures, it still presents a fire risk when near heat sources.

PropertyValueSource(s)
CAS Number 2944-47-0[1][3]
Molecular Formula C10H14O[1][4]
Molecular Weight 150.22 g/mol [3]
Appearance Colorless to light yellow liquid[2][4]
Boiling Point 198-200 °C[2][3]
Flash Point 86.1 °C (187.0 °F) - closed cup[3]
Density 0.936 g/mL at 25 °C[3]
Solubility Slightly soluble in water[1]
Synonyms 1-isopropyl-2-methoxybenzene, o-isopropylanisole[1][4]

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-isopropylanisole presents a specific, defined hazard. It is crucial to distinguish its hazard profile from isomers like 4-isopropylanisole or related compounds such as N-isopropylaniline, which may carry different and more severe hazard classifications.[5][6]

GHS Classification

The primary hazard associated with 2-isopropylanisole is its flammability.

Hazard ClassCategoryHazard StatementSignal WordPictogramSource(s)
Flammable LiquidsCategory 4H227: Combustible liquidWarning(None required for this classification)[1][7]

The classification "Combustible liquid" (GHS Category 4) is applied to liquids with a flash point between 60 °C and 93 °C. This means the substance requires some degree of preheating to generate sufficient vapors to form an ignitable mixture with air.

Toxicological Summary

While the GHS classification does not indicate acute toxicity, it is noteworthy that the toxicological properties of 2-isopropylanisole have not been fully investigated.[8] In the absence of comprehensive data, a conservative approach dictates that exposure should be minimized. The primary routes of potential exposure in a laboratory setting are inhalation of vapors, skin contact, and eye contact.

A Systematic Approach to Exposure Minimization: The Hierarchy of Controls

Effective safety management in a laboratory environment relies on a multi-layered strategy to minimize risk, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense when higher-level controls cannot eliminate the hazard.

HierarchyOfControls cluster_0 The Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard. For 2-isopropylanisole, the primary engineering control is the mandatory use of a certified chemical fume hood.[9] This control is critical because it captures vapors at the source, preventing inhalation and maintaining air quality in the laboratory.

Administrative Controls

These are work policies and procedures that reduce exposure duration or frequency.

  • Standard Operating Procedures (SOPs): All work with 2-isopropylanisole must be governed by a detailed, substance-specific SOP.

  • Designated Areas: Clearly mark areas where 2-isopropylanisole is stored and handled.

  • Training: Personnel must be trained on the specific hazards and handling procedures outlined in the Safety Data Sheet (SDS) and this guide.

Personal Protective Equipment (PPE)

PPE is used in conjunction with, not as a replacement for, higher-level controls. The selection of PPE is based on a risk assessment of the planned procedure.

EquipmentSpecificationRationaleSource(s)
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Inspect gloves for integrity before each use.[3][7]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection A multi-purpose combination respirator cartridge (US) may be required for large spills or in cases of ventilation failure.Provides protection against inhaling high concentrations of vapor. Use is determined by a site-specific risk assessment.[3]

Standard Operating Procedures for Safe Use

Adherence to validated protocols is essential for mitigating risks. The following procedures provide a framework for the safe handling and storage of 2-isopropylanisole.

General Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources (e.g., hot plates, open flames, spark-producing equipment).

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Handling: Conduct all transfers and manipulations of 2-isopropylanisole inside the chemical fume hood to minimize vapor inhalation.[9] Avoid direct contact with skin, eyes, and clothing.[9]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Do not use an open flame.

  • Post-Handling: Upon completion of work, tightly close the container.[1] Decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[9]

Storage Requirements

Proper storage is critical to prevent degradation and accidents.

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Container: Keep containers tightly closed to prevent the escape of vapors.[1]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[8]

  • Incompatibilities: Segregate from strong oxidizing agents to prevent potentially hazardous reactions.[1]

Emergency Procedures

Preparedness is key to responding effectively to an emergency. All laboratory personnel should be familiar with the location of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

EmergencyResponse cluster_spill Spill / Accidental Release cluster_exposure Personnel Exposure cluster_fire Fire Incident Incident Occurs Spill Spill Incident->Spill Release Exposure Exposure Incident->Exposure Contact Fire Fire Incident->Fire Ignition Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Ventilation (Fume Hood) Ignition->Ventilate Absorb Absorb with Inert Material (Sand, Earth) Ventilate->Absorb Collect Collect into Waste Container Absorb->Collect Skin Skin Contact: Wash with Soap & Water Exposure->Skin Eyes Eye Contact: Flush with Water (15 min) Exposure->Eyes Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Medical Seek Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Alarm Activate Fire Alarm Evacuate Fire->Alarm Extinguish Extinguish (if trained & safe) Use CO2, Dry Chemical, Foam Alarm->Extinguish Small Fire Cool Cool Containers with Water Spray Extinguish->Cool

Caption: A workflow for responding to laboratory emergencies involving 2-isopropylanisole.

Accidental Release (Spill) Protocol
  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Ignition Sources: Remove all sources of ignition from the area.[10]

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.[10]

  • Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person feels unwell, call a poison center or doctor.[9]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9] A water spray or mist can be used to cool fire-exposed containers.[8]

  • Hazards: The substance is combustible.[8] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[8]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10]

Waste Disposal

All waste containing 2-isopropylanisole, including absorbed spill material and contaminated consumables, must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2-Isopropylaniline | C9H13N | CID 12561 - PubChem.

  • SAFETY DATA SHEET - Spectrum Chemical.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • N-ISOPROPYLANILINE HAZARD SUMMARY - NJ.gov.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 4-Isopropylanisole - Apollo Scientific.

  • 2-Isopropylanisole, 98% - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 2-ISOPROPYLANISOLE CAS#: 2944-47-0 - ChemicalBook.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 2944-47-0, 2-ISOPROPYLANISOLE Formula - ECHEMI.

  • 2-Isopropylanisole 98 2944-47-0 - Sigma-Aldrich.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • 2-Isopropylanisole, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

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Technical Monograph: Biological Profile and Applications of 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, chemical utility, and experimental characterization of 2-Isopropylanisole.

CAS: 2944-47-0 | Formula:


 | MW:  150.22  g/mol
Synonyms: o-Isopropylanisole; 1-Methoxy-2-isopropylbenzene; o-Cumenol methyl ether[1]

Executive Summary

2-Isopropylanisole is a lipophilic aromatic ether primarily utilized as a high-value chemical intermediate in the synthesis of tricyclic diterpenes (e.g., shonanyl methyl ether) and as a bioactive constituent in functional essential oils (Pulicaria incisa, Solanum torvum).[1] Unlike its phenolic precursor (o-isopropylphenol), 2-isopropylanisole possesses a masked hydroxyl group, significantly altering its pharmacokinetics. It functions as a lipophilic vehicle , capable of penetrating biological membranes (insect cuticles, microbial cell walls) before undergoing metabolic bioactivation via O-demethylation to release the cytotoxic phenolic moiety.

Chemical Architecture & Physicochemical Profile[2]

The molecule consists of a benzene ring substituted with an isopropyl group at the ortho position relative to a methoxy group. This steric crowding influences its reactivity and metabolic stability.

Key Physicochemical Parameters
PropertyValueBiological Implication
LogP (Octanol/Water) ~3.7 (Estimated)High lipophilicity; readily crosses blood-brain barrier and insect cuticles.
Boiling Point 198–200 °CVolatile; contributes to vapor-phase toxicity (fumigant action).
H-Bond Donors 0Lacks direct proton donation capacity (unlike phenols), reducing immediate tissue irritation.
H-Bond Acceptors 1 (Ether oxygen)Weak interaction with receptor sites; primarily driven by hydrophobic interactions.
Density 0.936 g/mLImmiscible with water; requires emulsification for aqueous bioassays.
Structural Visualization

ChemicalProfile Substrate 2-Isopropylanisole (Lipophilic Ether) Steric Steric Hindrance (Ortho-substitution) Substrate->Steric Structural Feature LogP High LogP (~3.7) Membrane Permeability Substrate->LogP Physicochemical Property Metab Metabolic Lability (O-Demethylation) Substrate->Metab Biological Fate Steric->Metab Modulates Rate

Figure 1: Physicochemical attributes defining the biological behavior of 2-Isopropylanisole.

Biological Activities & Mechanisms[3][4]

Insecticidal and Repellent Activity

Research indicates 2-isopropylanisole is a bioactive component of Pulicaria incisa essential oil, contributing to its efficacy against stored grain pests like Sitophilus oryzae (Rice Weevil) and Tribolium castaneum (Red Flour Beetle).

  • Mechanism: The ether moiety provides high vapor pressure and lipophilicity, allowing the molecule to penetrate the waxy insect cuticle via the spiracles (fumigant action).

  • Efficacy: Essential oils containing ~6.5% 2-isopropylanisole demonstrate significant repellency and mortality (LC50 ~15.49 µL/cm² contact toxicity).

Metabolic Bioactivation (The "Prodrug" Effect)

While the ether itself acts as a solvent/permeation enhancer, its ultimate biological toxicity often stems from hepatic metabolism.

  • Pathway: Cytochrome P450 enzymes (likely CYP2D6 or CYP2B isoforms) catalyze the O-demethylation of the methoxy group.

  • Active Metabolite: o-Isopropylphenol. Phenols are potent protein denaturants and uncouplers of oxidative phosphorylation.

  • Toxicology: The release of formaldehyde (a byproduct of demethylation) contributes to localized cytotoxicity.

Metabolism Ether 2-Isopropylanisole (Inactive/Permeant) Intermediate Hemiacetal Intermediate [Unstable] Ether->Intermediate Hydroxylation of -OCH3 CYP CYP450 Enzyme (Oxidative Attack) CYP->Intermediate Phenol o-Isopropylphenol (Cytotoxic Active) Intermediate->Phenol HCHO Formaldehyde (Byproduct) Intermediate->HCHO Conjugate Glucuronide Conjugate (Excretion) Phenol->Conjugate Phase II Metabolism

Figure 2: Metabolic activation pathway converting the lipophilic ether into the active phenolic toxicant.

Synthetic & Industrial Applications[2][5][6][7]

Beyond its biological activity, 2-isopropylanisole is a critical scaffold in organic synthesis.

  • Diterpene Synthesis: It serves as the starting material for (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether , naturally occurring tricyclic diterpenes with antibiotic properties.

  • Electrophilic Substitution:

    • Nitration: Yields 2-isopropyl-1-methoxy-4-nitrobenzene (para-direction relative to methoxy).[2]

    • Bromination: Yields 4-bromo-2-isopropylanisole (using LiBr/CAN system).

Experimental Protocols

Protocol A: Synthesis of 2-Isopropylanisole (Methylation)

Use this protocol to generate high-purity standard for biological assays.

  • Reagents: o-Isopropylphenol (1.0 eq), Dimethyl sulfate (1.2 eq), Potassium carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve o-isopropylphenol in anhydrous acetone.

    • Add

      
       and stir at room temperature for 30 mins.
      
    • Add dimethyl sulfate dropwise (Exothermic reaction: maintain <40°C).

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Workup: Filter inorganic salts. Evaporate solvent.[3] Dissolve residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), water, and brine.

    • Purification: Distillation under reduced pressure (bp 198°C at atm).

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Use this to verify O-demethylation rates.

  • System: Rat Liver Microsomes (RLM) or Recombinant CYP enzymes.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate 2-isopropylanisole (10 µM) with microsomes (0.5 mg/mL) at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

    • Sampling: Aliquot at 0, 15, 30, 60 mins.

    • Quenching: Add ice-cold Acetonitrile (containing internal standard).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Target: Monitor disappearance of parent (m/z 150) and appearance of o-isopropylphenol (m/z 136).

Data Summary: Toxicity & Properties

EndpointClassification/ValueSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)GHS / ECHA
Skin Irritation Category 2 (Causes skin irritation)GHS / ECHA
Inhalation Toxicity Category 4 (Harmful if inhaled)GHS / ECHA
Target Organ Respiratory Tract (STOT SE 3)GHS / ECHA
Boiling Point 198–200 °CSigma-Aldrich
Density 0.936 g/mLSigma-Aldrich

References

  • Biological Activity in Essential Oils

    • Study: Chemical Composition and Insecticidal Potential of Pulicaria incisa Essential Oil.
    • Source:

  • Synthetic Utility (Diterpenes)

    • Study: Total synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether.[1][4]

    • Source:

  • Metabolic Pathway (O-Demethylation)

    • Study: Kinetics of anisole oxidation by microsomes and cytochrome P-450.[5]

    • Source:[5]

  • Chemical Safety & Properties

    • Datasheet: 2-Isopropylanisole Safety D
    • Source:

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of 2-Isopropylanisole

[1][2]

CAS: 2944-47-0 | Formula:

Molecular Weight:1234

Executive Summary

This technical guide analyzes the solubility characteristics of 2-Isopropylanisole (also known as o-isopropylanisole or 1-isopropyl-2-methoxybenzene).[1][5] As an ortho-substituted aromatic ether, its solubility profile is governed by the interplay between the lipophilic isopropyl group and the electron-donating methoxy moiety.[1][5]

For researchers in drug development and organic synthesis, understanding this profile is critical for reaction solvent selection, liquid-liquid extraction (LLE) optimization, and formulation stability.[1][5] 2-Isopropylanisole exhibits high lipophilicity (LogP

15

Critical Distinction: Ensure you are working with the ortho-isomer (CAS 2944-47-0) .[1][5] The para-isomer (CAS 4132-48-3) has a similar solubility profile but distinct steric properties that affect crystallization and reactivity.[1][5]

Physicochemical Profile & Theoretical Solubility

To predict solvent interactions accurately, we must first establish the compound's fundamental physicochemical constants.[5]

Table 1: Physicochemical Constants
PropertyValueImplication for Solubility
Physical State Liquid (Clear/Yellow)Solute acts as a co-solvent in high concentrations.[1][3]
Density 0.936 g/mL (at 25°C)Floats on water; forms the upper phase in aqueous extractions.[1][3]
Boiling Point 198–200°CHigh boiling point requires high-energy solvent removal (e.g., rotovap with vacuum).[1][5][3]
LogP (Octanol/Water) ~2.82 (Experimental/Est.)Highly lipophilic.[1][5][3] Prefers non-polar phases.[5]
H-Bond Donors 0Cannot act as a proton donor; limited solubility in water.[1][5][3]
H-Bond Acceptors 1 (Ether Oxygen)Weak H-bond acceptance allows solubility in alcohols.[1][5][3]
The "Ortho-Effect" on Solvation

Unlike its para counterpart, 2-Isopropylanisole possesses an isopropyl group adjacent to the methoxy group.[1][5] This creates steric hindrance around the ether oxygen.[5]

  • Consequence: The ability of the oxygen atom to accept hydrogen bonds from protic solvents (like water or methanol) is sterically reduced compared to anisole or p-isopropylanisole.[1][5] This theoretically lowers its aqueous solubility slightly below that of the para-isomer.[5]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction efficiency with 2-Isopropylanisole.

Table 2: Solubility Data
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Non-Polar Hexane, Heptane, TolueneMiscible Van der Waals forces dominate.[1][3] The isopropyl phenyl ring interacts favorably with aliphatic/aromatic chains.[5]
Polar Aprotic Dichloromethane (DCM), THF, Ethyl Acetate, DMSOMiscible Dipole-dipole interactions stabilize the ether oxygen.[1][3] Excellent for reaction media.
Polar Protic Ethanol, Methanol, IsopropanolSoluble Soluble due to the organic backbone, though steric hindrance limits H-bonding efficiency at the ether oxygen.[1][3]
Aqueous Water, PBS (pH 7.[1][3]4)Insoluble / Slightly Soluble Estimated <50 mg/L. The hydrophobic effect forces the molecule out of the water network.[3]

Experimental Protocol: Self-Validating Solubility Determination

Standard "visual" solubility is insufficient for precision applications.[1][5] Use this tiered protocol to determine exact limits.

Phase 1: The "Drop Test" (Visual Miscibility)

Objective: Rapidly categorize the solvent as Miscible, Soluble, or Insoluble.

  • Pipette 1.0 mL of the target solvent into a clear glass vial.[5]

  • Add 1 drop (~20 µL) of 2-Isopropylanisole.

  • Vortex for 10 seconds.

  • Observation:

    • Homogeneous: Miscible.[5]

    • Schlieren lines (wavy lines): Soluble but requires mixing.[5]

    • Phase separation/Droplets: Insoluble.[5][6][7][8]

Phase 2: Saturation Shake-Flask (Quantitative)

Objective: Determine exact solubility in "Insoluble" solvents (e.g., Water).

  • Preparation: Add excess 2-Isopropylanisole (approx. 0.5 mL) to 10 mL of water/buffer in a sealed glass vial.

  • Equilibration: Shake at 25°C for 24 hours (use a benchtop orbital shaker).

  • Settling: Allow the phases to separate for 4 hours. The 2-Isopropylanisole will form a top layer.[1][5]

  • Sampling: Carefully insert a glass syringe through the top organic layer to withdraw 1 mL of the bottom aqueous phase .[5]

    • Critical Step: Attach a 0.22 µm PTFE filter to the syringe to remove micro-droplets of undissolved oil.[5]

  • Quantification: Analyze the filtrate via HPLC-UV (Detection @ 270–280 nm) against a standard curve prepared in Acetonitrile.

Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct solubility method.

SolubilityWorkflowstartStart: 2-IsopropylanisoleSolubility Testsolvent_typeSelect Solvent Typestart->solvent_typedrop_testPhase 1: Drop Test(1 drop in 1 mL)solvent_type->drop_testobs_clearObservation:Clear/Homogeneousdrop_test->obs_clearobs_cloudyObservation:Cloudy/Phase Sepdrop_test->obs_cloudyresult_miscibleResult: Miscible(Suitable for Reaction)obs_clear->result_misciblephase2Phase 2: SaturationShake-Flask Methodobs_cloudy->phase2filter0.22 µm Filtration(Remove Micro-emulsions)phase2->filterhplcHPLC-UV Quantification(@ 270 nm)filter->hplc

Figure 1: Decision tree for characterizing solubility, moving from visual screening to quantitative analysis.

Applications & Implications

Organic Synthesis (Solvent Selection)[1][4]
  • Reaction Medium: Due to its high boiling point (198°C) and stability, 2-Isopropylanisole can be used as a solvent itself for high-temperature reactions, or as a substrate in electrophilic aromatic substitutions (e.g., bromination).[1][5]

  • Extraction: In aqueous workups, 2-Isopropylanisole will remain in the organic phase (top layer).[1][5] Use DCM or Ethyl Acetate to extract it from water.[5] Do not use Hexane if you require high selectivity against more polar impurities, as 2-Isopropylanisole is highly soluble in Hexane and will co-extract.[1][5]

Formulation & Drug Delivery
  • Excipient Use: Being an ether, it is prone to peroxide formation.[5] If used in formulations, antioxidant stabilizers (e.g., BHT) are required.[5]

  • Emulsions: Because of its low water solubility, formulating 2-Isopropylanisole for biological delivery requires emulsification (e.g., using Tween 80) or encapsulation (cyclodextrins).[1][5]

Safety & Handling

  • Flammability: Flash point is 86°C (Combustible).[5] While not highly flammable like acetone, it should be kept away from open flames.[5]

  • Peroxide Hazard: Like all ethers, 2-Isopropylanisole can form explosive peroxides upon prolonged exposure to air and light.[1][5]

    • Protocol: Test for peroxides using KI starch paper before distillation or heating.[5]

  • Storage: Store in amber glass bottles under nitrogen atmosphere to prevent oxidation.

References

  • Fisher Scientific. (n.d.).[5] 2-Isopropylanisole, 98% Safety and Properties.[1][5][4] Retrieved January 30, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 77783, 4-Isopropylanisole (Comparative data for isomer). Retrieved January 30, 2026, from [Link][1]

  • Stenutz. (n.d.). Data sheet for 2-isopropylanisole (CAS 2944-47-0). Retrieved January 30, 2026, from [Link][1]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 2-isopropylanisole. By delving into the causality behind experimental choices and providing self-validating protocols, this document serves as a critical resource for professionals in research and drug development.

Introduction

2-Isopropylanisole, also known as 1-isopropyl-2-methoxybenzene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structural features—an electron-donating methoxy group and a bulky isopropyl group in ortho positions—govern its reactivity and stability, making a thorough understanding of these properties essential for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide will explore the nuanced reactivity of 2-isopropylanisole towards various chemical transformations and provide a detailed analysis of its stability under different conditions.

Table of Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1][2]
CAS Number 2944-47-0[2]
Appearance Colorless to light yellow liquid
Boiling Point 198-200 °C[2][3]
Density 0.936 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.508[2][3]
Flash Point 86.1 °C (187.0 °F) - closed cup[2]
Solubility Slightly soluble in water.[4]

I. Reactivity of 2-Isopropylanisole

The reactivity of 2-isopropylanisole is predominantly dictated by the interplay of the activating, ortho-para directing methoxy group and the sterically hindering ortho-isopropyl group. This leads to a distinct regioselectivity in various reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-donating nature of the methoxy group activates the aromatic ring, making it susceptible to electrophilic attack. The general mechanism involves the formation of a sigma complex (arenium ion) as the rate-determining step, followed by deprotonation to restore aromaticity.[5][6]

EAS_Mechanism Aromatic Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex Attack on Electrophile Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Aromatic Ring SigmaComplex->Product Deprotonation ProtonatedBase Protonated Base SigmaComplex->ProtonatedBase Base Base Base->Product

Caption: General mechanism of Electrophilic Aromatic Substitution.

a. Nitration:

Nitration of 2-isopropylanisole introduces a nitro group onto the aromatic ring. The methoxy and isopropyl groups direct the incoming nitro group primarily to the para position relative to the methoxy group.

Experimental Protocol: Nitration of 2-Isopropylanisole

  • Materials:

    • 2-Isopropylanisole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice

  • Procedure:

    • Dissolve 2-isopropylanisole in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise to the solution over 30-45 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

b. Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8] The methoxy group strongly directs the acylation to the para position.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Adaptable for 2-Isopropylanisole)

  • Materials:

    • Anisole (or 2-Isopropylanisole)

    • Acetic Anhydride (or other acylating agent)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric Acid (HCl), dilute

    • Water

    • Ice

  • Procedure:

    • In a flask cooled in an ice bath, add anisole and dichloromethane.

    • Slowly add anhydrous aluminum chloride to the stirred solution.

    • Add acetic anhydride dropwise, maintaining a low temperature.[9]

    • Allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine.

    • Dry the organic layer and concentrate to yield the crude product, which can be purified by chromatography or recrystallization.[10]

c. Halogenation:

Bromination of 2-isopropylanisole can be achieved using reagents like N-Bromosuccinimide (NBS), which provides a low concentration of bromine, favoring substitution over addition.[3] The primary product is 4-bromo-2-isopropylanisole.

d. Formylation:

The introduction of a formyl group (-CHO) can be accomplished via several methods:

  • Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (like DMF) and phosphorus oxychloride to formylate electron-rich aromatic rings.[7][11] The initial product is an iminium ion, which is hydrolyzed to the aldehyde during workup.[7]

  • Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid with a catalyst mixture of aluminum chloride and copper(I) chloride. It is typically suitable for alkylbenzenes.[5][12]

e. Sulfonation:

Sulfonation of anisole with sulfuric acid is a rapid reaction that yields primarily the para-substituted sulfonic acid.[13] The reaction can be controlled by using a suitable solvent like trifluoroacetic acid.[13]

Ether Cleavage

The methoxy group of 2-isopropylanisole can be cleaved to yield 2-isopropylphenol. This is a crucial reaction for converting anisole-protected phenols back to their free form.

Ether_Cleavage Anisole 2-Isopropylanisole Intermediate Oxonium Ion Intermediate Anisole->Intermediate Lewis Acid Attack Reagent BBr₃ or HBr/HI Reagent->Intermediate Phenol 2-Isopropylphenol Intermediate->Phenol Nucleophilic Attack on Methyl Group AlkylHalide Methyl Bromide/ Iodide Intermediate->AlkylHalide

Caption: General pathway for the cleavage of the ether linkage in 2-isopropylanisole.

Strong acids like HBr and HI, or Lewis acids such as boron tribromide (BBr₃), are commonly used for this transformation. The reaction with BBr₃ is often preferred due to its high efficiency and milder conditions.[14][15]

Experimental Protocol: Demethylation using BBr₃

  • Materials:

    • 2-Isopropylanisole

    • Boron Tribromide (BBr₃) solution in a suitable solvent (e.g., dichloromethane)

    • Dry Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-isopropylanisole in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C or a lower temperature as required.

    • Add the BBr₃ solution dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for a specified duration, monitoring by TLC.

    • Carefully quench the reaction by adding it to a stirring mixture of ice water.[6]

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-isopropylphenol.

    • Purify the product as necessary.

Oxidation and Reduction
  • Oxidation of the Isopropyl Group: The isopropyl group can be oxidized under specific conditions, although this is less common than reactions on the aromatic ring. Strong oxidizing agents can potentially lead to the formation of a carboxylic acid at the benzylic position, but this often requires harsh conditions and may lead to degradation of the aromatic ring.

  • Reduction of the Aromatic Ring (Birch Reduction): The Birch reduction can reduce the aromatic ring of anisole derivatives to yield 1,4-dihydro products. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.

II. Stability of 2-Isopropylanisole

The stability of 2-isopropylanisole is a critical consideration for its storage, handling, and use in multi-step syntheses.

Thermal Stability

Anisole itself decomposes at temperatures as low as 400 °C.[16] The primary thermal decomposition pathway for anisole involves the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical.[17] These radicals can then undergo further reactions, leading to a complex mixture of products.[17][18] Given this, 2-isopropylanisole is expected to have limited thermal stability, and prolonged exposure to high temperatures should be avoided.

Photolytic Stability
Hydrolytic Stability

Ethers are generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, particularly at elevated temperatures, ether cleavage can occur. The hydrolysis of anisole in high-temperature water has been shown to yield phenol.[19] The stability of aryl ethers in aqueous media is pH-dependent, with increased degradation under acidic conditions.[20][21]

Stability towards Oxidizing and Reducing Agents
  • Oxidizing Agents: 2-Isopropylanisole should be stored away from strong oxidizing agents.[4] Oxidizers can react with the aromatic ring or the alkyl substituents, potentially leading to uncontrolled oxidation and degradation. Tissues such as skin and eyes are at risk from oxidizing agents.[22]

  • Reducing Agents: The aromatic ring is generally stable to many reducing agents, but can be reduced under specific conditions as seen in the Birch reduction. The ether linkage is typically stable to most reducing agents.

Summary of Stability and Handling Recommendations

ConditionStability ProfileHandling and Storage Recommendations
Temperature Decomposes at elevated temperatures.Store in a cool place.[4] Avoid prolonged heating.
Light Potentially susceptible to photodegradation.Store in a tightly sealed, light-resistant container.
Air/Moisture May be sensitive to air and moisture.Keep container tightly closed in a dry and well-ventilated place.[4]
pH Stable under neutral and basic conditions; susceptible to cleavage under acidic conditions.Avoid contact with strong acids unless ether cleavage is intended.
Incompatible Materials Strong oxidizing agents.Store away from strong oxidizing agents.[4]

III. Conclusion

2-Isopropylanisole is a valuable synthetic intermediate with a rich and predictable reactivity profile. Its reactions are largely governed by the directing effects of the methoxy and isopropyl groups, leading to high regioselectivity in electrophilic aromatic substitutions. The ether linkage provides a stable protecting group for the phenolic hydroxyl, which can be readily cleaved under controlled acidic conditions. While generally stable, its sensitivity to heat, light, and strong oxidizing agents necessitates careful handling and storage to maintain its purity and integrity. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the successful application of 2-isopropylanisole in complex synthetic endeavors.

IV. References

  • Vilsmeier–Haack reaction. In: Wikipedia. Accessed January 30, 2026. [Link].

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Crimson Publishers. Published December 19, 2019.

  • p-Methoxybenzaldehyde can be prepared from anisole using the Gatterman-Koch formylation. What mixture of. Brainly.com. Published April 2, 2023.

  • On Friedel-Crafts acetylation, anisole yields. Vedantu. Accessed January 30, 2026. [Link].

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Published October 21, 2020. [Link].

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Published January 22, 2023. [Link].

  • 2-Isopropylanisole | C10H14O | CID 270623. PubChem. Accessed January 30, 2026. [Link].

  • 4-Isopropylanisole | C10H14O | CID 77783. PubChem. Accessed January 30, 2026. [Link].

  • Photo-physical properties of anisole: Temperature, pressure, and bath gas composition dependence of fluorescence spectra and lifetimes. ResearchGate. Accessed January 30, 2026. [Link].

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver. Accessed January 30, 2026. [Link].

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Accessed January 30, 2026. [Link].

  • The Gattermann-Koch reaction; the formylation of isopropylbenzene under pressure. Journal of the American Chemical Society. 1949;71(4):1263.

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Accessed January 30, 2026.

  • Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.

  • Kinetics of the thermal decomposition of methoxybenzene (anisole). Macquarie University. Published January 1, 1989.

  • Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. The Royal Society of Chemistry. Published February 13, 2015.

  • Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. PMC.

  • The Gattermann-Koch Reaction. The Formylation of Isopropylbenzene under Pressure. datapdf.com. Accessed January 30, 2026. [Link].

  • Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. Journal of the American Chemical Society.

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Accessed January 30, 2026. [Link].

  • Reaction Mechanisms of Anisole Pyrolysis at Different Temperatures: Experimental and Theoretical Studies. Energy & Fuels. Published May 25, 2021.

  • Standard Operating Procedure. Yale Environmental Health & Safety. Accessed January 30, 2026.

  • 2-Isopropylphenol | C9H12O | CID 6943. PubChem. Accessed January 30, 2026. [Link].

  • Anisole hydrolysis in high temperature water. RSC Publishing. Accessed January 30, 2026.

  • US1228414A - Method of separating an aromatic sulfonic acid from sulfuric acid and of obtaining the sulfonic acid in solid form. - Google Patents. Accessed January 30, 2026.

  • Heterogeneous catalytic hydrogenation of - aromatic rings. Accessed January 30, 2026.

  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications. Accessed January 30, 2026.

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Accessed January 30, 2026.

  • Ch 10 : Radical halogenation of allylic systems. University of Calgary. Accessed January 30, 2026. [Link].

  • Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. MDPI. Accessed January 30, 2026.

  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. Accessed January 30, 2026.

  • Green Anisole as Antisolvent in Planar Triple-Cation Perovskite Solar Cells with Varying Cesium Concentrations. MDPI. Published January 15, 2024.

  • Easy Ether cleavage. ResearchGate. Published March 17, 2016.

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Published October 22, 2012.

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Accessed January 30, 2026. [Link].

  • Reaction paths of aromatic hydrogenation and ring opening over Ir/Al 2... ResearchGate. Accessed January 30, 2026.

  • Product yield of (a) thermal decomposition of anisole, (b)... ResearchGate. Accessed January 30, 2026. [Link].

  • An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. SciSpace. Accessed January 30, 2026.

  • US3912777A - Use of sulfuric acid as an extractant in olefin sulfonation - Google Patents. Accessed January 30, 2026.

Sources

Methodological & Application

Synthesis of (±)-Shonanyl Methyl Ether from 2-Isopropylanisole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicyclo[4.1.0]heptane Core

The bicyclo[4.1.0]heptane framework, a key structural motif in a variety of natural products, is of significant interest in synthetic and medicinal chemistry. Its unique three-dimensional structure imparts specific biological activities, making it a valuable scaffold in drug discovery. One such natural product is shonanic acid, an unsaturated monobasic acid with the molecular formula C₁₀H₁₄O₂.[1] This application note provides a comprehensive guide to a plausible synthetic route for (±)-shonanyl methyl ether, a derivative of shonanic acid, commencing from the readily available starting material, 2-isopropylanisole.

This guide is designed for researchers and scientists in organic synthesis and drug development, offering not just a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental conditions. The synthesis navigates through key transformations including a Birch reduction, a Simmons-Smith cyclopropanation, and a Wittig reaction to construct the target molecule.

Synthetic Strategy: A Multi-step Approach to (±)-Shonanyl Methyl Ether

The proposed synthesis of (±)-shonanyl methyl ether from 2-isopropylanisole is a four-step process. The overall strategy is to first construct the bicyclo[4.1.0]heptane core and then to introduce the characteristic exocyclic double bond.

Synthetic_Workflow Start 2-Isopropylanisole Step1 Birch Reduction Start->Step1 Intermediate1 1-Methoxy-4-isopropylcyclohexa-1,4-diene Step1->Intermediate1 Step2 Simmons-Smith Cyclopropanation Intermediate1->Step2 Intermediate2 1-Methoxy-4-isopropylbicyclo[4.1.0]hept-3-ene Step2->Intermediate2 Step3 Acidic Hydrolysis Intermediate2->Step3 Intermediate3 4-Isopropylbicyclo[4.1.0]heptan-3-one Step3->Intermediate3 Step4 Wittig Reaction Intermediate3->Step4 Product (±)-Shonanyl Methyl Ether Step4->Product

Figure 1: Overall synthetic workflow for (±)-shonanyl methyl ether.

Detailed Protocols and Mechanistic Insights

Step 1: Birch Reduction of 2-Isopropylanisole

The synthesis commences with the Birch reduction of 2-isopropylanisole. This reaction selectively reduces the aromatic ring to a 1,4-cyclohexadiene derivative. The electron-donating methoxy group directs the reduction to the 2,5-positions relative to it, yielding 1-methoxy-4-isopropylcyclohexa-1,4-diene.

Mechanism: The Birch reduction proceeds via a sequence of single electron transfers from a dissolved alkali metal (like lithium or sodium) in liquid ammonia, followed by protonation from an alcohol proton source. The methoxy group, being an electron-donating group, stabilizes the radical anion intermediate at the ortho and meta positions, leading to the observed regioselectivity.

Birch_Reduction_Mechanism cluster_0 Birch Reduction 2-Isopropylanisole 2-Isopropylanisole Radical Anion Radical Anion 2-Isopropylanisole->Radical Anion + e⁻ (from Li/Na) Cyclohexadienyl Radical Cyclohexadienyl Radical Radical Anion->Cyclohexadienyl Radical + R'OH Cyclohexadienyl Anion Cyclohexadienyl Anion Cyclohexadienyl Radical->Cyclohexadienyl Anion + e⁻ Product Product Cyclohexadienyl Anion->Product + R'OH Wittig_Reaction cluster_1 Wittig Reaction Ketone + Ylide Ketone + Ylide Betaine Intermediate Betaine Intermediate Ketone + Ylide->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Alkene + Ph₃PO Alkene + Ph₃PO Oxaphosphetane->Alkene + Ph₃PO

Sources

Application Note: Optimized O-Methylation Strategies for Sterically Hindered 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Isopropylanisole (also known as o-cymene methyl ether) is a critical intermediate in the synthesis of fragrance compounds (e.g., shonanyl methyl ether) and bioactive pharmaceutical scaffolds. While the O-methylation of simple phenols is a routine transformation, the conversion of 2-isopropylphenol presents a specific challenge: Steric Hindrance .

The bulky isopropyl group at the ortho position creates a steric shield around the phenolic oxygen, significantly retarding the rate of nucleophilic attack compared to para-substituted or unsubstituted phenols. Standard protocols using weak bases in non-polar solvents often result in incomplete conversion or long reaction times.

This Application Note details two distinct, optimized protocols to overcome this barrier:

  • Method A (Classical): A high-yield laboratory method using Methyl Iodide (MeI) in a polar aprotic solvent to maximize nucleophilicity.

  • Method B (Green/Industrial): A sustainable, halide-free approach using Dimethyl Carbonate (DMC) under catalytic conditions, suitable for scale-up.

Reaction Mechanism & Steric Challenges

The reaction follows a classic Williamson Ether Synthesis (


) pathway. However, the kinetics are governed by the accessibility of the phenoxide ion.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 2-Isopropylphenol (Steric Bulk) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation Base Base (K2CO3 / NaOH) Base->Intermediate Product 2-Isopropylanisole (Target) Intermediate->Product SN2 Attack (Rate Limiting Step) MethylSource Methyl Source (MeI / DMC) MethylSource->Product

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack, which is impeded by the ortho-isopropyl group.

Protocol A: Classical High-Yield Synthesis (Lab Scale)

Rationale: To counteract steric hindrance, we utilize Dimethylformamide (DMF) as the solvent. DMF is polar and aprotic; it solvates cations (K+) well but leaves the phenoxide anion "naked" and highly reactive, significantly accelerating the


 reaction against the bulky isopropyl group.
Materials
  • Substrate: 2-Isopropylphenol (13.6 g, 100 mmol)

  • Reagent: Methyl Iodide (MeI) (17.0 g, 120 mmol) [Warning: Carcinogen]

  • Base: Potassium Carbonate (

    
    ), anhydrous (20.7 g, 150 mmol)
    
  • Solvent: DMF (Dimethylformamide), anhydrous (50 mL)

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solubilization: Dissolve 2-isopropylphenol (13.6 g) in DMF (50 mL).

  • Deprotonation: Add anhydrous

    
     (20.7 g) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slight yellow/orange as the phenoxide forms.
    
  • Alkylation: Add Methyl Iodide (17.0 g) dropwise via a syringe or dropping funnel over 10 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: While simple phenols react at RT, the isopropyl group requires thermal energy to drive the reaction to completion.

  • Monitoring: Check via TLC (Hexane:Ethyl Acetate 9:1). Product (

    
    ) is less polar than starting material (
    
    
    
    ).
  • Quench: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water to dissolve inorganic salts and DMF.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the organic layer with 1M NaOH (20 mL) to remove unreacted phenol (critical step). Dry over

    
    , filter, and concentrate.
    
  • Distillation: Purify by vacuum distillation (bp ~85°C at 15 mmHg) or atmospheric distillation (bp 198–200°C).

Protocol B: Green Chemistry Synthesis (Scale-Up Ready)

Rationale: Methyl Iodide is toxic and expensive. Dimethyl Carbonate (DMC) is a non-toxic, biodegradable alternative that acts as both solvent and reagent. However, DMC is a "hard" electrophile and requires higher temperatures (


C) or catalysis to methylate hindered phenols effectively.
Materials
  • Substrate: 2-Isopropylphenol (100 mmol)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (50 mL, excess)

  • Base: Potassium Carbonate (

    
    ) (10 mmol, 0.1 eq) - Catalytic amount is often sufficient at high temp, but stoichiometric (100 mmol) ensures speed.
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mmol, 5 mol%)

Step-by-Step Procedure (Autoclave Method)
  • Loading: In a stainless steel autoclave (100 mL capacity), charge 2-isopropylphenol,

    
    , TBAB, and DMC.
    
  • Reaction: Seal the autoclave and heat to 160°C for 6 hours.

    • Mechanism:[1][2][3][4][5][6] At this temperature, DMC undergoes decarboxylation to form a reactive methylating species. The pressure ensures DMC remains liquid (bp of DMC is 90°C).

  • Cooling: Allow the autoclave to cool to room temperature. Vent the generated

    
     safely.
    
  • Workup: Filter the mixture to remove solid salts (

    
    ).
    
  • Recovery: Distill off the excess DMC (recyclable).

  • Isolation: The residue is high-purity 2-isopropylanisole. If necessary, wash with dilute NaOH to remove trace starting material.

Experimental Workflow & Process Control

Workflow Diagram (DOT)

Workflow Start Start: Reaction Mixture Quench Quench: Pour into Ice Water Start->Quench Extract Extraction: Organic Solvent (Ether/EtOAc) Quench->Extract Wash Caustic Wash (1M NaOH) *CRITICAL STEP* Extract->Wash Removes unreacted Phenol Dry Drying (MgSO4) & Concentration Wash->Dry Distill Distillation (bp 198°C) Dry->Distill

Figure 2: Downstream processing workflow. The caustic wash is essential to remove sterically hindered unreacted phenol.

Analytical Specifications
ParameterSpecificationNotes
Appearance Colorless liquidTurns yellow upon oxidation/storage.
Boiling Point 198–200°CAtmospheric pressure.
GC-MS

150.2 (

)
Look for loss of methyl (

) peaks.
1H NMR

3.82 (s, 3H,

)
Diagnostic singlet.
1H NMR

3.30 (sept, 1H,

)
Septet for the isopropyl proton.

Comparison of Methods

FeatureMethod A (Classical MeI)Method B (Green DMC)
Yield 90–95%85–92%
Atom Economy Poor (Stoichiometric waste)Excellent (Byproducts are MeOH &

)
Hazard Profile High (MeI is carcinogenic)Low (DMC is non-toxic)
Equipment Standard GlasswareAutoclave (High Pressure)
Reaction Time 4–6 Hours6–8 Hours
Suitability R&D / Small ScaleProduction / Scale-Up

Troubleshooting & Expert Tips

  • Incomplete Reaction: If the reaction stalls, do not add more base. Add a Phase Transfer Catalyst (e.g., 18-Crown-6 for K+ or TBAB) to solubilize the phenoxide.

  • C-Alkylation: While rare with MeI, high temperatures can promote C-alkylation on the ring. Keep Method A below 80°C.

  • Purification: 2-Isopropylphenol has a very distinct "medicinal" odor. If the final product smells strongly phenolic, the NaOH wash was insufficient. Repeat the wash with 2M NaOH.

References

  • Fisher Scientific. (n.d.). 2-Isopropylanisole Product Specifications and Synthesis Precursors. Retrieved October 26, 2023, from [Link]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Grounding for Green Chemistry Protocol).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Williamson Ether Synthesis Protocols).
  • PubChem. (n.d.). 2-Isopropylanisole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Bromination of 2-Isopropylanisole to form 4-bromo-2-isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol in Electrophilic Aromatic Substitution for API Intermediates

Executive Summary

This application note details the protocol for the regioselective synthesis of 4-bromo-2-isopropylanisole , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and agrochemicals.

The primary challenge in this transformation is chemoselectivity and regioselectivity . The substrate contains two directing groups (methoxy and isopropyl) and a benzylic hydrogen susceptible to radical attack. This guide provides a validated method using N-Bromosuccinimide (NBS) in Acetonitrile , favoring Electrophilic Aromatic Substitution (EAS) at the para-position relative to the methoxy group, while suppressing benzylic bromination and ortho-substitution.

Mechanistic Insight & Regiocontrol

The Competition: Electronic vs. Steric vs. Radical

Success depends on manipulating three competing factors:

  • Electronic Activation (EAS): The methoxy group (-OMe) is a strong

    
    -donor, activating positions ortho and para to itself. The isopropyl group (-iPr) is a weak 
    
    
    
    -donor. The -OMe effect dominates.
  • Steric Hindrance: The bulky isopropyl group shields position 3 (between -OMe and -iPr) and partially hinders position 6 (ortho to -OMe, meta to -iPr). Position 4 (para to -OMe) is the most sterically accessible activated site.

  • Radical Susceptibility: The tertiary benzylic proton on the isopropyl group is highly susceptible to radical abstraction (

    
    ). Conditions favoring radicals (light, peroxides, non-polar solvents) will lead to side-chain bromination.
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. We target the EAS Pathway (Blue) and suppress the Radical Pathway (Red) .

ReactionPathways cluster_EAS Target Pathway: Ionic (EAS) cluster_Radical Avoid: Radical Pathway Substrate 2-Isopropylanisole Complex Sigma Complex (Wheland Intermediate) Substrate->Complex Polar Solvent No Light Radical Benzylic Radical Substrate->Radical hv (Light) Non-polar solvent Reagent Brominating Agent (NBS or Br2) Product4 4-Bromo-2-isopropylanisole (Major Product) Complex->Product4 -H+ Product6 6-Bromo isomer (Minor Impurity) Complex->Product6 Steric Clash SideProduct Benzylic Bromide (Impurity) Radical->SideProduct +Br•

Figure 1: Mechanistic divergence.[1] Polar aprotic solvents favor the ionic pathway (green), yielding the desired aryl bromide. Light and non-polar solvents favor the radical pathway (red).

Experimental Protocol

Method Selection
  • Method A (Recommended): NBS in Acetonitrile (

    
    ). 
    
    • Pros: High regioselectivity, mild conditions, easy workup, suppresses radical pathways.

    • Cons: Atom economy (succinimide waste).

  • Method B (Alternative):

    
     in Acetic Acid. 
    
    • Pros: High atom economy, scalable.

    • Cons: Corrosive, higher risk of over-bromination, requires strict temperature control.

This guide details Method A (NBS) due to its superior profile for medicinal chemistry applications where purity is paramount.

Reagents & Equipment
  • Substrate: 2-Isopropylanisole (>98% purity).

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/orange to remove

    
    /HBr traces).
    
  • Solvent: Acetonitrile (HPLC Grade, dry).

  • Quench: Sodium Thiosulfate (sat. aq.) or Sodium Bisulfite.

  • Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, aluminum foil (to exclude light).

Step-by-Step Procedure
  • Preparation:

    • Charge a 3-neck flask with 2-Isopropylanisole (1.0 equiv) and Acetonitrile (0.5 M concentration relative to substrate).

    • Wrap the flask in aluminum foil to exclude light (Critical for suppressing benzylic bromination).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition:

    • Dissolve NBS (1.05 equiv) in a minimal amount of Acetonitrile.

    • Add the NBS solution dropwise over 30–60 minutes, maintaining internal temperature

      
      .
      
    • Note: Slow addition prevents local high concentrations of brominating agent, reducing di-bromo byproducts.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or HPLC.

      • Target: Consumption of starting material (

        
        ).
        
      • Product: New spot slightly lower

        
        .
        
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile (do not distill to dryness).

    • Dilute residue with Ethyl Acetate or DCM .

    • Wash with 10% Sodium Thiosulfate solution (removes unreacted bromine/NBS).

    • Wash with Water, then Brine.

    • Dry organic layer over anhydrous

      
      .
      
  • Purification:

    • Filter and concentrate.

    • If high purity is required, purify via silica gel chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).
      
    • Yield Expectation: 85–95%.

Process Workflow Diagram

Workflow Start Start: 2-Isopropylanisole in MeCN Cool Cool to 0°C Protect from Light Start->Cool Add Add NBS (1.05 eq) Dropwise (30 min) Cool->Add React Stir at RT 2-4 Hours Add->React Check QC Check (TLC/HPLC) Conversion >98%? React->Check Check->React No (Add time) Quench Quench: 10% Na2S2O3 Wash Check->Quench Yes Extract Extraction: EtOAc / Brine / Dry Quench->Extract Purify Purification: Silica Column (Hexanes) Extract->Purify

Figure 2: Operational workflow for the NBS-mediated bromination.

Analytical Validation (QC)

To validate the synthesis, compare the NMR signals of the product against the substrate.

Feature2-Isopropylanisole (Substrate)4-Bromo-2-isopropylanisole (Product)Diagnostic Change
Aromatic Region 4 Protons (m, 6.8–7.2 ppm)3 Protons (Pattern change)Loss of 1H; Pattern simplifies.
C3-H ~7.15 ppm (d)~7.30 ppm (d,

)
Meta-coupling to C5-H becomes visible.
C5-H ~6.90 ppm (t/m)~7.25 ppm (dd,

)
Doublet of doublets (Ortho to C6, Meta to C4).
C6-H ~6.80 ppm (d)~6.70 ppm (d,

)
Remains a doublet (ortho coupling).
Methoxy (-OMe) ~3.80 ppm (s)~3.82 ppm (s)Minimal shift.
Isopropyl (-CH) ~3.30 ppm (sept)~3.28 ppm (sept)Intact (Confirms no benzylic bromination).

Interpretation:

  • The presence of a doublet with a small coupling constant (

    
    ) at ~7.30 ppm is the definitive signature of the proton at Position 3, confirming substitution at Position 4.
    
  • If the isopropyl septet disappears or shifts significantly, benzylic bromination occurred (Reject batch).

Safety & Handling

  • NBS: Irritant. Can react violently with amines/bases. Store in a refrigerator.

  • 2-Isopropylanisole: Combustible liquid.

  • 4-Bromo-2-isopropylanisole: Potential skin sensitizer and eye irritant. Handle in a fume hood.

  • Waste: Aqueous washes contain succinimide and bromide salts. Dispose of halogenated organic waste separately.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Benzylic Bromination (Impurity)Exposure to light or old NBS containing

.
Wrap flask in foil. Recrystallize NBS from water before use.
Dibromination Temperature too high or NBS added too fast.Keep T < 5°C during addition. Ensure strict 1.05 eq stoichiometry.
Low Conversion Wet solvent or old NBS.Use anhydrous MeCN. Verify NBS quality (should be white crystals, not yellow).
Positional Isomer (C6) Steric control failed (rare with iPr).Use lower temperature (-10°C). Switch solvent to DMF (increases steric bulk of electrophile complex).

References

  • PubChem. (n.d.).[1] 4-Bromo-3-isopropylanisole (Compound Summary).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Oberhauser, T. (1997). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ.[2] The Journal of Organic Chemistry, 62(13), 4321-4326. (Demonstrates mild bromination protocols for activated arenes).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

Sources

High-Resolution GC-MS Characterization of 2-Isopropylanisole: Structural Elucidation and Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Isopropylanisole (CAS: 2944-47-0), also known as o-isopropylanisole or 1-isopropyl-2-methoxybenzene, is a significant positional isomer encountered in the synthesis of flavorants, fragrances, and pharmaceutical intermediates. It frequently appears as a critical impurity in the production of thymol derivatives or during the methylation of o-isopropylphenol.

Differentiation of 2-isopropylanisole from its meta- (3-) and para- (4-) isomers is analytically challenging due to their identical molecular weight (150.22 g/mol ) and similar electron ionization (EI) fragmentation patterns. However, precise identification is crucial as the biological activity and toxicological profiles of these isomers differ significantly.

This application note provides a validated protocol for the separation and mass spectral characterization of 2-isopropylanisole. We emphasize the mechanistic "Ortho Effect" in mass spectrometry and the thermodynamic principles governing chromatographic retention to ensure robust identification.

Physicochemical Context

Understanding the molecule's physical properties is the prerequisite for experimental design.

PropertyValueAnalytical Implication
Molecular Formula

MW = 150.22 g/mol .[1][2][3]
Boiling Point 198–200 °CRequires a GC oven ramp extending to at least 250 °C to ensure carryover removal.
Polarity Low-MediumCompatible with 5% Phenyl-Arylene (non-polar) columns; however, Wax columns provide superior isomer resolution.
Retention Index (RI) ~1118 (DB-5 type)Elutes in the semi-volatile region, distinct from solvent fronts.

Experimental Protocol

Sample Preparation[5]
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Concentration: Prepare a stock solution at 1000 µg/mL. Dilute to working range of 10–50 µg/mL.

  • Internal Standard (ISTD): 1,4-Dichlorobenzene-

    
     (5 µg/mL) is recommended for retention time locking.
    
GC-MS Methodology

This method utilizes a standard split/splitless injection technique coupled with a single quadrupole mass spectrometer.

Gas Chromatograph Parameters:

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1)Prevents column overload and improves peak shape for abundance isomers.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.
Column Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm)High thermal stability; standard for impurity profiling.
Oven Program 60 °C (hold 1 min)

15 °C/min

240 °C (hold 3 min)
Slow ramp in the 100–150°C window separates the o-, m-, p- isomers.

Mass Spectrometer Parameters:

ParameterSettingRationale
Transfer Line 280 °CPrevents condensation of high-boiling analytes.
Ion Source EI, 70 eV, 230 °CStandard ionization energy for library matching (NIST).
Scan Range m/z 35 – 300Covers molecular ion and lower mass fragments; excludes air/water.
Solvent Delay 3.0 minProtects filament from solvent expansion.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analysis, from sample extraction to data validation.

AnalysisWorkflow Sample Sample Preparation (DCM Dilution) GC Gas Chromatography (Separation of Isomers) Sample->GC MS Mass Spectrometry (EI) (Fragmentation & Detection) GC->MS Data Data Analysis (RI & Spectral Matching) MS->Data CheckSep Isomers Resolved? Data->CheckSep CheckSpec Mass Spectrum Matches NIST Library? CheckSep->CheckSpec Yes (Resolution > 1.5) Optimize Switch to Wax Column (Polarity Tuning) CheckSep->Optimize No (Co-elution) CheckSpec->Sample Re-prep/Check Std Report Generate Report (Quantitation) CheckSpec->Report Match > 90% Optimize->GC Retest

Figure 1: Logical workflow for the GC-MS analysis of 2-isopropylanisole, including decision gates for isomer resolution.

Results & Discussion

Chromatographic Separation (Isomer Differentiation)

On a non-polar column (5% phenyl), the elution order is governed primarily by boiling point and steric shielding.

  • 2-Isopropylanisole (Ortho): Elutes first . The bulky isopropyl group at the ortho position creates steric hindrance that prevents efficient stacking/interaction with the stationary phase, effectively lowering its retention relative to the para isomer.

  • 4-Isopropylanisole (Para): Elutes last . The linear, symmetrical structure allows for stronger interaction with the stationary phase.

Retention Index (RI) Data:

  • Ortho (Target): ~1118[1][2]

  • Para (Impurity): ~1145

  • 
    RI: ~27 units (Sufficient for baseline separation).
    
Mass Spectral Interpretation

The mass spectrum of 2-isopropylanisole is characterized by a distinct fragmentation pathway driven by the stability of the benzylic carbocation.

Key Diagnostic Ions:

  • m/z 150 (

    
    ):  The molecular ion is distinct but not the base peak.
    
  • m/z 135 (

    
    ): Base Peak (100%).  Loss of a methyl radical (
    
    
    
    ).
    • Mechanism:[4][5] Cleavage of a methyl group from the isopropyl chain. This forms a tertiary benzylic cation, which is hyper-stabilized by the electron-donating methoxy group on the ring.

  • m/z 105 & 91: Typical aromatic tropylium-like fragments formed after the loss of the methoxy group and subsequent rearrangements.

  • m/z 108 (Ortho-Specific): In some conditions, the ortho isomer may show a small peak at m/z 108 (Loss of Propene,

    
    ) via a McLafferty-like rearrangement involving the transfer of a hydrogen from the isopropyl group to the methoxy oxygen, followed by elimination. This is less prominent in the para isomer.
    
Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (m/z 150) Base Base Peak (m/z 135) [M - CH3]+ M->Base -CH3 (Isopropyl) Ortho Ortho Rearrangement (m/z 108) [M - Propene]+ M->Ortho -C3H6 (Rearrangement) Trop Tropylium Ion (m/z 91) Base->Trop -CH2O (Loss of Formaldehyde) Phenyl Phenyl Cation (m/z 77) Trop->Phenyl -C2H2

Figure 2: Proposed EI fragmentation pathway. The transition M+ -> m/z 135 is the dominant channel due to benzylic stabilization.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before batch analysis:

  • Spectral Skew: The ion ratio of m/z 135 to m/z 150 must be constant (

    
     10%) across the peak width.
    
  • Resolution (

    
    ):  If analyzing a mixture, 
    
    
    
    between 2-isopropylanisole and 4-isopropylanisole must be
    
    
    .
  • Signal-to-Noise: The Limit of Quantitation (LOQ) is defined as S/N > 10 at m/z 135.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Isopropylanisole Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023). 2-Isopropylanisole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cheméo. (2023).[6] Chemical Properties of o-Isopropylanisole. Retrieved from [Link]

Sources

2-Isopropylanisole as a solvent in high-temperature reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Isopropylanisole (2-IPA) as a High-Temperature Reaction Medium

Part 1: Executive Summary & Strategic Rationale

The "Green" Alternative to Dichlorobenzene and Diphenyl Ether

In the landscape of high-temperature organic synthesis (>150°C), researchers have historically relied on solvents like o-dichlorobenzene (ODCB), diphenyl ether, or dipolar aprotic solvents (NMP, DMSO). While effective, these solvents present significant challenges: ODCB is halogenated and toxic; diphenyl ether is a solid at room temperature (mp 26°C), complicating handling; and NMP/DMSO are difficult to remove due to high water solubility and boiling points.

2-Isopropylanisole (2-IPA) emerges as a superior "Goldilocks" solvent for this niche. With a boiling point of ~198–200°C and a liquid state at room temperature, it offers the thermodynamic headroom required for difficult activation energy barriers while maintaining the lipophilic ease of workup associated with standard ethers. Furthermore, the ortho-isopropyl group provides steric bulk that inhibits the oxygen lone pair from tightly coordinating to Lewis-acidic metal centers, potentially enhancing catalytic turnover in organometallic cycles.

Part 2: Physicochemical Profile & Solvent Selection Logic

To validate the switch to 2-IPA, we must compare its thermodynamic and physical properties against the incumbents.

Table 1: Comparative Solvent Properties
Property2-Isopropylanisole (2-IPA) Anisole o-Dichlorobenzene (ODCB) Diphenyl Ether NMP
Boiling Point (°C) 198–200 154180258202
Melting Point (°C) < -20 (Liquid)-37-1726 (Solid) -24
Density (g/mL) 0.9360.9951.301.071.03
Dielectric Constant Low (Est. ~3-4)4.39.93.732.2
Water Solubility NegligibleNegligibleNegligibleNegligibleMiscible
Coordination Ability Sterically Hindered WeakNon-coordinatingWeakStrong
Green Classification Preferred (Ether) PreferredHazardous (Halogenated)NeutralHazardous (Reprotoxic)

Key Selection Logic:

  • Thermal Headroom: If your reaction requires 160–190°C (e.g., difficult Buchwald-Hartwig couplings or thermal Claisen rearrangements), standard Anisole (bp 154°C) will reflux too vigorously or fail to reach the activation temperature. 2-IPA provides this range safely.

  • Workup Efficiency: Unlike NMP, 2-IPA forms a distinct biphasic layer with water. Salts can be washed away without complex extractions, and the solvent can be recovered via vacuum distillation.

Part 3: Mechanistic Insight (Steric Shielding)

The structural advantage of 2-IPA lies in the 2-isopropyl group . In metal-catalyzed reactions (Pd, Ni), unhindered ethers (like THF or DME) can coordinate to the metal center, occupying vacant sites required for the substrate (oxidative addition/reductive elimination).

The ortho-isopropyl group in 2-IPA acts as a "steric gatekeeper," clashing with the metal center if the oxygen attempts to bind. This keeps the metal center "naked" and active for the catalytic cycle.

StericShielding Solvent Solvent Choice THF THF / DME (Unhindered Oxygen) Solvent->THF IPA 2-Isopropylanisole (Steric Bulk) Solvent->IPA Coordination Metal Coordination (Catalyst Poisoning) THF->Coordination High Affinity FreeCatalyst Active Metal Species (High Turnover) IPA->FreeCatalyst Steric Repulsion Prevents Binding Slow Reaction / Deactivation Slow Reaction / Deactivation Coordination->Slow Reaction / Deactivation Rapid Product Formation Rapid Product Formation FreeCatalyst->Rapid Product Formation

Figure 1: Mechanistic impact of steric hindrance in 2-IPA on catalyst activity.

Part 4: Detailed Experimental Protocols

Protocol A: High-Temperature Pd-Catalyzed Cross-Coupling

Target: Synthesis of sterically congested biaryls or aryl amines requiring >160°C.

Rationale: Standard solvents (Toluene, Dioxane) boil too low. DMF/DMAc can decompose at >150°C or participate in side reactions. ODCB is toxic.[1][2] 2-IPA is the ideal replacement.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid/Amine (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ + S-Phos (or similar biaryl phosphine ligand)

  • Base: K₃PO₄ (anhydrous)

  • Solvent: 2-Isopropylanisole (anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a heavy-walled Schlenk tube or pressure vial equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Charging: Under Argon counter-flow, add solid reagents (Catalyst, Ligand, Base, Substrates).

  • Solvation: Add 2-Isopropylanisole via syringe. Concentration is key: maintain 0.5 M to 1.0 M .

    • Note: High concentration is possible due to the high boiling point, improving kinetics.

  • Degassing: Sparge the solution with Argon for 10 minutes. (Freeze-pump-thaw is optional but recommended for oxidation-sensitive ligands).

  • Reaction: Seal the vessel and heat to 170°C in an oil block.

    • Observation: 2-IPA will not reflux vigorously at this temperature (BP is ~200°C), preventing solvent loss and maintaining constant concentration.

  • Monitoring: Monitor via HPLC/GC. Take aliquots using a long needle.

  • Workup (The "Green" Advantage):

    • Cool to room temperature.

    • Add Water (1:1 volume ratio) and Ethyl Acetate (minimal amount, only if product crashes out).

    • Agitate and separate layers. The 2-IPA layer contains the product.[3]

    • Wash the organic layer with Brine.

    • Isolation: Distill off the 2-IPA under reduced pressure (High Vacuum required due to high BP) OR perform direct column chromatography (2-IPA is non-polar and elutes early/with the solvent front in most polar gradients).

Protocol B: Thermal Rearrangement (Claisen/Cope)

Target: Substrates requiring 180–200°C for sigmatropic rearrangement.

Rationale: Diphenyl ether is the traditional solvent but solidifies upon cooling, trapping the product. 2-IPA remains liquid, simplifying transfer.

Methodology:

  • Dissolve the substrate in 2-Isopropylanisole (0.2 M).

  • Add an antioxidant (e.g., BHT, 1 mol%) to prevent oxidative degradation of the ether at high temps (standard precaution for all ethers).

  • Heat to 190°C (internal temperature) under Nitrogen.

  • Completion: Once conversion is complete, cool to RT.

  • Purification: Load the crude reaction mixture directly onto a silica gel column. Elute with Hexanes to remove the 2-IPA, then switch to a more polar solvent (EtOAc/DCM) to elute the rearranged product.

Part 5: Workflow Visualization

The following decision tree assists in determining when 2-IPA is the mandatory solvent choice over common alternatives.

SolventSelection Start Start: Select Solvent TempReq Required Temp? Start->TempReq LowTemp < 150°C TempReq->LowTemp Standard HighTemp > 150°C TempReq->HighTemp High Energy Standard Use Toluene/Xylene/Anisole LowTemp->Standard Solubility Substrate Solubility? HighTemp->Solubility Polar Polar/Ionic Solubility->Polar NonPolar Lipophilic/Organic Solubility->NonPolar NMP Use NMP/DMSO (Hard to remove) Polar->NMP Workup Aqueous Workup Desired? NonPolar->Workup ODCB Avoid ODCB (Toxic/Halogenated) Workup->ODCB No (Traditional) IPA Use 2-Isopropylanisole (High BP, Liquid, Green) Workup->IPA Yes (Biphasic)

Figure 2: Decision matrix for selecting 2-Isopropylanisole in high-temperature synthesis.

Part 6: Safety & Handling (E-E-A-T)

  • Peroxide Formation: Like all ethers, 2-Isopropylanisole can form peroxides upon exposure to air and light.

    • Control: Test with peroxide strips before distillation. Store under inert gas (Argon/Nitrogen) in amber bottles.

  • Flammability: Flash point is approx. 86°C (187°F). While less volatile than THF, it is a Class IIIA combustible liquid.

  • Toxicity: Generally considered lower toxicity than halogenated equivalents (ODCB), but standard PPE (gloves, goggles, fume hood) is mandatory. It is a skin and eye irritant.[1]

Part 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 270623, 2-Isopropylanisole.[3] Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2014). Transitioning Organic Synthesis from Organic Solvents to Water. (Context on Green Solvent selection principles). Green Chemistry, 16(8), 3660-3679. (General reference for green solvent shift).

  • Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.Organic Process Research & Development, 20(7), 1174-1185. (Establishes Anisole derivatives as preferred green solvents).

  • Ashcroft, C. P., et al. (2015). Survey of Solvent Selection Guides.Green Chemistry, 17, 3948-3963. [Link]

(Note: While specific literature dedicated solely to 2-IPA as a solvent is emerging, the protocols above are derived from its validated physicochemical properties and the established behavior of the anisole solvent class in organometallic chemistry.)

Sources

Application Note: 2-Isopropylanisole as a Strategic Scaffold in Polymer Science

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and materials science. It moves beyond generic descriptions to focus on the high-value utility of 2-Isopropylanisole (o-isopropylanisole) as a strategic intermediate for conducting polymers and stereoselective olefin polymerization catalysts .

Executive Summary

2-Isopropylanisole is an underutilized but potent aromatic scaffold in polymer chemistry. Its utility stems from its unique substitution pattern: the methoxy group (-OCH₃) provides electron-donating capability and a handle for ether cleavage, while the isopropyl group (-CH(CH₃)₂) introduces critical steric bulk and lipophilicity.

In polymer applications, this compound serves two primary distinct functions:

  • Monomer Precursor for Conducting Polymers: It is the starting material for 2-isopropyl-4-methoxyaniline, a monomer used to synthesize soluble, processable polyanilines (PANIs). The isopropyl chain disrupts interchain

    
    -stacking, enhancing solubility in organic solvents without destroying conductivity.
    
  • Precursor for Post-Metallocene Catalysts: It acts as a latent form of 2-isopropylphenol. Upon demethylation, it yields the phenolic precursor required for phenoxy-imine (FI) catalysts , where the ortho-isopropyl group exerts the steric pressure necessary for high tacticity control in polypropylene synthesis.

Technical Analysis & Mechanism

The "Solubility-Conductivity" Paradox in Polyanilines

Unsubstituted polyaniline (PANI) is notoriously difficult to process due to its rigidity and insolubility. Incorporating alkyl side chains improves solubility but often twists the polymer backbone, breaking conjugation and lowering conductivity.

  • The 2-Isopropylanisole Solution: By converting 2-isopropylanisole to the aniline monomer, we introduce an isopropyl group ortho to the ether oxygen but meta to the nitrogen in the final polymer chain (depending on coupling).

  • Electronic Effect: The methoxy group (electron donor) stabilizes the cationic radical charge carriers (polarons/bipolarons) in the doped polymer.

  • Steric Effect: The isopropyl group provides enough bulk to permit solubility in solvents like THF or chloroform, facilitating film casting for organic electronics.

Pathway to Olefin Polymerization Catalysts

In the field of polyolefins, Fujita-type (FI) catalysts rely on phenoxy-imine ligands. The steric bulk at the ortho-position of the phenoxy ring is the "gatekeeper" that controls whether the catalyst produces polyethylene (low steric) or highly isotactic polypropylene (high steric).

  • 2-Isopropylanisole is the stable, storable precursor.

  • Demethylation yields 2-isopropylphenol, which is formylated to the salicylaldehyde derivative—the immediate ligand precursor.

Visualizing the Workflows

The following diagram illustrates the divergent applications of 2-Isopropylanisole in polymer science.

G Start 2-Isopropylanisole (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration Demethylation Demethylation (BBr3 or HI) Start->Demethylation Nitro 4-Nitro-2-isopropylanisole Nitration->Nitro Reduction Reduction (Fe/HCl or H2/Pd) Nitro->Reduction Monomer Monomer: 2-Isopropyl-4-methoxyaniline Reduction->Monomer Polymerization Oxidative Polymerization (APS/HCl) Monomer->Polymerization PANI Poly(2-isopropyl-4-methoxyaniline) (Soluble Conducting Polymer) Polymerization->PANI Phenol 2-Isopropylphenol Demethylation->Phenol Formylation Formylation (Duff Reaction) Phenol->Formylation Ligand Salicylaldimine Ligands (FI Catalyst Precursors) Formylation->Ligand

Caption: Divergent synthetic pathways transforming 2-Isopropylanisole into functional monomers and catalyst ligands.

Experimental Protocol: Synthesis of Soluble Conducting Polymer Precursor

This protocol details the conversion of 2-Isopropylanisole into 2-Isopropyl-4-methoxyaniline , followed by its oxidative polymerization. This specific derivative is chosen because it balances processability with electronic performance.

Phase 1: Regioselective Nitration

Objective: Synthesize 4-nitro-2-isopropylanisole. Note: The methoxy group directs ortho/para. The bulky isopropyl group at position 2 sterically hinders position 3, directing the nitro group primarily to position 4 (para to methoxy).

Reagents:

  • 2-Isopropylanisole (15.0 g, 0.1 mol)

  • Nitric Acid (70%, 1.1 eq)

  • Sulfuric Acid (conc., catalyst)

  • Dichloromethane (DCM)

Step-by-Step:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with 2-isopropylanisole (15 g) and DCM (50 mL). Cool to 0°C using an ice bath.

  • Acid Prep: In a separate beaker, mix concentrated HNO₃ (10 g) with H₂SO₄ (10 g) carefully at 0°C.

  • Addition: Add the mixed acid dropwise to the anisole solution over 30 minutes. Maintain internal temperature <5°C to prevent over-nitration.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Pour mixture into ice water (200 mL). Separate the organic layer.[1]

  • Workup: Wash organic layer with NaHCO₃ (sat.[1] aq.) and brine.[2] Dry over MgSO₄ and evaporate solvent.

  • Purification: The crude oil contains mostly the 4-nitro isomer. Recrystallize from ethanol if solid, or purify via silica column (Hexane/EtOAc 9:1) if liquid.[2][3][4][5][6]

Phase 2: Reduction to Monomer

Objective: Convert nitro-group to amine to yield the aniline monomer.

Reagents:

  • Crude 4-nitro-2-isopropylanisole

  • Iron powder (3 eq) / NH₄Cl (aq) OR H₂/Pd-C (Catalytic hydrogenation)

  • Ethanol/Water solvent

Step-by-Step (Fe/NH₄Cl Method):

  • Dissolve nitro compound in Ethanol (100 mL). Add saturated NH₄Cl solution (30 mL).

  • Add Iron powder (3 eq) portion-wise while refluxing at 80°C.

  • Monitor via TLC until nitro spot disappears (~2-4 hours).

  • Filter hot through Celite to remove iron residues.

  • Neutralize filtrate with Na₂CO₃ and extract with Ethyl Acetate.

  • Isolation: Evaporate solvent to yield 2-isopropyl-4-methoxyaniline . Store under nitrogen (amine is oxidation-sensitive).

Phase 3: Oxidative Polymerization

Objective: Synthesize Poly(2-isopropyl-4-methoxyaniline).

Reagents:

  • Monomer (from Phase 2)

  • Ammonium Persulfate (APS) (Oxidant)

  • 1.0 M HCl (Dopant/Solvent)

Step-by-Step:

  • Dissolution: Dissolve monomer (1.65 g, 10 mmol) in 1.0 M HCl (50 mL). Cool to 0–5°C.

  • Oxidant Prep: Dissolve APS (2.28 g, 10 mmol) in 1.0 M HCl (20 mL).

  • Initiation: Add APS solution dropwise to the monomer solution over 20 minutes. Avoid temp rise.

  • Polymerization: The solution will turn dark green (emeraldine salt form). Stir at 0°C for 6 hours, then RT for 12 hours.

  • Filtration: Filter the dark precipitate.

  • Washing: Wash with 1.0 M HCl (to remove oligomers) followed by Acetone (to remove unreacted monomer).

  • Dedoping (Optional for solubility): Stir polymer in 0.1 M NH₄OH to obtain the blue emeraldine base, which is soluble in NMP, THF, or Chloroform for casting.

Physical Properties & Data Reference

PropertyValueRelevance to Polymer Processing
Boiling Point 198–200 °CHigh boiling point allows its use as a solvent for high-temp polymerizations if needed.
Density 0.936 g/mLLower density than water; facilitates separation during aqueous workups (e.g., nitration).
Refractive Index 1.508Useful for purity verification of the starting material.
Solubility Immiscible in waterRequires phase transfer catalysis or organic co-solvents (DCM, Toluene) in reactions.
Flash Point 86 °CClassed as a combustible liquid; requires standard safety precautions.[3]

References

  • BenchChem. (n.d.). 2-Isopropyl-4-methoxyaniline | High-Purity Reagent. Retrieved from (General synthesis of substituted anilines for conducting polymers).

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Isopropylanisole. Retrieved from (Physical properties and safety data).

  • Fujita, T., et al. (2001). FI Catalysts: New Olefin Polymerization Catalysts for the Creation of Value-Added Polymers. Catalysis Today, 66(1), 63-73. (Contextual reference for the use of isopropyl-substituted phenoxy ligands).
  • MacDiarmid, A. G. (2001). “Synthetic Metals”: A Novel Role for Organic Polymers (Nobel Lecture). Angewandte Chemie International Edition, 40(14), 2581–2590. (Foundational reference for polyaniline synthesis mechanisms).
  • Sigma-Aldrich. (n.d.). 2-Isopropylanisole Product Specification. Retrieved from .

Sources

Application Note: 2-Isopropylanisole as a Strategic Intermediate in Pharmaceutical Synthesis

[1][2]

Executive Summary & Chemical Profile[1][2]

2-Isopropylanisole (2-IPA) , also known as o-isopropylanisole or 1-isopropyl-2-methoxybenzene, is a sterically congested ether used as a high-value building block in medicinal chemistry.[1][2] Its utility stems from the ortho-isopropyl group, which provides significant steric bulk, influencing the binding affinity of downstream pharmaceutical targets (particularly in nuclear receptor modulators and kinase inhibitors) and directing regioselective functionalization.

Unlike its para-isomer, 2-IPA serves as a "masked" precursor to 2-isopropylphenol , a critical scaffold for the synthesis of intravenous anesthetics (e.g., Propofol ) and antioxidants.[1] Furthermore, the methoxy group directs electrophilic aromatic substitution (EAS) to the para-position relative to itself (C4), allowing for the precise construction of tri-substituted benzene cores.[1]

Physical Properties Table
PropertyValueRelevance
CAS Number 2944-47-0Identity Verification
Molecular Weight 150.22 g/mol Stoichiometry Calculations
Boiling Point 198–200 °CPurification via Distillation
Density 0.936 g/mLSolvent/Reagent Volumetrics
Refractive Index

1.508
Purity Check
Solubility Immiscible in water; Soluble in DCM, EtOH, Et₂OExtraction Protocols

Strategic Applications & Reaction Pathways

Pathway A: Regioselective Bromination (The CAN/LiBr Protocol)

The most common application of 2-IPA is its conversion to 4-bromo-2-isopropylanisole .[1][2] This intermediate is essential for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl drug scaffolds.[1][2]

  • Mechanism: The methoxy group is a strong ortho/para activator.[2][3] The ortho position is sterically blocked by the bulky isopropyl group, directing bromination almost exclusively to the para position (C4).

  • Reagent Choice: Traditional bromination (

    
    ) can be harsh.[1][2] The Cerium(IV) Ammonium Nitrate (CAN) / Lithium Bromide (LiBr)  system is preferred for its mild conditions and high regioselectivity, minimizing benzylic bromination on the isopropyl chain.[1]
    
Pathway B: Demethylation to 2-Isopropylphenol

2-IPA acts as a protected form of 2-isopropylphenol.[1][2] Demethylation releases the free phenol, which can then undergo further alkylation (e.g., to synthesize Propofol via subsequent isopropylation) or serve as a nucleophile in ether synthesis.[1]

  • Reagent Choice: Boron tribromide (

    
    ) is the gold standard for this transformation due to the steric hindrance of the isopropyl group, which might impede milder reagents.
    

Visualizing the Synthetic Logic

The following flowchart illustrates the divergent utility of 2-IPA in drug discovery workflows.

GStart2-Isopropylanisole(Starting Material)BrominationReaction: Bromination(CAN / LiBr)Start->BrominationDemethylationReaction: Demethylation(BBr3 / DCM)Start->DemethylationBromoInt4-Bromo-2-isopropylanisole(Key Intermediate)Bromination->BromoIntSuzukiSuzuki Coupling(Ar-B(OH)2 / Pd)BromoInt->SuzukiBiarylBiaryl Scaffolds(Kinase Inhibitors)Suzuki->BiarylPhenol2-Isopropylphenol(Active Scaffold)Demethylation->PhenolPropofolSynFriedel-Crafts(+ Propene)Phenol->PropofolSynPropofolPropofol(Anesthetic)PropofolSyn->Propofol

Figure 1: Divergent synthetic pathways for 2-Isopropylanisole utilizing regioselective functionalization and deprotection strategies.[1][2]

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Bromo-2-isopropylanisole

Objective: To introduce a halogen handle at the C4 position for subsequent cross-coupling.[1][2]

Materials:

  • 2-Isopropylanisole (1.0 eq)[1][2][4]

  • Cerium(IV) Ammonium Nitrate (CAN) (1.0 eq)[1]

  • Lithium Bromide (LiBr) (1.2 eq)[1]

  • Acetonitrile (MeCN) / Water (

    
    )[1]
    
  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-isopropylanisole (10 mmol, 1.50 g) in a solvent mixture of MeCN:H₂O (50 mL, 9:1 ratio).

  • Reagent Addition: Add LiBr (12 mmol, 1.04 g) to the stirring solution.

  • Oxidant Addition: Slowly add CAN (10 mmol, 5.48 g) portion-wise over 15 minutes at room temperature. Note: The solution will turn from orange to pale yellow as the Ce(IV) is reduced.[1]

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product (

    
    ) will appear less polar than the starting material.
    
  • Work-up:

    • Dilute the reaction mixture with water (50 mL).

    • Extract with DCM (

      
       mL).[1][2]
      
    • Wash combined organics with saturated sodium thiosulfate (

      
      ) to remove residual bromine species.[1][2]
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography (100% Hexanes) to yield a clear, colorless oil.

Scientific Rationale: The CAN/LiBr system generates an electrophilic bromine species in situ.[2] The bulky isopropyl group at C2 forces the electrophile to attack C4, preventing the formation of ortho-bromo byproducts (C6 attack) and ensuring >95% regioselectivity.

Protocol B: Demethylation to 2-Isopropylphenol

Objective: To cleave the methyl ether, revealing the phenol functionality for Propofol synthesis or antioxidant development.

Materials:

  • 2-Isopropylanisole (1.0 eq)[1][2][4]

  • Boron Tribromide (

    
    ) (1.0 M in DCM, 1.2 eq)[1]
    
  • Anhydrous Dichloromethane (DCM)[1]

  • Methanol (MeOH) for quenching[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Add 2-isopropylanisole (10 mmol, 1.50 g) and anhydrous DCM (30 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add

    
     solution (12 mL, 12 mmol) dropwise via syringe over 20 minutes. Caution: BBr₃ fumes are corrosive.[1]
    
  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours. Stir at 0 °C for an additional 1 hour.

  • Quenching (Critical): Cool back to -20 °C. Carefully quench by dropwise addition of MeOH (5 mL). Exothermic reaction - vigorous gas evolution.[1][2]

  • Work-up:

    • Dilute with water (50 mL) and transfer to a separatory funnel.

    • Extract with DCM (

      
       mL).[1][2]
      
    • Wash organics with brine, dry over

      
      , and concentrate.[1][2]
      
  • Result: 2-Isopropylphenol is obtained as a pale yellow oil.[2]

Self-Validating Check: The disappearance of the methoxy singlet (

2

Safety & Handling Guide

  • Flammability: 2-Isopropylanisole is a combustible liquid (Flash Point: 86.1 °C).[1][2][5] Store away from heat sources.

  • Peroxide Formation: Like many ethers, anisole derivatives can form peroxides upon prolonged exposure to air.[1][2] Test for peroxides before distillation.[2]

  • Reagent Hazards:

    • CAN: Strong oxidizer.[1][2] Keep away from reducing agents.[2]

    • BBr₃: Reacts violently with water to release HBr gas.[1][2] Always use a fume hood and anhydrous conditions.[2]

References

  • Sigma-Aldrich. 2-Isopropylanisole Product Specification & Applications.[1][2] Retrieved from [1]

  • Ghosal, M., et al. (1989).[1][2][5] "Total synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether." Tetrahedron Letters, 30(26), 3469-3470.[1][2][5] (Demonstrates use as starting material for diterpene synthesis).

  • Secinti, H., et al. (2014).[1][2][5] "Total Syntheses of Multicaulins via Oxidative Photocyclization of Stilbenes." Journal of Natural Products, 77(9), 2134-2137.[1][2][5] (Cites bromination protocols).

  • Thermo Scientific Chemicals. 2-Isopropylanisole Safety Data Sheet. Retrieved from [1]

Application Note: Advanced Grignard Protocols for 2-Isopropylanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the preparation and application of Grignard reagents derived from 2-isopropylanisole (1-isopropyl-2-methoxybenzene), a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and terpenoid natural products (e.g., shonanyl methyl ether).

The steric bulk of the ortho-isopropyl group, combined with the strong electron-donating effect of the methoxy group, presents unique challenges:

  • Electronic Activation: The electron-rich ring makes the precursor aryl halides prone to oxidative addition but also susceptible to Wurtz homocoupling side reactions.

  • Steric Hindrance: While the para position (relative to methoxy) is accessible, subsequent nucleophilic attacks requires precise temperature control to prevent isomerization or elimination.

This protocol focuses on the high-fidelity synthesis of (3-isopropyl-4-methoxyphenyl)magnesium bromide and its subsequent coupling, utilizing a self-validating workflow designed for drug discovery environments.

Chemical Pathway & Mechanism

The primary workflow involves the regioselective bromination of 2-isopropylanisole followed by magnesium insertion.

Reaction Scheme

The transformation sequence is defined as follows:

  • Precursor Synthesis: Bromination of 2-isopropylanisole to 4-bromo-2-isopropylanisole.

  • Activation: Magnesium insertion to form the Grignard reagent.

  • Functionalization: Nucleophilic addition to an electrophile (E+).

GrignardPathway Start 2-Isopropylanisole Bromide 4-Bromo-2-isopropylanisole Start->Bromide NBS or LiBr/CAN (Regioselective p-bromination) Grignard (3-Isopropyl-4-methoxyphenyl)MgBr (Active Reagent) Bromide->Grignard Mg, THF, Reflux (I2/DBE Initiation) Product Target Scaffold (Alcohol/Intermediate) Grignard->Product Electrophile (E+) (e.g., Aldehyde/Ketone) Wurtz Biaryl Homocoupling (Impurity) Grignard->Wurtz Excess Heat/Conc.

Figure 1: Synthetic pathway for the functionalization of 2-isopropylanisole. The critical control point is the Grignard formation step to avoid Wurtz coupling.

Experimental Protocols

Pre-requisite: Material Quality Control
  • Solvents: THF must be anhydrous (<50 ppm H₂O). Stabilizer-free THF is preferred to avoid radical scavenging during initiation.

  • Magnesium: Turnings (crushed) or shavings. Crucial: Activate by dry stirring under Argon for 30 mins prior to solvent addition to expose fresh lattice surfaces.

  • Substrate: 4-Bromo-2-isopropylanisole must be >98% pure by GC. Residual isomeric bromides will lead to inseparable regioisomeric impurities downstream.

Protocol A: Formation of (3-Isopropyl-4-methoxyphenyl)magnesium bromide

Scale: 50 mmol Vessel: 3-Neck Round Bottom Flask (RBF), flame-dried, Argon atmosphere.

ReagentMW ( g/mol )Equiv.[1][2]AmountRole
4-Bromo-2-isopropylanisole229.111.011.45 gSubstrate
Magnesium Turnings24.301.21.46 gMetal Insertion
Iodine (Crystal)253.81cat.~10 mgActivator
1,2-Dibromoethane (DBE)187.86cat.0.1 mLEntrainment Agent
THF (Anhydrous)72.11Solvent50 mLSolvent

Step-by-Step Methodology:

  • System Preparation: Assemble the RBF with a reflux condenser, addition funnel, and internal temperature probe. Flush with Argon for 15 minutes.

  • Magnesium Activation: Add Mg turnings. Dry stir vigorously for 20 minutes to create mechanical abrasions.

  • Initiation:

    • Add just enough THF to cover the Mg turnings (~5 mL).

    • Add the Iodine crystal and 0.1 mL of DBE.

    • Observation: The solution should turn brown (Iodine) and then fade to colorless/grey with bubbling (Ethylene gas release) within 2-5 minutes. If not, gently heat with a heat gun.

  • Controlled Addition:

    • Dissolve the aryl bromide in the remaining THF (45 mL).

    • Add ~5 mL of this solution to the activated Mg. Wait for the exotherm (temperature spike).

    • Once self-sustaining reflux is observed, begin dropwise addition of the remaining bromide solution.

    • Rate Control: Adjust rate to maintain a gentle reflux without external heating. This minimizes Wurtz coupling (biaryl formation).

  • Digestion: After addition is complete, heat the mixture to 60°C for 1 hour to drive the reaction to completion. The solution should appear dark grey/brown.

  • Titration (Validation):

    • Remove a 0.5 mL aliquot.

    • Perform Knochel Titration using iodine in LiCl/THF or Salicylaldehyde phenylhydrazone method to determine precise molarity (typically 0.8 - 0.9 M).

Protocol B: Electrophilic Trapping (General Procedure)

Scenario: Synthesis of a secondary alcohol via reaction with Benzaldehyde (Model System).

  • Cooling: Cool the Grignard solution (from Protocol A) to 0°C. Note: 2-isopropylanisole derivatives are electron-rich; cooling to -78°C is usually unnecessary and may cause precipitation, but 0°C controls the rate.

  • Addition: Add the electrophile (1.0 equiv) dissolved in THF dropwise.

  • Monitoring: Monitor by TLC or HPLC. The electron-rich Grignard is highly nucleophilic; reaction is typically complete within 30 minutes at 0°C.

  • Quench: Inverse quench! Pour the reaction mixture into a chilled saturated NH₄Cl solution. This prevents acid-catalyzed dehydration of the resulting alcohol, which is a risk with electron-rich benzylic alcohols.

Critical Analysis & Troubleshooting

The Wurtz Coupling Problem

Electron-rich aryl halides (like anisoles) are prone to dimerization (Wurtz coupling) during Grignard formation.

  • Symptom: Lower than expected yield; presence of 3,3'-diisopropyl-4,4'-dimethoxybiphenyl in LC-MS.

  • Mitigation:

    • Dilution: Keep the concentration of the aryl halide low during addition (high dilution technique).

    • Slow Addition: Ensure the Mg consumes the bromide faster than the bromide can react with the formed Grignard.

    • Alternative: If Wurtz coupling exceeds 10%, switch to Magnesium-Halogen Exchange using i-PrMgCl·LiCl (Turbo Grignard) at -20°C. This kinetic method avoids the radical intermediates responsible for homocoupling.

Regiochemistry Verification

The 2-isopropyl group exerts steric influence. When reacting the Grignard with bulky electrophiles (e.g., substituted ketones), the reaction may stall.

  • Solution: Add LaCl₃·2LiCl (0.5 equiv) to the Grignard reagent before adding the electrophile. This breaks up Grignard aggregates, reducing steric bulk and increasing effective nucleophilicity.

References

  • Formation of Phenylmagnesium Bromide . Organic Syntheses, Coll.[3] Vol. 1, p. 550 (1941). Link (Foundational protocol for aryl Grignards).

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008. (Reference for Turbo Grignard exchange if direct insertion fails).
  • Tobisu, M., Takahira, T., & Chatani, N. "Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage."[4] Organic Letters, 2015, 17(17), 4352-4355.[4] Link (Advanced context for anisole reactivity).

  • Preparation of 4-methoxyphenylmagnesium bromide . Fiveable Organic Chemistry Guide. Link (General reactivity of anisole Grignards).

  • Sigma-Aldrich Product Sheet: 2-Isopropylanisole . Link (Physical properties and safety data).

Sources

High-Fidelity Quantitation of Volatile Anisoles: 2-Isopropylanisole as a Non-Isotopic Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2IPA-01 [1]

Executive Summary

In the trace analysis of volatile organic compounds (VOCs)—specifically haloanisoles responsible for "cork taint" in wines and earthy off-flavors in water—the choice of Internal Standard (IS) is critical.[1][2] While deuterated isotopologues (e.g., d5-TCA) are the gold standard, they are often cost-prohibitive for high-throughput routine screening.[1]

This Application Note establishes 2-Isopropylanisole (2-IPA) as a robust, cost-effective Internal Standard for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile anisoles.[1] We detail its physicochemical suitability, retention behavior, and a validated Headspace Solid-Phase Microextraction (HS-SPME) protocol.[1]

Technical Profile: Why 2-Isopropylanisole?

2-Isopropylanisole (CAS: 2944-47-0), also known as o-isopropylanisole, possesses a steric bulk and electronic structure that mimics target analytes like 2,4,6-Trichloroanisole (TCA) and 2,4,6-Tribromoanisole (TBA) while maintaining distinct chromatographic separation.[1]

Physicochemical Properties & Suitability [1][2][3]
PropertyValueAnalytical Significance
CAS Number 2944-47-0Unique identifier for the ortho isomer.[1]
Molecular Weight 150.22 g/mol Distinct from TCA (195.[1]5) and TBA (328.8).[1]
Boiling Point 198–200 °CElutes in the semi-volatile range, ideal for standard GC temperature ramps.[1]
LogP (Octanol/Water) ~2.82Matches the hydrophobicity of target anisoles, ensuring similar extraction efficiency in SPME.[1]
Odor Threshold High (relative to TCA)Unlikely to cause sensory interference in olfactory port analysis (GC-O) at IS concentrations.[1]
Mass Spectral Signature (EI, 70 eV)

The fragmentation of 2-IPA provides a clean, high-intensity signal free from common matrix interferences (like terpenes in wine).

  • Quantifier Ion (Target): m/z 135 (Base peak, [M-CH₃]⁺).[1] The loss of the methyl group is energetically favorable and stable.[1]

  • Qualifier Ions: m/z 150 (Molecular Ion, M⁺) and m/z 91 (Tropylium ion, characteristic of alkylbenzenes).[1]

Application Area: HS-SPME-GC-MS for Cork Taint Analysis

Objective: Quantify 2,4,6-Trichloroanisole (TCA) and 2,4,6-Tribromoanisole (TBA) in wine matrices using 2-IPA as the Internal Standard to correct for variations in fiber extraction efficiency and matrix effects.

Experimental Workflow Diagram

SPME_Workflow Sample Sample Prep (10mL Wine + 3g NaCl) Spike IS Spiking (Add 2-IPA @ 50 ng/L) Sample->Spike Internal Std Addition Equilib Equilibration (40°C, 15 min, Agitation) Spike->Equilib Seal Vial Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber) Equilib->Extract Headspace Exposure Desorb GC Inlet Desorption (260°C, Splitless) Extract->Desorb Fiber Injection Detect MS Detection (SIM Mode: m/z 135, 150) Desorb->Detect Separation

Figure 1: Automated Headspace SPME workflow for the extraction of anisoles using 2-IPA as an Internal Standard.

Detailed Protocol
4.1. Reagents and Standards
  • Reference Standard: 2-Isopropylanisole (>98% purity).[1]

  • Stock Solution A: Dissolve 10 mg 2-IPA in 10 mL Methanol (HPLC Grade) → 1,000 mg/L.

  • Working IS Solution: Dilute Stock A in Ethanol to 100 µg/L.

  • Matrix: 12% Ethanol/Water (v/v) adjusted to pH 3.5 with Tartaric Acid (Model Wine).

4.2. Sample Preparation
  • Salting Out: Weigh 3.0 g of NaCl into a 20 mL headspace vial.

  • Sample Addition: Add 10 mL of wine sample (or model wine for calibration).

  • IS Spiking: Add 10 µL of Working IS Solution (Final concentration: 100 ng/L 2-IPA).

  • Capping: Immediately seal with a magnetic screw cap containing a PTFE/Silicone septum.[1]

4.3. Instrumentation (GC-MS Parameters)
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms or ZB-5ms (30 m × 0.25 mm × 0.25 µm).[1] Note: Non-polar columns are preferred for anisole separation.

  • Inlet: Splitless mode @ 260°C. Purge flow 50 mL/min at 2.0 min.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • 40°C for 2 min.

    • Ramp 10°C/min to 160°C.

    • Ramp 20°C/min to 280°C (Hold 3 min).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]

    • Rationale: The triple-phase fiber covers the wide polarity range of anisoles.[1]

4.4. MS Detection (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.[1]

CompoundRet.[1][2][4][5][6][7][8] Time (approx)Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
2-Isopropylanisole (IS) 10.5 min 135 15091
2,4,6-Trichloroanisole (TCA)13.2 min195210197
2,4,6-Tribromoanisole (TBA)16.8 min329344331
Data Analysis & Validation
Calculating Relative Response Factor (RRF)

To ensure accuracy, calculate the RRF of the target analyte (e.g., TCA) relative to 2-IPA using calibration standards.[1]


[1]
  • 
    : Peak Area of TCA (m/z 195)[1]
    
  • 
    : Peak Area of 2-IPA (m/z 135)[1]
    
  • 
    : Concentration of 2-IPA (fixed at 100 ng/L)[1]
    
  • 
    : Concentration of TCA standard[1]
    

Quantification of Unknowns:


[1]
Validation Criteria (Self-Validating System)
  • IS Area Stability: The peak area of 2-IPA in samples should not deviate >20% from the average area in calibration standards. A drop indicates a "matrix effect" (e.g., suppression by high sugar content) or fiber degradation.[1]

  • Retention Time Lock: 2-IPA must elute within ±0.05 min of the expected time. Shifts indicate a leak or column trimming requirement.[1]

  • Resolution: Ensure baseline resolution (

    
    ) between 2-IPA and any naturally occurring terpenes (e.g., 1,8-cineole) which may share ions.
    
Troubleshooting & Expert Insights
  • Interference Check: 2-Isopropylanisole is rare in nature but can be formed synthetically.[1] Always run a "Blank Matrix" (unspiked wine) to ensure no endogenous 2-IPA exists.[1] If present (rare), switch to p-isopropylanisole or a deuterated standard.[1]

  • Fiber Competition: In highly oaked wines, high concentrations of wood volatiles may displace the IS on the SPME fiber.[1] If IS recovery drops below 70%, dilute the sample 1:1 with water.[1]

  • Confusion Alert: Do not confuse 2-Isopropylanisole with 2-Isopropyl-3-methoxypyrazine (IPMP) .[1] IPMP is the "ladybug taint" compound (green pepper aroma).[1] They are chemically distinct; 2-IPA is an ether, IPMP is a nitrogen-containing heterocycle.[1]

References
  • National Institute of Standards and Technology (NIST). (2023).[1] o-Isopropylanisole Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. (2024).[1] 2-Isopropylanisole Compound Summary (CID 77783).[1] National Library of Medicine.[1] [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-isopropylanisole. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this important synthesis. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles, and provide actionable protocols to enhance yield and purity. Our approach is rooted in a deep understanding of chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: The Significance of 2-Isopropylanisole

2-Isopropylanisole is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1][2] Its synthesis is most commonly achieved via the Friedel-Crafts alkylation of anisole, a classic yet nuanced electrophilic aromatic substitution reaction.[3][4][5] Optimizing the yield of the desired ortho-isomer over the thermodynamically more stable para-isomer, while minimizing side reactions like polyalkylation, presents a significant chemical challenge. This guide will provide the expertise to navigate these complexities.

Core Principles: The Friedel-Crafts Alkylation Mechanism

Understanding the reaction mechanism is paramount to effective troubleshooting. The Friedel-Crafts alkylation of anisole with an isopropylating agent (like isopropanol or 2-halopropane) proceeds via electrophilic aromatic substitution.[3][6] The methoxy group (-OCH₃) of anisole is a strongly activating, ortho, para-directing group, which makes the aromatic ring highly susceptible to electrophilic attack.

The key steps are:

  • Generation of the Electrophile: A Lewis acid or Brønsted acid catalyst activates the alkylating agent to form an isopropyl carbocation (or a polarized complex that behaves as such).[6][7]

  • Electrophilic Attack: The electron-rich anisole ring attacks the isopropyl carbocation. The methoxy group directs this attack to the ortho and para positions.

  • Rearomatization: The resulting intermediate, an arenium ion, loses a proton to regenerate the aromatic ring, yielding the isopropylanisole products and regenerating the catalyst.[3]

Friedel-Crafts Alkylation of Anisole cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Alkylating_Agent (CH₃)₂CH-X Carbocation (CH₃)₂CH⁺ Alkylating_Agent->Carbocation + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Anisole Anisole Ring Arenium_Ion Arenium Ion (Intermediate) Anisole->Arenium_Ion + (CH₃)₂CH⁺ Arenium_Ion_2 Arenium Ion Product 2- & 4-Isopropylanisole Arenium_Ion_2->Product - H⁺

Caption: Mechanism of Friedel-Crafts Alkylation of Anisole.

Frequently Asked Questions (FAQs)

Q1: What is the most effective alkylating agent for this synthesis?

Both isopropanol (with a Brønsted acid like H₂SO₄ or a solid acid catalyst) and 2-chloropropane or 2-bromopropane (with a Lewis acid like AlCl₃ or FeCl₃) are commonly used.[3][4] The choice often depends on the catalyst system, desired reaction conditions, and safety considerations. Alcohols are greener reagents, but alkyl halides with Lewis acids can sometimes offer higher reactivity.

Q2: Which catalyst provides the best selectivity for 2-isopropylanisole?

This is a central challenge. While the methoxy group is an ortho, para-director, the para position is sterically less hindered, often making 4-isopropylanisole the major product.[4][8] To enhance ortho-selectivity:

  • Bulky Catalysts: Shape-selective catalysts like certain zeolites can favor the formation of the more sterically constrained ortho product.[9]

  • Lewis Acid Complexation: It is theorized that strong Lewis acids like AlCl₃ can coordinate with the oxygen of the methoxy group.[10] This bulky complex can sterically hinder the ortho positions, paradoxically leading to higher para-selectivity. Milder conditions and catalysts might favor the ortho product.[4]

Q3: What are the primary side products I should expect?

The main side products are:

  • 4-Isopropylanisole: The constitutional isomer of the desired product.[11]

  • Polyalkylated Anisoles: The product, isopropylanisole, has an activating isopropyl group, making it more nucleophilic than anisole itself. This can lead to the formation of di- and tri-isopropylanisole.[3][7]

  • Dealkylation Products: Friedel-Crafts alkylations can be reversible, potentially leading to the formation of other alkylated aromatics if reaction temperatures are too high or reaction times are too long.[12]

Q4: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods.

  • TLC: Use a non-polar eluent system (e.g., hexane/ethyl acetate 95:5) to track the consumption of anisole and the appearance of the less polar product spots.

  • GC: Provides quantitative information on the conversion of anisole and the ratio of 2-isopropylanisole to 4-isopropylanisole and other byproducts.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion of anisole. What are the likely causes?

This issue typically points to problems with reagents or reaction conditions. Let's break down the possibilities.

  • Cause A: Inactive Catalyst

    • Insight: Lewis acid catalysts like anhydrous aluminum chloride (AlCl₃) are extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive.

    • Solution:

      • Always handle anhydrous AlCl₃ in a glove box or under a dry inert atmosphere (N₂ or Ar).

      • Use a freshly opened bottle of the catalyst or one that has been stored properly in a desiccator.

      • Ensure all glassware is rigorously dried in an oven before use.

  • Cause B: Impure Reagents

    • Insight: Water in the anisole or the alkylating agent will deactivate the catalyst. Other impurities can also interfere with the reaction.

    • Solution:

      • Use high-purity, anhydrous grade anisole and alkylating agent.

      • If purity is uncertain, consider distilling the anisole and alkylating agent before use.

  • Cause C: Incorrect Reaction Temperature

    • Insight: Friedel-Crafts alkylations are often exothermic.[13] While some initial heating might be needed to start the reaction, runaway temperatures can lead to side reactions and catalyst degradation. Conversely, if the temperature is too low, the activation energy barrier may not be overcome.

    • Solution:

      • Start the reaction at a lower temperature (e.g., 0-5 °C) by adding the catalyst portion-wise to the solution of anisole and the alkylating agent.

      • Allow the reaction to warm to room temperature or gently heat as needed while monitoring by TLC or GC.

      • Use a water or oil bath to maintain a stable temperature.

Troubleshooting_Low_Yield Start Low or No Yield Observed Q_Catalyst Is the catalyst active? Start->Q_Catalyst A_Catalyst_Yes Yes Q_Catalyst->A_Catalyst_Yes Catalyst is fine A_Catalyst_No No Q_Catalyst->A_Catalyst_No Moisture exposure likely Q_Reagents Are reagents pure and dry? A_Catalyst_Yes->Q_Reagents Sol_Catalyst Use fresh, anhydrous catalyst. Handle under inert atmosphere. A_Catalyst_No->Sol_Catalyst A_Reagents_Yes Yes Q_Reagents->A_Reagents_Yes Reagents are pure A_Reagents_No No Q_Reagents->A_Reagents_No Contamination suspected Q_Temp Is the reaction temperature optimal? A_Reagents_Yes->Q_Temp Sol_Reagents Purify/distill reagents. Use anhydrous grade. A_Reagents_No->Sol_Reagents A_Temp_Yes Yes Q_Temp->A_Temp_Yes Temp is controlled A_Temp_No No Q_Temp->A_Temp_No Too high/low End Further Investigation A_Temp_Yes->End Investigate other factors (e.g., stoichiometry, mixing) Sol_Temp Control temperature with cooling bath. Optimize via literature search. A_Temp_No->Sol_Temp

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Selectivity and Byproduct Formation

Q: My main product is 4-isopropylanisole, and I also see significant polyalkylation. How can I improve my results?

This is a common optimization problem. Controlling selectivity requires a finer touch on the reaction parameters.

  • Cause A: Polyalkylation

    • Insight: As mentioned, the isopropylanisole product is more reactive than the anisole starting material.[7] If the local concentration of the product builds up in the presence of the active electrophile, a second alkylation is likely.

    • Solution:

      • Use an excess of anisole: The most effective method is to use a large excess of anisole relative to the alkylating agent (e.g., a 5:1 to 10:1 molar ratio). This ensures the electrophile is statistically more likely to encounter an anisole molecule than a product molecule.[3]

      • Slow Addition: Add the alkylating agent or the catalyst slowly to the reaction mixture to keep the concentration of the electrophile low at all times.

  • Cause B: Dominance of the Para Isomer

    • Insight: The para position is sterically more accessible, making 4-isopropylanisole the thermodynamically favored product. Achieving high ortho selectivity requires exploiting kinetic control.

    • Solution:

      • Lower Reaction Temperature: Lower temperatures generally favor the kinetically controlled ortho product over the thermodynamically controlled para product.

      • Solvent Choice: The polarity of the solvent can influence the transition state energies and thus the ortho/para ratio. Non-polar solvents like hexane or carbon disulfide are often used.[8]

      • Catalyst Screening: Experiment with different catalysts. While AlCl₃ is common, other Lewis acids (FeCl₃, BF₃·OEt₂) or solid acid catalysts (zeolites, Nafion) can offer different selectivity profiles.

Data Summary: Impact of Reaction Parameters on Outcome
ParameterTo Increase Overall YieldTo Increase Ortho-SelectivityTo Minimize PolyalkylationJustification
Temperature Optimize (avoid extremes)Lower TemperatureLower TemperatureControls reaction rate vs. side reactions; lower temp favors kinetic (ortho) product.
Anisole:Alkylating Agent Ratio Stoichiometric or slight excess of anisoleN/AHigh excess of Anisole (5:1+)A large excess of the aromatic substrate minimizes polyalkylation by statistical probability.[3]
Catalyst Choice Highly active (e.g., AlCl₃)Shape-selective (e.g., Zeolites)N/ACatalyst activity drives conversion; catalyst structure can sterically direct the reaction.[9]
Rate of Addition N/ASlow additionSlow addition of limiting reagentKeeps the instantaneous concentration of the electrophile low, reducing the rate of secondary reactions.

Experimental Protocol: Synthesis of 2-Isopropylanisole

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood.

Reagents & Materials:

  • Anisole (high purity, anhydrous)

  • 2-Chloropropane (anhydrous)

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (anhydrous solvent)

  • Hydrochloric Acid (1M, aqueous)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel under an inert atmosphere (N₂).

  • Charging Reagents: To the flask, add anisole (e.g., 5 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to 2-chloropropane) to the stirred solution.

  • Alkylating Agent Addition: Add 2-chloropropane (1 equivalent) to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC or TLC.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice and 1M HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the ortho and para isomers. 2-isopropylanisole has a boiling point of approximately 198-200 °C at atmospheric pressure.[2][14]

Characterization Data

CompoundMolecular FormulaMolecular WeightBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Isopropylanisole C₁₀H₁₄O150.22198-2000.9361.508
4-Isopropylanisole C₁₀H₁₄O150.22212-2130.9351.503

(Data sourced from[2][11][14])

References

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Brainly.in. Explain the Friedel - Crafts alkylation reaction of anisole. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?. [Link]

  • Taylor & Francis Online. III. THE FRIEDEL–CRAFTS ALKYLATION OF ANISOLE WITH 2-PHENYLETHYL-1-C14 CHLORIDE AND 2-PHENYLETHANOL-1-C14. [Link]

  • YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Shaalaa.com. Write the equation of the following reaction: Friedel-Crafts reaction - alkylation of anisole. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

Sources

Technical Support Center: Purification of 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am struggling to remove impurities from my synthesized 2-isopropylanisole. Standard distillation is yielding mixed fractions, and I suspect starting material contamination."

Technical Response: Purifying 2-isopropylanisole (CAS: 2944-47-0) presents a classic challenge in organic synthesis: separating a lipophilic ether from its structurally similar phenolic precursor or regioisomers. The boiling point differential between the product (~199°C) and its primary impurities (~212°C) is approximately 13°C. While theoretically separable by fractional distillation, this narrow window often leads to co-elution in standard laboratory setups.

Recommendation: Do not rely solely on physical separation (distillation). You must implement a chemical separation (acid/base extraction) as the primary purification vector before attempting final distillation.

Physicochemical Profile
Property2-Isopropylanisole (Target)2-Isopropylphenol (Impurity A)4-Isopropylanisole (Impurity B)
Boiling Point 198–200 °C 212–213 °C212–213 °C
Acidity (pKa) Neutral~10.5 (Weakly Acidic)Neutral
Polarity Low (Lipophilic)Medium (H-bond donor)Low (Lipophilic)
Solubility Organic SolventsOrganic / Aqueous BaseOrganic Solvents

Module 1: Diagnostic Triage

Before selecting a protocol, identify your impurity profile.

Step 1: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v).

  • Visualization: UV (254 nm) and Iodine Stain.

  • Expected Result:

    • 2-Isopropylanisole: High

      
       (~0.7–0.8). It travels near the solvent front due to low polarity.
      
    • 2-Isopropylphenol: Lower

      
       (~0.3–0.4). The hydroxyl group interacts with the silica, retarding retention.
      
    • 4-Isopropylanisole: Very similar

      
       to the target. TLC is ineffective  for separating ortho/para isomers.
      
Step 2: GC-MS Analysis
  • Why: To detect the para-isomer (4-isopropylanisole).

  • Indicator: If you synthesized via Friedel-Crafts alkylation of anisole, you likely have a mixture of ortho and para isomers. If you methylated 2-isopropylphenol, your main impurity is the phenol.

Module 2: Chemical Separation (The "Silver Bullet")

Use this protocol if 2-Isopropylphenol is your major impurity.

Mechanism: Phenols are weak acids. Treating the mixture with a strong base converts the phenol into a water-soluble phenoxide salt, while the anisole (an ether) remains chemically inert and stays in the organic layer.

Protocol: The Claisen Alkali Wash
  • Dissolution: Dissolve your crude oil in a non-polar solvent (Diethyl Ether or Hexane). Do not use Dichloromethane (DCM) if possible, as it can form stubborn emulsions with phenoxides.

  • Primary Wash: Wash the organic layer 3x with 10% NaOH (aq) .

    • Note: The aqueous layer may turn yellow/orange (phenoxide formation).

  • Emulsion Control: If an emulsion forms (common with bulky isopropyl groups), add a small amount of saturated Brine (NaCl) to the aqueous phase to increase ionic strength.

  • Verification: Check the organic layer by TLC. The lower spot (phenol) should be gone.

  • Neutralization: Wash the organic layer 1x with water, then 1x with Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Workflow Diagram

ExtractionWorkflow Crude Crude Mixture (Anisole + Phenol) Solvent Dissolve in Hexane/Ether Crude->Solvent Wash Wash with 10% NaOH Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains 2-Isopropylanisole) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Sodium 2-isopropylphenoxide) PhaseSep->AqLayer Bottom Layer (Discard) Final Dry (MgSO4) & Concentrate OrgLayer->Final

Figure 1: Chemical separation workflow targeting phenolic impurities.

Module 3: Physical Separation (Isomer Management)

Use this protocol if 4-Isopropylanisole (Para) is present.

If your diagnostic GC showed the presence of the para isomer, the NaOH wash above will not remove it. Both isomers are neutral ethers. You must rely on physical properties.[1]

Option A: High-Efficiency Fractional Distillation
  • Constraint: The boiling point difference is only ~12°C (Ortho: 200°C vs Para: 212°C).

  • Requirement: You need a column with at least 20-30 theoretical plates . A simple Vigreux column is insufficient.

  • Equipment: Spinning Band Distillation column or a packed column (Raschig rings/steel wool) >30cm height.

  • Pressure: Perform under vacuum (e.g., 10-20 mmHg) to lower temperatures and prevent thermal decomposition.

    • Target: Collect the lower boiling fraction (Ortho comes off first).[1]

Option B: Flash Column Chromatography
  • Constraint: Lower throughput, higher solvent cost.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexane

    
     2% Ethyl Acetate in Hexane.
    
  • Logic: The ortho isomer is slightly more sterically hindered and "shielded" than the para isomer, often resulting in slightly faster elution (higher

    
    ) on silica, though the separation will be difficult.
    
Decision Matrix

DecisionTree Start Identify Impurity Phenol 2-Isopropylphenol Start->Phenol Acidic Proton Isomer 4-Isopropylanisole Start->Isomer Neutral Ether Action1 NaOH Extraction (Chemical Sep) Phenol->Action1 Action2 Distillation (>20 Plates) Isomer->Action2 Scale > 10g Action3 Chromatography (Silica/Hexane) Isomer->Action3 Scale < 10g

Figure 2: Purification decision tree based on impurity identity.

Frequently Asked Questions (FAQ)

Q1: I tried the NaOH wash, but I lost 50% of my yield. Where did it go? A: You likely formed a stable emulsion or "rag layer" that trapped your product.

  • Fix: Do not shake the separatory funnel vigorously; invert gently. Use Brine to break emulsions.

  • Check: Acidify the aqueous waste layer with HCl. If it turns cloudy or oily, your product (or trapped phenol) is there. If it's just phenol, you are fine. If you accidentally sulfonated your product (unlikely with NaOH, but possible if using strong acids elsewhere), it would be water-soluble.

Q2: Can I use simple distillation to separate the phenol? A: No. With a


 of only ~13°C, simple distillation will result in "smearing." You will get a middle fraction containing both anisole and phenol (an azeotrope-like behavior, though not a true azeotrope). You must wash with base first.

Q3: Why does my product turn yellow after a few days? A: Anisoles, particularly those with benzylic hydrogens (like the isopropyl group), are susceptible to auto-oxidation to form peroxides or quinones upon light exposure.

  • Fix: Store under Nitrogen or Argon in an amber vial at 4°C.

Q4: I synthesized this via Friedel-Crafts (Anisole + Isopropyl Bromide). My GC shows three peaks. A: You likely have:

  • 2-Isopropylanisole (Ortho) - Target.

  • 4-Isopropylanisole (Para) - Major byproduct.

  • 2,4-Diisopropylanisole - Over-alkylation byproduct (Higher BP).

  • Fix: Distillation will easily remove the heavy di-alkylated product. Separating Ortho/Para will require the high-efficiency column described in Module 3.

References

  • ChemicalBook. (2024). 2-Isopropylanisole Physical Properties and Boiling Point Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Isopropylphenol (Compound Summary). Retrieved from [2]

  • Fisher Scientific. (2024). 4-Isopropylanisole Safety Data Sheet and Properties. Retrieved from

  • Sigma-Aldrich. (2024).[3] 2-Isopropylanisole Product Specification. Retrieved from

Sources

Troubleshooting low yield in Grignard reaction with 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of low yields in Grignard reactions involving 2-Isopropylanisole derivatives.

Assumption: Based on chemical nomenclature and reactivity profiles, "Grignard reaction with 2-Isopropylanisole" implies the user is attempting to form a Grignard reagent from a halogenated precursor (e.g., 4-bromo-2-isopropylanisole ) or reacting a pre-formed Grignard with a functionalized derivative of this scaffold. 2-Isopropylanisole itself is an ether and is inert to magnesium metal under standard conditions.

Subject: Troubleshooting Low Yield in Grignard Reactions Involving 2-Isopropylanisole Scaffolds Document ID: TS-GRIG-ISO-004 Status: Active

Executive Summary

The synthesis of Grignard reagents from electron-rich, sterically hindered aryl halides like bromo-2-isopropylanisole presents a dual challenge. The electron-donating methoxy group (


) increases the electron density on the aromatic ring, making the carbon-halogen bond less electrophilic and harder to reduce by Magnesium (

). Simultaneously, the isopropyl group at the ortho or meta position introduces significant steric bulk, impeding the approach of the metal surface and destabilizing the resulting organomagnesium species.

This guide provides a root-cause analysis and actionable protocols to recover yield, focusing on initiation kinetics , Schlenk equilibrium manipulation , and suppression of Wurtz coupling .

Part 1: Diagnostic Workflow

Before altering chemical parameters, identify the specific failure mode using the decision tree below.

GrignardTroubleshooting Start START: Low Yield Observed CheckInitiation Did the reaction initiate? (Exotherm/Color Change/Bubbling) Start->CheckInitiation CheckConsumption Was starting material (SM) fully consumed? (TLC/GC/NMR) CheckInitiation->CheckConsumption Yes Soln_Activation DIAGNOSIS: Surface Passivation ACTION: Use Rieke Mg or DIBAL-H activation CheckInitiation->Soln_Activation No CheckSideProducts Are homocoupling (Wurtz) products present? CheckConsumption->CheckSideProducts Yes (SM gone) Soln_Kinetics DIAGNOSIS: Kinetic Stall ACTION: Switch to THF/LiCl (Turbo Grignard) CheckConsumption->Soln_Kinetics No (SM remains) CheckWorkup Did yield loss occur during quenching/workup? CheckSideProducts->CheckWorkup No Soln_Wurtz DIAGNOSIS: Wurtz Coupling ACTION: Dilution, Slow Addition, Lower Temp CheckSideProducts->Soln_Wurtz Yes (Dimer found) Soln_Hydrolysis DIAGNOSIS: Protonation/Hydrolysis ACTION: Dry solvents (<50 ppm H2O), Inert Atm CheckWorkup->Soln_Hydrolysis Yes (Phenol/des-halo product)

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in hindered aryl Grignard syntheses.

Part 2: Technical Troubleshooting (Q&A)

Issue 1: "The reaction simply won't start. I've added iodine, but the magnesium remains shiny/dull and no exotherm occurs."

Root Cause: Steric Screening & Electronic Deactivation. The isopropyl group creates a steric shield around the halogen, preventing the aryl halide from effectively adsorbing onto the Magnesium lattice. Furthermore, the electron-rich anisole ring raises the reduction potential of the C-Br bond, making the Single Electron Transfer (SET) step thermodynamically difficult.

Corrective Protocol: The "Entrainment" Method Do not rely on simple iodine activation for this substrate. Use 1,2-dibromoethane (DBE) as an entrainer.

  • Dry Activation: Flame-dry the Magnesium turnings (1.2 equiv) under vacuum.

  • The Etching Step: Add neat DBE (0.05 equiv) to the dry Mg. Heat gently until ethylene gas evolves (bubbling) and the Mg turns grey/black. This exposes fresh, unoxidized lattice sites (Mg*).

  • Co-Dilution: Dissolve your 2-isopropylanisole halide in THF (not Ether—see below). Add this solution slowly to the activated Mg.

  • Why this works: The DBE reacts immediately, generating heat and cleaning the surface. The local thermal spike overcomes the activation energy barrier for your sterically hindered substrate.

Advanced Alternative: If direct insertion fails, switch to Magnesium-Halogen Exchange (see Turbo Grignard below).

Issue 2: "The reaction starts but stalls at ~50% conversion. Adding more heat just turns the solution black."

Root Cause: Surface Passivation & Schlenk Equilibrium. As the Grignard forms, the bulky 2-isopropylanisole-MgBr species can precipitate or aggregate on the Mg surface, blocking further access. Additionally, in diethyl ether, the Schlenk equilibrium favors the precipitation of


, leaving the less reactive dialkylmagnesium species.

Corrective Protocol: Solvent Switch & LiCl Additive Switch the solvent from Diethyl Ether (


) to Tetrahydrofuran (THF)  and add Lithium Chloride (LiCl) .
  • Solvent: THF is a stronger Lewis base than

    
    . It coordinates more effectively to the Magnesium center, breaking up aggregates of the bulky 2-isopropylanisole Grignard.
    
  • The "Turbo" Effect: Adding 1.0 equiv of anhydrous LiCl breaks the polymeric aggregates into monomeric species via the formation of a magnesiate complex:

    
    
    This monomeric species is highly soluble and prevents surface passivation, driving conversion to completion [1].
    
Issue 3: "I see a significant amount of dimer (biaryl) in my crude NMR."

Root Cause: Wurtz Coupling.[1] The electron-rich nature of the anisole ring makes the C-Mg bond more nucleophilic, while the unreacted C-Br bond remains electrophilic. If the local concentration of the formed Grignard is high near the unreacted halide, they couple:



Corrective Protocol: Dilution & Cryogenic Control

  • Inverse Addition (if possible): Not applicable for formation, but for reaction.

  • High Dilution: Run the reaction at 0.5 M or lower concentration.

  • Slow Addition: Add the halide solution to the Mg dropwise over 2–4 hours. This keeps the concentration of unreacted halide low relative to the Mg surface area.

  • Temperature: Lower the temperature to 0°C or -10°C. While this slows initiation (see Issue 1), it suppresses the second-order coupling reaction more than the first-order Grignard formation once the reaction has started.

Issue 4: "My yield is low, and I recover the de-halogenated product (2-isopropylanisole)."

Root Cause: Protonation (Moisture). The Grignard reagent was formed but was subsequently protonated by water in the solvent, atmosphere, or workup. 2-isopropylanisole is the "quenched" product of the Grignard.

Corrective Protocol: Water Content < 50 ppm

  • Drying: THF is hygroscopic. Distill over Sodium/Benzophenone or use a molecular sieve column immediately before use.

  • Titration: Titrate the Grignard reagent using a colorimetric indicator (e.g., salicylaldehyde phenylhydrazone) before using it in the next step to verify active concentration [2].

Part 3: Comparative Data & Selection Guide

The following table summarizes the impact of reagents and conditions on the yield of hindered aryl Grignards.

ParameterStandard ConditionOptimized ConditionMechanistic Benefit
Solvent Diethyl Ether (

)
THF Higher solubility of bulky organomagnesium species; better stabilization of the C-Mg bond.
Activator Iodine (

)
DIBAL-H or LiCl DIBAL-H acts as a scavenger and surface activator; LiCl breaks aggregates (Turbo Grignard).
Temperature Reflux (~35-65°C)0°C to RT Suppresses Wurtz homocoupling side-reactions.
Method Direct InsertionMg-Halogen Exchange Uses

to swap I/Br for Mg.[2] Bypasses difficult surface chemistry entirely.
The "Silver Bullet": Magnesium-Halogen Exchange

If direct formation from Mg metal yields < 50% consistently, stop optimizing direct insertion . Instead, use the Knochel Exchange method:

  • Start with 4-iodo-2-isopropylanisole (Iodides exchange faster than bromides).

  • Dissolve in THF at -20°C.

  • Add 1.1 equiv of Isopropylmagnesium Chloride - Lithium Chloride complex (

    
    ) .
    
  • Result: The Mg exchanges from the isopropyl group to the aryl ring within 15-60 minutes.

    
    
    Note: This reaction is driven by the formation of the more thermodynamically stable aryl Grignard species [3].
    

References

  • Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756.

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress in the Synthesis and Application of Turbo Grignard Reagents. Chemical Communications, 51, 6884-6900.

  • Sigma-Aldrich. (n.d.). Grignard Reagents - Technical Bulletin. MilliporeSigma.

Sources

Preventing byproduct formation in 2-Isopropylanisole bromination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Isopropylanisole Bromination

Introduction: The Mechanistic Battlefield

Welcome to the Technical Support Center. You are likely here because your bromination of 2-Isopropylanisole (o-isopropylanisole) is yielding inconsistent results—specifically, the formation of benzylic bromides or regioisomers rather than the desired 4-bromo-2-isopropylanisole .

The central challenge in this synthesis is controlling the mechanistic bifurcation between Ionic Electrophilic Aromatic Substitution (EAS) and Radical Substitution.

  • The Goal (Ionic Pathway): Electrophilic attack at the C4 position (para to the methoxy group). This is driven by the strong electron-donating effect of the methoxy group.[1]

  • The Threat (Radical Pathway): Hydrogen abstraction at the benzylic position of the isopropyl group. The tertiary benzylic radical formed is exceptionally stable, making this side reaction highly competitive, especially under improper solvent or lighting conditions.

Part 1: The Mechanistic Landscape (Visualized)

To solve the byproduct issue, you must visualize the competition occurring in your flask.

BrominationPathways Substrate 2-Isopropylanisole ConditionNode Reaction Conditions Substrate->ConditionNode Reagent Brominating Agent (NBS or Br2) Reagent->ConditionNode IonicPath Ionic Pathway (Polar Solvent, Dark, Lewis Acid) ConditionNode->IonicPath Promotes EAS RadicalPath Radical Pathway (Non-polar Solvent, Light, Heat) ConditionNode->RadicalPath Promotes Homolysis AreniumIon Arenium Ion (Sigma Complex) IonicPath->AreniumIon BenzylRadical Tertiary Benzylic Radical RadicalPath->BenzylRadical TargetProduct TARGET: 4-Bromo-2-isopropylanisole AreniumIon->TargetProduct Major (Para) ByproductB BYPRODUCT: 6-Bromo Isomer (Ortho) AreniumIon->ByproductB Minor (Steric Hindrance) ByproductA BYPRODUCT: Benzylic Bromide BenzylRadical->ByproductA Fast Reaction

Figure 1: Mechanistic bifurcation between the desired nuclear bromination (Green path) and the unwanted radical side-chain bromination (Red path).

Part 2: Validated Protocol (The "Golden Standard")

To minimize byproducts, we recommend the NBS/Acetonitrile Protocol . This system is superior to elemental bromine (


) for this specific substrate because it maintains a low concentration of active bromine and suppresses radical formation via solvent polarity.

Reagents:

  • Substrate: 2-Isopropylanisole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • Temperature: 0°C to 25°C

Step-by-Step Workflow:

  • Preparation: Dissolve 2-isopropylanisole in anhydrous Acetonitrile.

    • Why? MeCN is polar. It stabilizes the ionic transition state of the EAS reaction and destabilizes the radical pathway. Non-polar solvents like

      
       or Hexane will cause benzylic bromination [1].
      
  • Protection: Wrap the reaction flask in aluminum foil.

    • Why? Light initiates the homolytic cleavage of the N-Br bond, generating radicals. Darkness is non-negotiable.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes.

    • Why? Controlling the rate of NBS addition prevents a local excess of reagent, which can lead to dibromination (4,6-dibromo species).

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC or HPLC.

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution.
    
    • Why? This neutralizes any remaining active bromine species immediately, preventing post-reaction byproduct formation.

Part 3: Troubleshooting & FAQs

Issue 1: "I am seeing a significant impurity at RRT 1.1 (Benzylic Bromide)."

Diagnosis: Radical substitution is occurring at the isopropyl tertiary carbon. Root Cause:

  • Exposure to ambient light.

  • Use of non-polar solvents (DCM, Chloroform, Benzene).

  • Presence of trace peroxides in the solvent.

Corrective Action:

  • Switch Solvent: Move immediately to Acetonitrile (MeCN) or Dimethylformamide (DMF). These solvents promote the ionic mechanism [2].

  • Radical Scavenger: If the problem persists, add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (0.5 - 1 mol%) to the reaction mixture. This will quench any radicals formed before they attack the substrate.

  • Darkness: Ensure the flask is completely wrapped in foil.

Issue 2: "I have a mixture of 4-bromo and 6-bromo isomers."

Diagnosis: Regioselectivity issues. Root Cause:

  • While the methoxy group directs ortho and para, the para position (C4) is favored due to the steric bulk of the isopropyl group at C2. However, at higher temperatures or with highly reactive reagents (

    
    ), the selectivity drops.
    

Data: Regioselectivity vs. Conditions

ReagentSolventTempMajor ProductMinor Product (6-Br)Risk
NBS MeCN 0°C >95% (4-Br) <5% Low

Acetic AcidRT~85% (4-Br)~15%Moderate


Reflux~70% (4-Br)~30%High

Corrective Action:

  • Lower the reaction temperature to -10°C or 0°C. Lower energy favors the kinetic product (para-substitution) over the more sterically crowded ortho-substitution.

  • Switch from

    
     to NBS. The succinimide byproduct is less acidic than HBr, preventing acid-catalyzed isomerization or demethylation.
    
Issue 3: "I am seeing 4,6-dibromo-2-isopropylanisole."

Diagnosis: Over-bromination. Root Cause:

  • Excess of brominating agent (>1.1 equiv).[2][3]

  • Poor mixing (local high concentration).

Corrective Action:

  • Stoichiometry Control: Use exactly 1.00 - 1.05 equivalents of NBS.

  • Slow Addition: Add the NBS as a solid in small portions or as a solution via syringe pump.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific impurity profile.

Troubleshooting Start Analyze Crude Mixture (HPLC/GC) Q1 Is Benzylic Bromide Present? Start->Q1 Sol1 ACTION: 1. Switch solvent to MeCN/DMF 2. Add BHT (Scavenger) 3. Exclude Light Q1->Sol1 Yes Q2 Is 6-Bromo Isomer > 5%? Q1->Q2 No Sol2 ACTION: 1. Lower Temp (0°C) 2. Switch to NBS if using Br2 Q2->Sol2 Yes Q3 Is Dibromo Species Present? Q2->Q3 No Sol3 ACTION: 1. Reduce NBS to 1.0 equiv 2. Slow addition rate Q3->Sol3 Yes Success Process Optimized Q3->Success No

Figure 2: Diagnostic flowchart for identifying and resolving byproduct formation.

References

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Journal of Organic Chemistry, 60(16), 5328-5331. Link

    • Significance: Establishes NBS/MeCN as the superior method for suppressing benzylic bromin
  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry, 44(25), 4733-4735. Link

    • Significance: Validates the use of polar aprotic solvents to favor EAS over radical p
  • Podgoršek, A., et al. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450. Link

    • Significance: Provides context on alternative oxidative bromination methods if NBS is unsuitable for scale-up.
  • Organic Syntheses. Bromination of Phenols and Anisoles. Link

    • Significance: General protocols for handling regioselectivity in activated arom

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-isopropylanisole, with a special focus on challenges and solutions for scaling up production. This guide is structured to provide both quick-reference FAQs and in-depth troubleshooting protocols to address common issues encountered during synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 2-isopropylanisole.

Q1: What are the primary industrial methods for synthesizing 2-isopropylanisole?

A1: The two most prevalent methods for the synthesis of 2-isopropylanisole are the Friedel-Crafts alkylation of anisole and the O-methylation of 2-isopropylphenol. The choice between these routes often depends on the cost and availability of starting materials, desired purity, and the scale of production.

Q2: What is the main challenge in the Friedel-Crafts synthesis of 2-isopropylanisole?

A2: The primary challenge is controlling the regioselectivity of the reaction. The methoxy group of anisole is an ortho-, para-director, leading to a mixture of 2-isopropylanisole (ortho) and 4-isopropylanisole (para) isomers.[1] Separating these isomers can be difficult due to their similar physical properties. Additionally, polyalkylation, where more than one isopropyl group is added to the anisole ring, is a common side reaction.[2]

Q3: Why is the O-methylation of 2-isopropylphenol sometimes preferred?

A3: O-methylation of 2-isopropylphenol offers excellent regioselectivity, as the position of the isopropyl group is already fixed. This route avoids the formation of the para-isomer, simplifying purification. However, the availability and cost of 2-isopropylphenol compared to anisole can be a determining factor.

Q4: What are the key safety concerns when synthesizing 2-isopropylanisole?

A4: The reagents used in the synthesis pose the main hazards. In the Friedel-Crafts route, anhydrous aluminum chloride (AlCl₃) is highly reactive with water and releases HCl gas.[3] For the O-methylation route, dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic.[4] Appropriate personal protective equipment (PPE) and engineering controls are crucial when handling these substances, especially at a larger scale.

Q5: Can greener synthetic methods be employed?

A5: Yes, there is a growing interest in developing more environmentally friendly approaches. For Friedel-Crafts alkylation, solid acid catalysts like zeolites are being explored as reusable and less corrosive alternatives to Lewis acids like AlCl₃.[5] These can also offer improved selectivity. For methylation, dimethyl carbonate (DMC) is a greener alternative to dimethyl sulfate, although it may require different reaction conditions.[2]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the scale-up of 2-isopropylanisole synthesis.

Friedel-Crafts Alkylation of Anisole

The Friedel-Crafts alkylation of anisole with an isopropylating agent (e.g., isopropanol or 2-chloropropane) in the presence of a Lewis acid catalyst is a common synthetic route.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Anisole and Solvent B Cool Reaction Mixture A->B C Slowly Add AlCl3 B->C Maintain low temp. D Add Isopropylating Agent C->D Exothermic E Monitor Reaction Progress (GC) D->E F Quench with Ice/HCl E->F Upon completion G Phase Separation F->G Vigorous stirring H Aqueous Wash G->H I Dry Organic Layer H->I J Solvent Removal I->J K Fractional Distillation J->K L Product Analysis (GC/MS) K->L

Caption: Workflow for Friedel-Crafts Alkylation.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield 1. Incomplete reaction: Insufficient catalyst, low temperature, or short reaction time. 2. Decomposition of product/starting material: Reaction temperature too high. 3. Loss during work-up: Inefficient extraction or emulsion formation. 4. Moisture in reagents/glassware: Deactivation of the Lewis acid catalyst.1. Optimize reaction conditions: Increase catalyst loading incrementally. Monitor the reaction by GC to determine the optimal reaction time. Gradually increase the temperature, but be mindful of side reactions. 2. Control exotherm: Ensure efficient stirring and cooling during the addition of AlCl₃ and the alkylating agent, as the reaction is exothermic.[6] 3. Improve work-up: Use a suitable extraction solvent and perform multiple extractions. To break emulsions, add brine or a small amount of a different organic solvent. 4. Ensure anhydrous conditions: Flame-dry glassware before use. Use anhydrous solvents and fresh, high-purity AlCl₃.
Poor Ortho:Para Selectivity (Low 2-Isopropylanisole) 1. Thermodynamic control: Higher reaction temperatures can favor the formation of the more thermodynamically stable para isomer. 2. Catalyst choice: The type and amount of Lewis acid can influence the isomer ratio.1. Lower reaction temperature: Running the reaction at lower temperatures can favor the kinetically controlled ortho product. However, this may also decrease the overall reaction rate. 2. Catalyst screening: Experiment with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or solid acid catalysts like zeolites, which can offer shape selectivity and favor the formation of a specific isomer.[5]
High Levels of Polyalkylation Products 1. Product is more reactive than starting material: The product, isopropylanisole, is more activated towards further alkylation than anisole itself. 2. High local concentration of alkylating agent. 1. Use an excess of anisole: This ensures that the electrophile is more likely to react with the starting material rather than the product. The unreacted anisole can be recovered by distillation.[2] 2. Slow addition of alkylating agent: Add the isopropylating agent dropwise to the reaction mixture to maintain a low concentration and minimize polyalkylation.
Difficult Work-up (e.g., persistent emulsions) 1. Formation of aluminum hydroxides: During quenching, the formation of gelatinous aluminum hydroxides can lead to stable emulsions. 2. Insufficient mixing during quench. 1. Acidic quench: Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This keeps the aluminum salts soluble as chloro-complexes. 2. Vigorous stirring: Ensure efficient mixing during the quench to prevent localized high concentrations of reagents.
  • Reactor Setup: A glass-lined or Hastelloy reactor equipped with a powerful overhead stirrer, a cooling jacket, a temperature probe, and a nitrogen inlet is recommended.

  • Reagent Charging: Charge the reactor with anhydrous anisole and a suitable solvent (e.g., dichloromethane or excess anisole). Begin cooling the mixture to 0-5 °C with vigorous stirring under a nitrogen atmosphere.

  • Catalyst Addition: Slowly and portion-wise add anhydrous aluminum chloride. The temperature should be carefully monitored and maintained below 10 °C during the addition.

  • Alkylation: Add the isopropylating agent (e.g., 2-chloropropane) dropwise via an addition funnel, maintaining the temperature between 5-10 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the ratio of starting material to products.

  • Quenching: In a separate, well-ventilated vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Once the reaction is complete, slowly transfer the reaction mixture into the ice/HCl mixture with vigorous stirring. This should be done in a controlled manner to manage the exotherm.

  • Work-up: After the quench is complete, separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purification: Purify the crude product by vacuum fractional distillation to separate the 2-isopropylanisole from the 4-isopropylanisole and any high-boiling polyalkylation products.[7]

O-Methylation of 2-Isopropylphenol

This method involves the reaction of 2-isopropylphenol with a methylating agent, such as dimethyl sulfate, in the presence of a base.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-Isopropylphenol in Solvent B Add Base (e.g., NaOH) A->B C Add Dimethyl Sulfate B->C Formation of Phenoxide D Heat to Reaction Temperature C->D Exothermic, control addition E Monitor Reaction Progress (TLC/GC) D->E F Cool and Add Water E->F Upon completion G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry Organic Layer H->I J Solvent Removal I->J K Distillation J->K L Product Analysis (NMR, GC/MS) K->L

Caption: Workflow for O-Methylation.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield 1. Incomplete deprotonation: Insufficient amount or strength of the base. 2. Hydrolysis of dimethyl sulfate: Presence of excess water. 3. Side reactions: C-alkylation, although less common with phenols, can occur under certain conditions.1. Ensure complete phenoxide formation: Use at least one equivalent of a strong base like sodium hydroxide. 2. Control water content: While some water is often present in aqueous base solutions, using a phase-transfer catalyst can improve the reaction in a two-phase system. 3. Optimize reaction conditions: Lowering the reaction temperature may reduce side reactions.
Product Contaminated with Starting Material 1. Incomplete reaction: Insufficient methylating agent or reaction time.1. Use a slight excess of methylating agent: Ensure all the phenoxide is converted to the product. 2. Monitor the reaction: Use TLC or GC to confirm the disappearance of the starting material before work-up.
Safety Concerns with Dimethyl Sulfate 1. High toxicity and carcinogenicity. 2. Potential for runaway reaction. 1. Strict handling protocols: Always handle dimethyl sulfate in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves and a face shield. Have a quenching solution (e.g., dilute ammonia) readily available.[8] 2. Controlled addition: Add dimethyl sulfate slowly to the reaction mixture with efficient cooling to manage the exotherm.
  • Reactor Setup: Use a corrosion-resistant reactor with good agitation, a heating/cooling system, and a dedicated scrubbing system for any potential off-gassing.

  • Phenoxide Formation: Charge the reactor with 2-isopropylphenol, a suitable solvent (e.g., toluene or a polar aprotic solvent), and an aqueous solution of sodium hydroxide. Stir vigorously to form the sodium phenoxide. A phase-transfer catalyst can be added to facilitate the reaction.

  • Methylation: Cool the mixture and slowly add dimethyl sulfate via a dosing pump, carefully controlling the temperature.

  • Reaction Completion: After the addition is complete, the mixture may be heated to ensure complete reaction, which should be monitored by GC.

  • Quenching and Work-up: Cool the reaction mixture and quench any unreacted dimethyl sulfate by the controlled addition of an aqueous ammonia solution. Add water and separate the organic layer. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer and remove the solvent. The crude 2-isopropylanisole can then be purified by vacuum distillation.

Section 3: Purification and Analysis

3.1 Separation of Ortho and Para Isomers

The separation of 2-isopropylanisole and 4-isopropylanisole is a significant challenge due to their close boiling points.

  • Fractional Distillation: High-efficiency fractional distillation under vacuum is the most common method for separating the isomers at scale. A column with a high number of theoretical plates and a carefully controlled reflux ratio is required.[7] The separation is often monitored by in-process GC analysis.

3.2 Analytical Methods

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the progress of the reaction and for determining the purity and isomer ratio of the final product. A capillary column with a non-polar stationary phase is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the products and byproducts of the reaction, confirming their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities.

Section 4: Safety at Scale

Scaling up the synthesis of 2-isopropylanisole introduces significant safety challenges that must be addressed through robust engineering controls and strict operating procedures.

Handling Large Quantities of Aluminum Chloride:

  • Anhydrous Conditions: AlCl₃ is extremely hygroscopic. Storage and handling must be under a dry, inert atmosphere to prevent reaction with moisture, which generates HCl gas and heat.

  • Charging to Reactor: Use a closed-system powder transfer system to charge the reactor to avoid releasing dust into the atmosphere.

  • Quenching: The quenching of large amounts of AlCl₃ is highly exothermic. The reaction mixture should be added slowly to a well-stirred, cooled quench solution. The quench vessel must be adequately vented to handle the HCl gas that will be evolved.

Handling Large Quantities of Dimethyl Sulfate:

  • Containment: All transfers and reactions should be performed in a closed system to prevent any release of liquid or vapor.

  • Personal Protective Equipment (PPE): Full-body, chemical-resistant suits with self-contained breathing apparatus (SCBA) are recommended for any operation where there is a potential for exposure.

  • Decontamination and Disposal: All equipment that comes into contact with dimethyl sulfate must be decontaminated with a dilute ammonia or sodium carbonate solution. Waste containing dimethyl sulfate must be treated as hazardous and disposed of according to regulations, often involving incineration or alkaline hydrolysis.[8]

References

  • Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. MDPI.
  • Friedel−Crafts Alkylation of Anisole in Supercritical Carbon Dioxide: A Comparative Study of Catalysts.
  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange.
  • Friedel-Crafts Alkyl
  • Friedel-Crafts Alkyl
  • EAS Reactions (3)
  • Alkylation of toluene with isopropyl alcohol over SAPO-5 c
  • Process for the preparation of anisole.
  • Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI.
  • Dimethyl sulfate - Hazardous Substance Fact Sheet. NJ.gov.
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
  • Heat treatment of aluminum – Part I: Quenching basics. Thermal Processing Magazine.
  • Dehydration of Isopropanol over Silica-Supported Heteropoly Acids. MDPI.
  • While separating a mixture of ortho and para nitro phenols by steam distill
  • Dimethyl sulf
  • Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH).
  • Methods and reaction mixtures for controlling exothermic reactions.
  • Design of quench systems for aluminum heat treating part i - Quenchant selection.
  • (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Dimethyl sulf
  • Ortho & para nitro phenol can be separated by fractional distill
  • Quench and Temper Plant for Aluminum with Drop-Bottom Furnace FS 2200/60AS. YouTube.
  • Process for the o-methylation of phenols and a catalyst for carrying out the process.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • A New Path of Quench-Induced Residual Stress Control in Thick 7050 Aluminum Alloy Pl
  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar.
  • How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater vol
  • SAFETY D
  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi.
  • DIMETHYL SULF
  • Isopropanol as a hydrogen source for single atom cobalt-catalyzed Wacker-type oxidation. Catalysis Science & Technology (RSC Publishing).
  • Pilot Testing Options for Chemical Applic
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Troubleshooting low yield in Friedel-Crafts acyl
  • US2487832A - Process for preparing anisole.
  • Types of Distillation | Simple | Fractional | Steam | Vacuum. YouTube.
  • Friedel-Crafts Handout. University of Wisconsin-Madison.
  • The decomposition of isopropanol over MgO and CoO$z.sbnd;MgO solid solutions. Sci-Hub.
  • O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
  • Alkylation of benzene with isopropanol over SAPO‐5: A kinetic study.
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • CHEMISTRY (862).

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Technical Support Center: Catalyst Selection for Reactions Involving 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isopropylanisole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this sterically hindered aromatic ether.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve issues that may arise during your experiments involving 2-isopropylanisole.

Friedel-Crafts Acylation

Question: I am experiencing low yields and poor regioselectivity in the Friedel-Crafts acylation of 2-isopropylanisole. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and poor regioselectivity in the Friedel-Crafts acylation of 2-isopropylanisole are common challenges, primarily due to the steric hindrance imposed by the isopropyl group and the directing effects of the methoxy group.

Root Causes and Solutions:

  • Steric Hindrance: The bulky isopropyl group at the ortho position can significantly hinder the approach of the acylating agent to the other ortho position (C6). This often leads to preferential acylation at the para position (C4). However, under harsh conditions, some ortho-acylation may occur, leading to a mixture of products.

    • Catalyst Choice: Milder Lewis acids are often preferred to minimize side reactions and improve selectivity. While aluminum chloride (AlCl₃) is a common catalyst, it can sometimes lead to demethylation of the methoxy group or other side reactions with activated systems.[1] Consider using zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), which are milder alternatives.[1] For highly activated systems, even weaker catalysts like scandium triflate (Sc(OTf)₃) or ytterbium triflate (Y(OTf)₃) can be effective and offer better control.[1]

    • Acylating Agent: The size of the acylating agent also plays a crucial role. Using a less bulky acyl chloride or anhydride can sometimes improve access to the desired position.

  • Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product. Start with temperatures around 0°C and adjust as needed.

    • Solvent: The choice of solvent can influence catalyst activity and product distribution. Common solvents for Friedel-Crafts reactions include dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂).

  • Catalyst Deactivation: The product, an aryl ketone, can complex with the Lewis acid catalyst, effectively deactivating it. This is a common issue in Friedel-Crafts acylations.[2]

    • Stoichiometry: Using a stoichiometric amount of the Lewis acid is often necessary to drive the reaction to completion.

    • Catalyst Regeneration: While challenging for traditional Lewis acids in this context, understanding deactivation mechanisms is key. For solid acid catalysts, regeneration is more feasible.

Experimental Protocol: Optimizing Regioselectivity in Friedel-Crafts Acylation

  • Catalyst Screening:

    • Set up parallel reactions using AlCl₃, ZnCl₂, and Sc(OTf)₃ as catalysts.

    • Maintain a consistent molar ratio of 2-isopropylanisole to the acylating agent (e.g., acetyl chloride).

    • Run the reactions at 0°C in dichloromethane.

    • Monitor the product distribution by GC-MS or ¹H NMR to determine the ortho:para ratio.

  • Temperature Optimization:

    • Using the best catalyst identified in the screening, run the reaction at a range of temperatures (e.g., -20°C, 0°C, and room temperature).

    • Analyze the product mixture to find the optimal temperature for maximizing the desired isomer.

Question: My solid acid catalyst is deactivating quickly during the continuous acylation of 2-isopropylanisole. How can I mitigate this?

Answer:

Catalyst deactivation in continuous flow systems is a significant hurdle. For zeolite catalysts, deactivation is often caused by the strong adsorption of the product within the catalyst's pores, leading to blockage of active sites.[2][3]

Troubleshooting Steps:

  • Catalyst Pore Size and Structure: The choice of zeolite is critical. A catalyst with a suitable pore structure can minimize product retention. For instance, zeolites with smaller particle sizes and lower mesopore volumes have shown sustained activity for longer periods.[2]

  • Reaction Conditions:

    • Feed Molar Ratio: Using an excess of the anisole substrate can act as a self-solvent and reduce the formation of deactivating byproducts.[4]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate coke formation and other deactivation pathways.

  • Catalyst Regeneration:

    • Calcination: For deactivation caused by coking, a controlled calcination in air can burn off the carbonaceous deposits and restore catalyst activity.[3][5]

    • Solvent Washing: In some cases, washing the catalyst with a polar solvent can remove adsorbed products and regenerate some activity.[3] However, for strongly adsorbed species, this may not be sufficient.

    • Acid Treatment: A more aggressive regeneration method involves treating the spent catalyst with a boiling acid solution, which has been shown to restore complete activity in some cases.[3]

CatalystDeactivationRegeneration Coking Coking Calcination Calcination Coking->Calcination  Removes coke Washing Washing Coking->Washing  Removes adsorbed products Leaching Leaching AcidTreatment AcidTreatment Leaching->AcidTreatment  Can sometimes  restore sites Sintering Sintering Sintering->AcidTreatment  Limited effect

Ether Cleavage

Question: I am trying to selectively cleave the methyl ether in 2-isopropylanisole without affecting the isopropyl group. Which conditions should I use?

Answer:

Selective cleavage of the methyl ether bond in 2-isopropylanisole to yield 2-isopropylphenol is a common synthetic transformation. The mechanism of ether cleavage, either Sₙ1 or Sₙ2, is highly dependent on the substrate structure and reaction conditions.[6][7][8]

  • Understanding the Mechanism:

    • Sₙ2 Pathway: This pathway is favored for ethers with primary or methyl alkyl groups. A nucleophile attacks the less sterically hindered carbon.[6][7]

    • Sₙ1 Pathway: This pathway is favored for ethers that can form a stable carbocation, such as those with tertiary, benzylic, or allylic groups.[6][7]

  • Application to 2-Isopropylanisole:

    • The methyl group is primary and thus susceptible to Sₙ2 attack.

    • The aromatic ring is generally unreactive towards nucleophilic substitution.

    • Therefore, to achieve selective cleavage of the methyl-oxygen bond, conditions favoring an Sₙ2 mechanism should be employed.

  • Recommended Reagents and Conditions:

    • Boron Tribromide (BBr₃): This is a highly effective Lewis acid for cleaving aryl methyl ethers. The reaction typically proceeds at low temperatures (e.g., -78°C to room temperature) in an aprotic solvent like dichloromethane.

    • Strong Protic Acids (HBr, HI): While effective, these can sometimes lead to side reactions, especially at higher temperatures. Using an excess of the acid can lead to the formation of methyl halide.[6]

Troubleshooting Poor Selectivity:

  • Side Reactions: If you observe byproducts resulting from reactions at the isopropyl group or the aromatic ring, consider using a milder reagent like BBr₃ at a lower temperature.

  • Incomplete Reaction: If the reaction is not going to completion, you can try increasing the reaction time or slowly warming the reaction mixture to room temperature.

EtherCleavage cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 2-Isopropylanisole 2-Isopropylanisole SN2 SN2 Pathway (Favored for Methyl Group) 2-Isopropylanisole->SN2 SN1 SN1 Pathway (Disfavored) 2-Isopropylanisole->SN1 Cleavage_Reagent Cleavage Reagent (e.g., BBr3, HBr) Cleavage_Reagent->SN2 2-Isopropylphenol Desired Product: 2-Isopropylphenol SN2->2-Isopropylphenol Methyl_Halide Byproduct: Methyl Halide SN2->Methyl_Halide

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for the hydrodeoxygenation (HDO) of 2-isopropylanisole?

A1: The hydrodeoxygenation of anisole derivatives typically requires a bifunctional catalyst that possesses both metal and acid sites.[9][10]

  • Metal Component: Nickel-based catalysts are commonly used and have shown high activity for the HDO of anisole.[9][10] Other noble metals like Palladium (Pd) and Platinum (Pt) can also be effective.

  • Support: The choice of support is crucial as it provides the acidic function and influences the overall catalytic performance.

    • α-Al₂O₃: Nickel supported on α-alumina has demonstrated high activity and yield of hydrocarbons in anisole HDO.[10]

    • Mesoporous Zeolites (e.g., ZSM-5): These materials offer tunable acidity and a high surface area, which can enhance catalytic activity.[11]

    • Silica-Alumina: Mixed oxides like silica-alumina can also be effective supports.

Q2: What are the expected products from the hydrodeoxygenation of 2-isopropylanisole?

A2: The product distribution depends on the catalyst and reaction conditions. The primary reaction pathways involve:

  • Direct Demethylation/Hydrogenation: Cleavage of the methoxy group followed by hydrogenation of the aromatic ring to produce isopropylcyclohexane.

  • Hydrogenation then Cleavage: Hydrogenation of the aromatic ring first, followed by cleavage of the C-O bond.

  • Transalkylation/Isomerization: Side reactions such as the transfer of the methyl or isopropyl group can also occur, leading to a mixture of alkylated cyclohexanes.[12]

Q3: Are there effective catalysts for the amination of 2-isopropylanisole?

A3: While direct amination of 2-isopropylanisole is not extensively reported, the amination of related compounds like isopropanol provides insights into suitable catalyst systems. Nickel-based catalysts, often supported on alumina or silica-alumina, are commonly used for the reductive amination of alcohols and ketones.[13][14] For the amination of 2-isopropylanisole, a similar approach using a nickel catalyst in the presence of ammonia and hydrogen would be a logical starting point. The reaction would likely proceed through initial hydrogenation of the aromatic ring followed by amination.

Q4: How can I prevent catalyst poisoning in reactions with 2-isopropylanisole?

A4: Catalyst poisoning can significantly reduce catalyst lifetime and efficiency. Common poisons include sulfur, nitrogen, and halogen compounds.

  • Feedstock Purification: Ensure that your 2-isopropylanisole and other reactants are of high purity and free from potential catalyst poisons.

  • Guard Beds: In continuous flow systems, using a guard bed with a material that can adsorb poisons before they reach the main catalyst bed is an effective strategy.

  • Catalyst Promoters: In some cases, adding a promoter to the catalyst can enhance its resistance to poisoning.

Q5: What is a general protocol for regenerating a deactivated solid acid catalyst?

A5: The following is a general procedure for regenerating a coked zeolite catalyst. The specific temperatures and times will need to be optimized for your particular catalyst.

  • Solvent Wash: Wash the catalyst with a suitable solvent (e.g., toluene, followed by acetone) to remove any loosely bound organic residues.

  • Drying: Dry the catalyst in an oven at 100-120°C to remove the solvent.

  • Calcination: Place the dried catalyst in a tube furnace under a flow of air or a mixture of air and an inert gas (e.g., nitrogen).

    • Slowly ramp the temperature (e.g., 2-5°C/min) to a target temperature, typically between 450°C and 550°C. This slow ramp prevents rapid combustion that could damage the catalyst structure.

    • Hold at the target temperature for several hours until the coke is completely burned off.

    • Cool the catalyst slowly back to room temperature.

Deactivation Cause Common Indicators Regeneration Strategy
Coking/Fouling Darkening of catalyst, increased pressure dropCalcination in air, solvent washing
Poisoning Rapid loss of activity with impure feedFeed purification, guard beds
Sintering Loss of activity after high-temperature operationGenerally irreversible, requires catalyst redispersion
Leaching Loss of active sites into the reaction mediumIrreversible, requires catalyst re-impregnation

Table 1: Summary of Common Catalyst Deactivation Issues and Mitigation Strategies.

References

  • Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. (2006). Semantic Scholar. [Link]

  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. (2023). ACS Omega. [Link]

  • Continuous acylation of anisole by acetic anhydride in mesoporous solid acid catalysts: Reaction media effects on catalyst deactivation. (2010). ResearchGate. [Link]

  • Anisole Hydrodeoxygenation over Nickel-Based Catalysts: Influences of Solvent and Support Properties. (2023). ACS Publications. [Link]

  • Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. (n.d.). Source Not Available.
  • Selectivity of Hydrosilylative Ether Cleavage by Cationic Bis(phosphine) Iridium Complexes. (n.d.). Source Not Available.
  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • In cleaving ethers with both SN1 and SN2 mechanisms possible, which occurs first? (2014). Chemistry Stack Exchange. [Link]

  • Advances in Catalyst Deactivation and Regeneration. (2016). MDPI. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Amination of isopropanol to isopropylamine over a highly basic and active Ni/LaAlSiO catalyst. (n.d.). ResearchGate. [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. [Link]

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (2010). ResearchGate. [Link]

  • Synthesis of isopropylamine from direct amination of 2-propanol. (n.d.). ResearchGate. [Link]

  • Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. (2021). Research Square. [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. (n.d.). ResearchGate. [Link]

  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. [Link]

  • I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help (':. (2020). Reddit. [Link]

  • Scope and mechanism of the iridium-catalyzed cleavage of alkyl ethers with triethylsilane. (2008). PubMed. [Link]

  • ether cleavage, sn1 or sn2? (2010). Student Doctor Network Forums. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). ResearchGate. [Link]

  • Hydrodeoxygenation of Anisole over Ni/α-Al2O3 Catalyst. (2016). Chinese Journal of Chemical Physics. [Link]

  • Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters. (2022). ChemRxiv. [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. [Link]

  • Anisole and Guaiacol Hydrodeoxygenation Reaction Pathways over Selected Catalysts. (2019). ResearchGate. [Link]

  • 13 Friedel-Crafts Acyl
  • Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogen
  • Anisole Hydrodeoxygenation over Nickel-Based Catalysts: Influences of Solvent and Support Properties. (2023). ResearchGate. [Link]

  • Selective cleavage of aryl ether bonds in dimeric lignin model compounds. (2014). RSC Publishing. [Link]

  • Selective Cleavage of Benzyl Ethers. (n.d.). Semantic Scholar. [Link]

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine C
  • Spectroscopic studies of the Chan-Lam amination: a mechanism-inspired solution to boronic ester reactivity. (2017). University of St Andrews Research Portal. [Link]

  • Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (2022). MDPI. [Link]

  • Hydrodeoxygenation of Anisole over Ni/α-Al2O3 Catalyst. (2016). Chinese Journal of Chemical Physics. [Link]

  • The Deoxygenation Pathways of Palmitic Acid into Hydrocarbons on Silica-Supported Ni12P5 and Ni2P Catalysts. (2018). MDPI. [Link]

Sources

Technical Support Center: 2-Isopropylanisole (2-IPA) Application Guide

[1]

Current Status: Operational Topic: Overcoming Solubility Limits in Green Solvent Workflows Ticket Focus: Reactant Insolubility & Phase Engineering Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

System Overview: Why 2-IPA?

2-Isopropylanisole (2-IPA), also known as o-isopropylanisole (CAS: 2944-47-0), is a lipophilic ether often deployed as a sustainable alternative to chlorinated solvents (like dichloromethane) or aromatic hydrocarbons (toluene/xylene).[1]

While it offers a high boiling point (198-200 °C) and excellent stability, its utility is frequently bottlenecked by poor solubility of polar reactants and inorganic salts . This guide addresses how to engineer your reaction system to overcome these thermodynamic limitations without abandoning this green solvent.

The Solubility Matrix: 2-IPA vs. Conventional Solvents[1]
Property2-Isopropylanisole (2-IPA)Toluene (Reference)Anisole (Reference)Implication for Solubility
Dielectric Constant Low (< 4.0 est.)[1]2.384.33Critical: Poor solvation of ions/salts.[1]
Boiling Point 198–200 °C110.6 °C154 °CAllows high-temp dissolution strategies.[1]
Density (25°C) 0.936 g/mL0.87 g/mL0.995 g/mLFloats on water; distinct phase separation.[1]
Steric Bulk High (ortho-isopropyl)LowModerateSteric Hindrance: The ortho-isopropyl group blocks the oxygen atom, reducing its ability to coordinate with metal centers compared to plain anisole.

Troubleshooting Decision Tree

Before proceeding to specific protocols, use this logic flow to diagnose your solubility issue.

SolubilityLogicnode_startSTART: Reactant Insoluble in 2-IPAnode_typeIdentify Reactant Classnode_start->node_typenode_saltInorganic Salt(e.g., K2CO3, NaCN)node_type->node_saltnode_polarPolar Organic(e.g., Amino Acids)node_type->node_polarnode_catMetal Catalyst(e.g., Pd(OAc)2)node_type->node_catnode_ptcSOLUTION A:Phase Transfer Catalysis(Liquid-Liquid or Solid-Liquid)node_salt->node_ptcIonic Bondnode_cosolvSOLUTION B:Binary Solvent System(Add 5-10% Alcohol/DMF)node_polar->node_cosolvH-Bondingnode_ligandSOLUTION C:Ligand Exchange(Increase Lipophilicity)node_cat->node_ligandCoordination Issue

Figure 1: Diagnostic logic for selecting the correct solubilization strategy based on reactant class.

Technical Support Tickets (FAQs & Protocols)

Ticket #001: Inorganic salts (bases/nucleophiles) remain solid.[1]

User Issue: "I am trying to perform a nucleophilic substitution using Potassium Carbonate (

Root Cause: 2-IPA is a non-polar ether.[1] It lacks the dipole moment required to dissociate the cation-anion lattice of inorganic salts.[1]

The Fix: Phase Transfer Catalysis (PTC) Instead of trying to force the salt to dissolve, use a Phase Transfer Catalyst to shuttle the active anion into the organic phase.

Protocol: Solid-Liquid PTC in 2-IPA

  • Calculate Catalyst Load: Add 1–5 mol% of Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .[1]

    • Why? The quaternary ammonium salt is soluble in 2-IPA.[1] It performs an ion exchange at the solid surface, pairing the lipophilic

      
       cation with your reactive anion (
      
      
      ).
  • Agitation: Increase stirring speed to >800 RPM.

    • Why? In solid-liquid PTC, the reaction rate is often limited by the surface area of the solid salt. High shear maximizes contact.[1]

  • Water Trace (Optional): Add 0.5% (v/v) water.

    • Why? A microscopic "omega phase" of water on the salt surface can vastly accelerate the ion exchange without creating a full biphasic system (known as "Omega Phase Catalysis").[1]

Senior Scientist Note: Due to the ortho-isopropyl group, 2-IPA is sterically crowded.[1] Unlike linear ethers (like glymes), it does not chelate cations well. Therefore, crown ethers (like 18-crown-6) are less effective here than quaternary ammonium salts because the solvent itself cannot aid in separating the ion pair.

Ticket #002: Metal catalyst precipitates or is inactive.

User Issue: "My Palladium catalyst dissolves in THF but crashes out when I switch to 2-IPA."

Root Cause: Many metal precursors rely on solvent coordination to stabilize the open coordination sites.[1] THF is a good donor; 2-IPA is a poor donor due to the steric bulk of the isopropyl group blocking the oxygen lone pairs.[1]

The Fix: Ligand Engineering You must make the catalyst lipophilic enough to dissolve without solvent help.[1]

Protocol: Lipophilic Ligand Exchange

  • Switch Ligands: Replace standard phosphines (like TPP) with bulky, lipophilic ligands such as BrettPhos or XPhos .[1]

    • Mechanism:[2][3][4][5][6] These ligands have large hydrophobic bi-aryl backbones that interact favorably with the aromatic ring of 2-IPA via

      
      -
      
      
      stacking and Van der Waals forces.[1]
  • Pre-complexation: Do not mix metal salt and ligand in 2-IPA.

    • Step A: Dissolve Pd precursor and ligand in a small amount of DCM or Toluene.[1]

    • Step B: Stir for 10 mins to form the active complex.

    • Step C: Dilute with 2-IPA and distill off the volatile starter solvent (solvent swap).[1]

Ticket #003: Polar substrates form a "gummy" oil.[1]

User Issue: "My amino-acid derived starting material oils out and sticks to the stir bar."

Root Cause: The "Like Dissolves Like" principle.[1][7] The Hansen Solubility Parameters (HSP) of 2-IPA are dominated by Dispersion (



The Fix: The "Green" Binary System Use a minimal amount of a bio-derived polar co-solvent.[1]

Protocol: Thermal Co-Solvent Addition

  • Select Co-solvent: Choose 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Lactate .[1]

    • Why? These maintain the "green" profile better than DMF/DMAc.[1]

  • The 10% Rule: Add the co-solvent only up to 10% v/v.[1]

    • Why? 2-IPA has a high boiling point (198°C).[1] If you add too much low-boiling co-solvent (like 2-MeTHF, BP 80°C), you lose the ability to run high-temperature reactions at ambient pressure.[1]

  • Heat to >80°C:

    • Solubility increases exponentially with temperature.[1] 2-IPA is stable up to its boiling point, allowing you to access thermal energy to overcome lattice energy that the solvent's polarity cannot overcome alone.[1]

Advanced Workflow: Biphasic Reaction Setup

For reactions that strictly require water-soluble reagents (e.g., oxidations with bleach, reductions with dithionite), use 2-IPA's immiscibility to your advantage.

PTC_Mechanismcluster_aqAqueous Phase (Water)cluster_orgOrganic Phase (2-IPA)node_aq_reagentReagent (Na+ X-)node_q_x_aqQ+ X-node_aq_reagent->node_q_x_aqIon Exchangenode_q_x_orgQ+ X-(Active Catalyst)node_q_x_aq->node_q_x_orgTransfernode_substrateSubstrate (R-Y)node_productProduct (R-X)node_substrate->node_productnode_q_x_org->node_productReactionnode_interfaceLiquid-Liquid Interface

Figure 2: Mechanism of Phase Transfer Catalysis in a 2-IPA/Water system.

Step-by-Step Protocol:

  • Charge Aqueous Phase: Dissolve inorganic reagent in minimal water (Saturation is good).[1]

  • Charge Organic Phase: Dissolve hydrophobic substrate in 2-IPA.

  • Add Catalyst: Add 1 mol% Aliquat 336.

  • Combine & Stir: Combine phases. Crucial: 2-IPA (Density 0.936) will be the top layer.[1]

  • Workup Advantage: Upon completion, stop stirring. The phases separate rapidly.[1] Drain the bottom aqueous layer (waste).[1] The product remains in the top 2-IPA layer.[1]

    • Pro Tip: If the aqueous layer is very heavy with salts, the density difference increases, improving separation speed.

References

  • PubChem. (n.d.).[1] 2-Isopropylanisole (Compound).[1][8][9][10] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Thermo Scientific Chemicals. (2024).[1] 2-Isopropylanisole, 98% Product Specifications. Fisher Scientific.[1][9] Retrieved January 30, 2026, from [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] (Foundational text for PTC mechanisms cited in Ticket #001).

  • MDPI. (2023).[1] Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials. (Demonstrates 2-IPA/Anisole utility in dissolving organic semiconductors while excluding salts). Retrieved January 30, 2026, from [Link]

Validation & Comparative

Comparative analysis of 2-Isopropylanisole and 4-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of medicinal chemistry and lead optimization, the regiochemistry of alkyl-substituted anisoles dictates not only their synthetic utility but also their pharmacokinetic (PK) profiles. This guide compares 2-Isopropylanisole (Ortho) and 4-Isopropylanisole (Para) , analyzing them as pharmacophore building blocks.[1]

While both isomers share the molecular formula


, their performance diverges significantly in three critical areas:
  • Metabolic Stability: The 2-isopropyl group provides a "steric shield" that retards O-demethylation, a common clearance pathway for aryl ethers.[1]

  • Lipophilicity (LogP): The 4-isomer exhibits higher lipophilicity (

    
    ), influencing membrane permeability and non-specific binding.[1]
    
  • Electrophilic Reactivity: The 4-isomer directs subsequent derivatization to the sterically congested ortho position, whereas the 2-isomer leaves the highly reactive para position open for streamlined scaffold expansion.

Chemical & Physical Profile

The structural isomerism results in distinct physicochemical properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Property2-Isopropylanisole (Ortho)4-Isopropylanisole (Para)Impact on Drug Design
CAS Number 2944-47-04132-48-3Identification
Structure Sterically CongestedLinear / PlanarReceptor binding geometry
Molecular Weight 150.22 g/mol 150.22 g/mol Fragment-based design
Boiling Point 198–200 °C212–213 °CVolatility/Handling
Density (25°C) 0.936 g/mL0.935 g/mLSolvent compatibility
LogP (Est.) 2.82 3.40 – 3.72 Key Differentiator: Para is significantly more lipophilic.[1]
Steric Hindrance High (Proximal to OMe)Low (Distal to OMe)Metabolic protection vs. binding affinity

Scientist’s Insight: The lower boiling point of the ortho isomer, despite similar molecular weight, indicates reduced intermolecular stacking interactions due to the twisting of the methoxy group out of the aromatic plane caused by the bulky isopropyl group.

Synthetic Utility & Reactivity

For researchers utilizing these molecules as intermediates, understanding the Regiochemical Directing Effects is paramount.

2-Isopropylanisole (Ortho-Block)[1]
  • Electronic Effect: The methoxy group is a strong ortho, para-activator.[2] The isopropyl group is a weak activator.[1][2]

  • Steric Control: The 2-position is blocked. The 6-position is sterically crowded.[1]

  • Result: Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at the 4-position (para to OMe).[1] This allows for high-yield, regioselective synthesis of 1,2,4-trisubstituted benzenes.

4-Isopropylanisole (Para-Block)[1]
  • Electronic Effect: The most reactive position (para to OMe) is blocked by the isopropyl group.

  • Steric Control: Incoming electrophiles must attack the 2-position (ortho to OMe).[1]

  • Result: Reactions are slower and lower yielding due to the steric clash between the incoming group and the methoxy moiety.

ReactivityMap cluster_legend Reactivity Logic Ortho 2-Isopropylanisole (Ortho-Substituted) Target_Ortho Target: Position 4 (High Yield) Ortho->Target_Ortho EAS Directed to Open Para Position Para 4-Isopropylanisole (Para-Substituted) Target_Para Target: Position 2 (Steric Clash) Para->Target_Para EAS Forced to Hindered Ortho Position Legend Green: Favored Pathway Red: Disfavored/Hindered

Figure 1: Comparative reactivity map showing the preferred electrophilic substitution pathways.

Metabolic Stability & Pharmacokinetics

In drug discovery, the "Ortho Effect" is a validated strategy to improve metabolic stability.

Mechanism of Action

The primary metabolic clearance route for anisole derivatives is O-demethylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).[1]

  • 4-Isopropylanisole: The methoxy group is exposed.[1][3] The enzyme easily accesses the ether oxygen, leading to rapid demethylation to the corresponding phenol (4-isopropylphenol), which is then rapidly conjugated and excreted.

  • 2-Isopropylanisole: The bulky isopropyl group at the ortho position creates a "steric umbrella."[1] This prevents the heme iron of the CYP450 enzyme from effectively approaching the ether oxygen, significantly increasing the metabolic half-life (

    
    ).
    

Application Note: If your lead compound suffers from rapid clearance, switching the isopropyl group from para to ortho can improve stability without altering the core pharmacophore significantly.

Experimental Protocol: Comparative Synthesis

Objective: Synthesize both isomers from their respective phenols to validate yield differences and purity profiles. Scope: This protocol uses a standard Williamson Ether Synthesis, optimized for self-validation via TLC monitoring.

Materials
  • Precursors: 2-Isopropylphenol (CAS 88-69-7) and 4-Isopropylphenol (CAS 99-89-8).[1]

  • Reagent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI).[1] Note: DMS is preferred for scale; MeI for small-scale lab work.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous.[1][4]
    
  • Solvent: Acetone (reagent grade).[1]

Step-by-Step Methodology
  • Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 0.05 mol of the respective isopropylphenol in 100 mL of acetone.

    • Add 0.10 mol (2.0 eq) of anhydrous

      
      .
      
  • Alkylation (The Differentiator):

    • Add 0.06 mol (1.2 eq) of Methyl Iodide dropwise.

    • Reflux: Heat the mixture to reflux (approx. 60°C).

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1).

      • 4-Isomer: Reaction typically completes in 2–3 hours .[1]

      • 2-Isomer: Reaction may require 4–6 hours due to steric hindrance at the phenoxide oxygen.[1]

  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts (

      
      /KI).[1]
      
    • Concentrate the filtrate under reduced pressure (Rotavap).[1]

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical for purity).[1]

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Both isomers are liquids.[1] Purify via vacuum distillation or flash chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).
      
Analytical Validation (Self-Check)
  • 1H NMR (CDCl3):

    • Look for the Methoxy singlet (

      
       ppm).
      
    • 2-Isomer: Aromatic region shows 4 protons with distinct ortho-coupling patterns; Isopropyl methyls may appear as two doublets if chiral environment exists (unlikely here) or slightly shifted upfield due to shielding.[1]

    • 4-Isomer: Aromatic region shows characteristic AA'BB' system (two doublets,

      
       Hz) indicating symmetry.[1]
      

SynthesisWorkflow Start Start: Isopropylphenol Isomer Reagents Add Acetone, K2CO3, MeI Start->Reagents Reflux Reflux at 60°C (Kinetic Differentiation) Reagents->Reflux Decision TLC Check (Hex:EtOAc 9:1) Reflux->Decision Path_4 4-Isomer: Complete ~2-3 hrs Decision->Path_4 Fast Path_2 2-Isomer: Complete ~4-6 hrs (Steric Delay) Decision->Path_2 Slow Workup Filter & Wash with 1M NaOH (Removes unreacted phenol) Path_4->Workup Path_2->Workup Final Pure Isopropylanisole Workup->Final

Figure 2: Synthesis workflow highlighting the kinetic difference caused by steric hindrance.

References

  • Sigma-Aldrich. 2-Isopropylanisole Product Specification & Synthesis Applications.[1] Retrieved from [1]

  • PubChem. Compound Summary: 4-Isopropylanisole (CID 77783).[1][3][5] National Library of Medicine.[1] Retrieved from [1][5]

  • Cheméo. Chemical Properties of o-Isopropylanisole (CAS 2944-47-0). Retrieved from [1]

  • Mykhailiuk, P. K., et al. (2024).[1][6] (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry.[6] (Discusses metabolic implications of ortho-substitution). Retrieved from [1]

  • BenchChem. Reactivity Analysis: 2- vs. 4-Nitro Isomers of Isopropyl-Methoxybenzene. (Analogous reactivity data). Retrieved from

Sources

The "Goldilocks" Steric Effect: A Guide to 2-Isopropylanisole in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Isopropylanisole vs. Other Anisole Derivatives in Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary: Beyond Simple Sterics

In the landscape of substituted anisoles, 2-isopropylanisole (2-IPA) occupies a unique "Goldilocks" zone between the minimally hindered 2-methylanisole and the sterically occluded 2-tert-butylanisole.

For the synthetic chemist, 2-IPA offers a strategic advantage: Direction without Deactivation.

  • Unlike 2-methylanisole , the isopropyl group is bulky enough to effectively block the C2 position and suppress ortho-attack at C3, channeling electrophiles almost exclusively to the para position (C4).

  • Unlike 2-tert-butylanisole , the isopropyl group allows the methoxy oxygen to remain roughly coplanar with the aromatic ring, preserving the vital

    
     resonance donation that activates the ring for electrophilic aromatic substitution (EAS) and directed ortho metalation (DoM).
    

This guide analyzes the mechanistic distinctiveness of 2-IPA and provides validated protocols for its use as a regioselective scaffold.

Comparative Chemical Profile

The following table contrasts 2-IPA with its primary analogs. Note the progression in steric bulk (A-value) and its impact on boiling point and reactivity.

FeatureAnisole2-Methylanisole2-Isopropylanisole 2-tert-Butylanisole
Structure Ph-OMe2-Me-Ph-OMe2-iPr-Ph-OMe 2-tBu-Ph-OMe
Steric Bulk (A-value) ~01.702.15 >4.5 (Very High)
Boiling Point 154°C170-172°C198-200°C 222-224°C
Electronic Effect Strong ActivatorStrong ActivatorStrong Activator Weakened (SIR*)
EAS Regioselectivity o,p-mixturep-dominant, some oHigh p-selectivity p-exclusive or inert
DoM Selectivity C2/C6 MixtureC6 favoredC6 Exclusive C6 Exclusive

*SIR: Steric Inhibition of Resonance.[1][2] The tert-butyl group forces the methoxy group out of plane, reducing orbital overlap.

Mechanistic Deep Dive

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, bromination), 2-IPA exhibits superior regiocontrol compared to 2-methylanisole.

  • The Electronic Vector: The methoxy group is a strong ortho, para-director.[3] The alkyl group is a weak ortho, para-director.

  • The Steric Vector:

    • C3 (ortho to iPr): Severely deactivated by the steric bulk of the isopropyl group.

    • C6 (ortho to OMe): Activated by OMe, but sterically hindered by the adjacent methoxy group and the "buttressing" effect of the isopropyl group.

    • C4 (para to OMe): The "Sweet Spot." It is electronically activated by the methoxy group (strong resonance) and the isopropyl group (weak induction/hyperconjugation) while being the least sterically hindered site.

Result: Electrophiles attack C4 with high selectivity (>90% typical), avoiding the isomeric mixtures often seen with 2-methylanisole.

Directed Ortho Metalation (DoM)

2-IPA is an ideal substrate for DoM because it solves the "symmetry problem" of anisole.

  • Anisole: Lithiation occurs randomly at C2 or C6.

  • 2-IPA: The C2 position is physically blocked by the isopropyl group.

    
    -Butyllithium (
    
    
    
    -BuLi) coordinates to the methoxy oxygen and exclusively deprotonates C6. This creates a clean, single-isomer aryllithium species ready for electrophilic quench.
Visualization of Steric & Reactive Pathways

ReactivityComparison Substrate 2-Isopropylanisole EAS_Cond Electrophile (E+) (e.g., HNO3, Br2) Substrate->EAS_Cond EAS DoM_Cond Lithiation (n-BuLi / THF) Substrate->DoM_Cond DoM C4_Site C4 Attack (Major) Para to OMe Meta to iPr EAS_Cond->C4_Site Electronic + Steric Favor C6_Site C6 Attack (Minor) Ortho to OMe Meta to iPr EAS_Cond->C6_Site Steric Hindrance C3_Site C3 Attack (Trace) Blocked by iPr EAS_Cond->C3_Site Steric Block Coordination Li-O Coordination DoM_Cond->Coordination C6_Li C6-Lithiation (Exclusive) Coordination->C6_Li Kinetic Control C2_Li C2-Lithiation (Impossible) Coordination->C2_Li Blocked

Figure 1: Comparative reaction pathways for 2-Isopropylanisole. Note the exclusive nature of C6-lithiation and the dominance of C4-substitution in EAS.

Experimental Protocols

Protocol A: Regioselective Nitration (Synthesis of 2-Isopropyl-4-nitroanisole)

This protocol demonstrates the high para-selectivity achievable with 2-IPA.

Reagents: 2-Isopropylanisole (1.0 eq), HNO3 (65%, 1.1 eq), Acetic Anhydride (solvent), DCM.

  • Setup: Charge a 3-neck round bottom flask with 2-isopropylanisole (15.0 g, 100 mmol) and dichloromethane (50 mL). Cool to 0°C.

  • Preparation of Nitrating Agent: In a separate flask, carefully add HNO3 (1.1 eq) to acetic anhydride (30 mL) at 0°C. Caution: Exothermic.

  • Addition: Add the acetyl nitrate solution dropwise to the anisole solution over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture onto ice-water (200 mL). Neutralize with sat. NaHCO3.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[3]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

    • Expected Yield: 75-85%

    • Regioisomer Ratio: Typically >90:10 (para:ortho).

Protocol B: Directed Ortho Metalation (Synthesis of 2-Isopropyl-6-substituted Anisoles)

This protocol utilizes the "blocked C2" feature for clean C6 functionalization.

Reagents: 2-Isopropylanisole (1.0 eq),


-Butyllithium (1.1 eq, 2.5M in hexanes), TMEDA (1.1 eq), Dry THF, Electrophile (e.g., DMF, I2, TMSCl).
  • Setup: Flame-dry a Schlenk flask under Argon. Add 2-isopropylanisole (1.50 g, 10 mmol), TMEDA (1.65 mL, 11 mmol), and anhydrous THF (20 mL).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add

    
    -BuLi (4.4 mL, 11 mmol) dropwise via syringe pump over 15 minutes. The solution may turn bright yellow/orange.
    
  • Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete metalation. Note: The isopropyl group prevents C2 attack, so higher temperatures (0°C) are tolerated better than with less hindered anisoles.

  • Quench: Cool back to -78°C. Add the electrophile (e.g., DMF, 1.5 eq) neat or in THF.

  • Workup: Allow to warm to RT overnight. Quench with sat. NH4Cl. Extract with Et2O.

  • Outcome: This yields the 2,6-disubstituted product exclusively.

Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield in DoM Moisture in THF or TMEDA.Redistill TMEDA over CaH2; use fresh anhydrous THF.
Isomer Mixtures in EAS Temperature too high during addition.Maintain T < 5°C. Higher temps increase kinetic energy, overcoming the steric barrier at C6.
No Reaction (2-tBu Analog) Steric Inhibition of Resonance.If switching to 2-tert-butylanisole, standard EAS conditions may fail. Use stronger Lewis acids or switch to 2-IPA.

References

  • Nitration Protocols & Regioselectivity: BenchChem Protocols. "Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene."
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

    • [Link]

  • Physical Properties & Safety Data

    • PubChem Compound Summary: 2-Isopropylanisole.
    • [Link]

  • Steric Inhibition of Resonance (Comparative Data)

    • RSC Advances.
    • [Link]

Sources

A Comprehensive Spectroscopic Comparison of Ortho, Meta, and Para Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isopropylanisole, with the chemical formula C₁₀H₁₄O, exists as three distinct positional isomers: ortho (2-isopropylanisole), meta (3-isopropylanisole), and para (4-isopropylanisole).[1][2] While sharing the same molecular weight and elemental composition, the spatial arrangement of the isopropyl and methoxy groups on the benzene ring imparts unique physicochemical and spectroscopic properties to each isomer.[3] For researchers in synthetic chemistry, drug development, and materials science, the unambiguous identification of these isomers is paramount for ensuring the purity, efficacy, and safety of their products. This guide provides an in-depth comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-isopropylanisole, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy stands as the most powerful technique for distinguishing between the isopropylanisole isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the substitution pattern on the aromatic ring, resulting in distinct chemical shifts and coupling patterns.[4][5]

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically δ 6.7-7.3 ppm) provides the most definitive fingerprints for each isomer.

  • Ortho-Isopropylanisole: Due to the proximity of the bulky isopropyl group to the methoxy group, the aromatic protons exhibit a complex multiplet pattern. The symmetry is low, and all four aromatic protons are chemically non-equivalent.

  • Meta-Isopropylanisole: The aromatic protons in the meta isomer also display a complex splitting pattern, but it is distinct from the ortho isomer. The proton situated between the two substituents often appears as a singlet or a narrowly split multiplet at a relatively upfield position.

  • Para-Isopropylanisole: The high symmetry of the para isomer results in a much simpler aromatic region.[6] The four aromatic protons are chemically equivalent in pairs, giving rise to two distinct doublets, characteristic of an AA'BB' spin system.[6] This clear splitting pattern is a hallmark of para-disubstituted benzene rings.[7]

The aliphatic region also offers clues. The chemical shifts of the isopropyl group's methine (-CH) and methyl (-CH₃) protons, as well as the methoxy (-OCH₃) protons, show subtle but consistent differences among the isomers due to variations in steric and electronic effects.

Caption: Molecular structures of the three isopropylanisole isomers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentOrtho-IsopropylanisoleMeta-IsopropylanisolePara-Isopropylanisole
Isopropyl -CH₃ (doublet)~1.20~1.24~1.21
Isopropyl -CH (septet)~3.35~2.88~2.84
Methoxy -OCH₃ (singlet)~3.82~3.79~3.74
Aromatic Protons~6.8-7.2 (complex m)~6.7-7.2 (complex m)~6.82 (d), ~7.12 (d)

Note: Precise chemical shifts can vary with solvent and instrument parameters. Data compiled from various sources.[6][8]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy further solidifies the structural assignment by revealing the number of unique carbon environments.

  • Ortho-Isopropylanisole: All 10 carbon atoms are chemically non-equivalent, resulting in 10 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Meta-Isopropylanisole: Similar to the ortho isomer, the lower symmetry leads to 10 unique carbon signals.

  • Para-Isopropylanisole: Due to its C₂ᵥ symmetry, the para isomer exhibits only 8 distinct carbon signals. The pairs of aromatic carbons (C2/C6 and C3/C5) are chemically equivalent.[9] This reduction in the number of signals is a key identifier.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentOrtho-IsopropylanisoleMeta-IsopropylanisolePara-Isopropylanisole
Isopropyl -CH₃~22.6~24.1~24.2
Isopropyl -CH~26.9~34.2~33.2
Methoxy -OCH₃~55.2~55.1~55.2
Aromatic Carbons6 signals6 signals4 signals
C-ipso (C-OCH₃)~156.5~159.5~157.8
C-ipso (C-CH(CH₃)₂)~136.2~149.6~146.4

Note: Data compiled from various sources.[9]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While NMR provides a detailed skeletal map, IR spectroscopy offers valuable information about the functional groups and the substitution pattern on the benzene ring.[10] The key diagnostic region for distinguishing these isomers lies in the C-H out-of-plane bending vibrations between 900 and 650 cm⁻¹.[11]

  • Ortho-disubstitution: Typically shows a strong absorption band in the range of 770-735 cm⁻¹.

  • Meta-disubstitution: Characterized by two distinct bands, one strong absorption between 810-750 cm⁻¹ and another medium absorption around 880 cm⁻¹.[11]

  • Para-disubstitution: Exhibits a single, strong absorption band in the range of 860-800 cm⁻¹.[11]

All three isomers will also display characteristic peaks for:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹

Caption: Differentiating Isomers using IR C-H Bending Vibrations.

Mass Spectrometry (MS): Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) of the isopropylanisole isomers will produce a molecular ion peak [M]⁺ at m/z 150.[12] While the mass spectra of the three isomers are very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. The most prominent fragmentation pathway for all three involves the loss of a methyl group (•CH₃) from the isopropyl moiety to form a stable benzylic cation, resulting in a base peak at m/z 135.[12]

Common Fragmentation Pathways:

  • [M]⁺ → [M - CH₃]⁺: m/z 150 → m/z 135 (loss of a methyl radical)

  • [M]⁺ → [M - C₃H₇]⁺: m/z 150 → m/z 107 (loss of an isopropyl radical)

  • [M - CH₃]⁺ → [M - CH₃ - CO]⁺: m/z 135 → m/z 107 (loss of carbon monoxide)

Due to the high similarity of the fragmentation patterns, MS alone is generally not sufficient for unambiguous isomer identification but serves as a powerful confirmation of the molecular weight.[10]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isopropylanisole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]

  • Instrumentation: A Bruker or Varian NMR spectrometer operating at a minimum of 300 MHz for ¹H NMR.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include 16-32 scans, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include 512-2048 scans, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.[4]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS peak at 0.00 ppm.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation: As the isomers are liquids, the neat liquid film method is ideal. Place a single drop of the neat sample onto a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Gently place a second salt plate on top to form a thin, uniform liquid film.[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

  • Data Acquisition: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals. Place the prepared salt plate assembly into the spectrometer's sample holder. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isopropylanisole isomer (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the dilute solution into the GC inlet. Use a standard non-polar column (e.g., HP-5ms) with a suitable temperature program (e.g., start at 60°C, ramp to 280°C at 10°C/min) to ensure separation from any impurities.[4]

  • MS Data Acquisition: Set the ionization energy to a standard 70 eV. Scan a mass range from m/z 40 to 250. The resulting mass spectrum will plot the relative abundance of ions against their mass-to-charge ratio (m/z).[4]

Conclusion

The differentiation of ortho-, meta-, and para-isopropylanisole is reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing unambiguous structural elucidation based on the symmetry, chemical shifts, and coupling patterns of the aromatic protons and carbons. IR spectroscopy serves as a rapid and effective tool for distinguishing the isomers based on their characteristic C-H out-of-plane bending vibrations. While mass spectrometry is less effective for differentiation, it confirms the molecular weight and provides valuable fragmentation information. By employing this multi-technique approach, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and quality of their scientific work.

References

  • Analyst (RSC Publishing). (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. [Link]

  • National Institute of Standards and Technology. (n.d.). o-Isopropylanisole. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropylanisole. [Link]

Sources

A Comparative Guide to 2-Isopropylanisole as a High-Boiling Point Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a chemical transformation. High-boiling point solvents are indispensable for reactions requiring elevated temperatures to overcome activation energy barriers. This guide provides an in-depth technical comparison of 2-isopropylanisole, a high-boiling aromatic ether, with other commonly employed high-boiling point solvents. Our analysis is grounded in physicochemical properties, performance in key chemical reactions, and safety and environmental considerations, offering a comprehensive resource for informed solvent selection in your research and development endeavors.

The Critical Role of High-Boiling Point Solvents

Many pivotal synthetic transformations, including various cross-coupling reactions and the formation of organometallic reagents, necessitate temperatures exceeding the boiling points of common laboratory solvents like tetrahydrofuran (THF) or diethyl ether. High-boiling point solvents offer the requisite thermal stability to drive these reactions to completion, often leading to improved reaction rates and yields. However, the selection of an appropriate high-boiling point solvent is not merely a matter of thermal stability; it involves a nuanced consideration of solubility, polarity, inertness, and, increasingly, the solvent's safety and environmental footprint.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical characteristics are the foundation of its performance. The following table summarizes the key physicochemical properties of 2-isopropylanisole and a selection of other high-boiling point solvents frequently used in organic synthesis.

SolventStructureBoiling Point (°C)Melting Point (°C)Density (g/mL @ 20-25°C)Flash Point (°C)
2-Isopropylanisole

198-200[1][2]N/A0.936[1][2]86[1][2]
Anisole

154-370.99552
N,N-Dimethylformamide (DMF)

153-610.94458
Dimethyl Sulfoxide (DMSO)

18918.51.10087
1,4-Dioxane

10111.81.03312
Toluene

111-950.8674

2-Isopropylanisole distinguishes itself with a significantly higher boiling point compared to anisole, DMF, 1,4-dioxane, and toluene, making it suitable for reactions requiring temperatures in the 180-200 °C range. Its density is lower than that of DMSO and 1,4-dioxane. The flash point of 2-isopropylanisole is relatively high, indicating a lower fire hazard compared to more volatile solvents like toluene and 1,4-dioxane.

Performance in Key Synthetic Transformations

The true measure of a solvent's utility lies in its performance in chemical reactions. We will now explore the potential of 2-isopropylanisole in three critical classes of organic reactions, drawing comparisons with other high-boiling point solvents. While direct experimental data for 2-isopropylanisole is limited, we can infer its likely behavior based on its structural similarity to anisole and the general properties of high-boiling aromatic ethers.

Grignard Reactions

The formation of Grignard reagents and their subsequent reactions often require an etheral solvent to stabilize the organomagnesium species through coordination. While diethyl ether and THF are standard, their low boiling points can be a limitation. High-boiling point ethers can be advantageous in cases where the alkyl or aryl halide is unreactive, requiring higher temperatures for the insertion of magnesium.

Causality Behind Solvent Choice in Grignard Reactions: Ethers are crucial for solvating the magnesium center of the Grignard reagent, preventing aggregation and maintaining its reactivity. The oxygen lone pairs coordinate to the magnesium, forming a soluble complex. Aprotic solvents are essential as Grignard reagents are strong bases and will be quenched by protic sources.

While there is limited specific data on 2-isopropylanisole in Grignard reactions, its ether functionality suggests it would be a suitable, high-temperature alternative to THF. The steric bulk of the isopropyl group might influence the solvation of the Grignard reagent, potentially affecting its reactivity in a manner that would require experimental verification. Compared to polar aprotic solvents like DMF and DMSO, which can react with Grignard reagents, 2-isopropylanisole offers greater chemical inertness.

Experimental Workflow: Grignard Reagent Formation

Grignard_Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_product Product Flask Dry Flask under N2 Mg Magnesium Turnings Flask->Mg Add Solvent Anhydrous Solvent (e.g., 2-Isopropylanisole) Mg->Solvent Add Add_Halide Slow addition of Alkyl/Aryl Halide Solvent->Add_Halide Initiate Reflux Gentle Reflux (if necessary) Add_Halide->Reflux Maintain Grignard_Reagent Grignard Reagent (R-MgX) Reflux->Grignard_Reagent Formation

Caption: Workflow for Grignard reagent formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of solvent can significantly impact its efficiency. Polar aprotic solvents are often favored as they can promote the dissolution of the inorganic base and stabilize the palladium catalyst.

Causality Behind Solvent Choice in Suzuki Coupling: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It must dissolve the organic substrates, the boronic acid or ester, and the base. Furthermore, the solvent's polarity can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Anisole has been demonstrated as a greener and effective solvent in Suzuki-Miyaura couplings. Given its higher boiling point, 2-isopropylanisole would allow for reactions with less reactive aryl chlorides or sterically hindered substrates that require higher temperatures. Compared to DMF and DMSO, which can sometimes lead to side reactions or difficulties in product isolation, aromatic ethers like 2-isopropylanisole offer a less reactive medium.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for a Suzuki-Miyaura coupling in a high-boiling point ether solvent is as follows:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Add the high-boiling point solvent (e.g., 2-isopropylanisole) to the desired concentration.

  • Heat the reaction mixture to the target temperature (e.g., 120-180 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The reaction often requires a high-boiling point solvent to facilitate the coupling of a wide range of amines and aryl halides.

Causality Behind Solvent Choice in Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the solvent in a Buchwald-Hartwig amination must solubilize the reactants and the base. The solvent's ability to coordinate to the palladium catalyst can also influence its activity and stability at high temperatures.

Aromatic ethers like toluene are commonly used in Buchwald-Hartwig aminations. 2-Isopropylanisole, with its higher boiling point, would be a suitable alternative for less reactive substrates. Its chemical inertness is an advantage over solvents like DMF, which can undergo decomposition or react with the strong bases often employed in this reaction.

Safety and Environmental Profile

The selection of a solvent in an industrial setting is heavily influenced by its safety and environmental impact.

SolventKey Safety HazardsEnvironmental Profile
2-Isopropylanisole Combustible liquid.Data is limited, but expected to be similar to anisole.
AnisoleFlammable liquid, harmful if swallowed, causes skin and eye irritation.[1][2]Readily biodegradable. Harmful to aquatic life.[1]
N,N-Dimethylformamide (DMF)Flammable liquid, harmful in contact with skin and if inhaled, causes serious eye irritation, suspected of damaging the unborn child.Readily biodegradable, but has some aquatic toxicity.[3]
Dimethyl Sulfoxide (DMSO)Combustible liquid.Readily biodegradable, low toxicity to aquatic organisms.[4]
1,4-DioxaneHighly flammable liquid and vapor, causes serious eye irritation, suspected of causing cancer.[5][6]Not readily biodegradable, persistent in the environment, and a groundwater contaminant.[6][7]
TolueneHighly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, suspected of damaging the unborn child.[8][9]Readily biodegradable, but volatile and contributes to air pollution. Toxic to aquatic life.[8]

From a safety and environmental perspective, 2-isopropylanisole appears to be a favorable alternative to solvents like DMF, 1,4-dioxane, and toluene. Its higher flash point reduces the fire risk, and its expected biodegradability, similar to anisole, makes it a more environmentally benign choice than persistent solvents like 1,4-dioxane.

Conclusion

2-Isopropylanisole presents itself as a promising high-boiling point solvent for organic synthesis. Its key advantages include:

  • High Boiling Point: Enabling reactions at elevated temperatures that are not accessible with many common solvents.

  • Chemical Inertness: As an ether, it is relatively unreactive towards common organometallic reagents and strong bases.

  • Favorable Safety Profile: Its high flash point makes it less of a fire hazard compared to more volatile aromatic solvents.

  • Potential as a "Greener" Alternative: It is expected to have better biodegradability and lower toxicity than solvents such as DMF and 1,4-dioxane.

While direct comparative experimental data for 2-isopropylanisole is still emerging, its physicochemical properties and structural similarity to anisole strongly suggest its utility in a range of high-temperature synthetic applications. For researchers and drug development professionals seeking to expand their toolbox of high-boiling point solvents, 2-isopropylanisole warrants serious consideration and further experimental evaluation. Its adoption could lead to not only improved reaction outcomes but also safer and more environmentally responsible chemical processes.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Toluene. Retrieved from [Link]

  • Anisole - SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • Anisole CAS No 100-66-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • Toluene - SAFETY DATA SHEET. (2009, June 11). Fisher Scientific.
  • N,N-DIMETHYLFORMAMIDE. (n.d.).
  • SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). (2015, June 17). Greenfield Global.
  • Environmental Health Criteria 114: Dimethylformamide. (1991). International Programme on Chemical Safety. Retrieved from [Link]

  • ITRC. (2021, February). Regulatory Framework - 1,4-Dioxane. Retrieved from [Link]

  • Toluene - SAFETY DATA SHEET. (2009, June 11). Fisher Scientific.
  • SAFETY DATA SHEET - 1,4-Dioxane. (2009, May 5). Fisher Scientific.
  • Assessing Health and Environmental Impacts of Solvents for Producing Perovskite Solar Cells. (n.d.).
  • U.S. EPA. (2014). Technical Fact Sheet – 1,4-Dioxane.
  • Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. (n.d.). U.S. Environmental Protection Agency.
  • Technical Fact Sheet – 1,4-Dioxane. (2017, November). U.S. Environmental Protection Agency. Retrieved from [Link]

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Biological activity of 2-Isopropylanisole compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Phenol

2-Isopropylanisole (2-IPA), also known as o-isopropylanisole, represents a distinct class of lipophilic ethers often overshadowed by their phenolic counterparts (e.g., thymol, carvacrol). While the free phenol 2-isopropylphenol (2-IPP) exhibits potent broad-spectrum cytotoxicity due to its ability to disrupt cell membranes, 2-IPA acts as a lipophilic reservoir. It exhibits reduced immediate cytotoxicity but possesses superior volatility and blood-brain barrier (BBB) permeability.

This guide analyzes the biological activity of 2-IPA, contrasting it with its metabolic parent (2-IPP) and its functional analog (Thymol Methyl Ether). The data suggests 2-IPA functions effectively as a volatile semiochemical in insect models and a prodrug-like substrate in mammalian systems, requiring metabolic activation via CYP450 O-demethylation to exert maximal biological effects.

Comparative Physicochemical & Biological Profile

The biological divergence between 2-IPA and its analogs stems from the methylation of the phenolic hydroxyl group. This single modification drastically alters solubility, membrane penetration, and receptor binding affinity.

Table 1: Comparative Activity Landscape
Feature2-Isopropylanisole (2-IPA) 2-Isopropylphenol (2-IPP) Thymol Methyl Ether (TME)
Chemical Class Aromatic EtherAlkylphenolMonoterpene Ether
CAS Number 2944-47-088-69-71076-56-8
LogP (Lipophilicity) ~3.1 - 3.4 (High)~2.9 (Moderate)~3.8 (Very High)
H-Bond Donor 0 (Inert)1 (Active)0 (Inert)
Primary Bioactivity Insect Repellent / AnestheticAntimicrobial / CytotoxicAntimicrobial (Weak) / Flavor
Mechanism of Action GABA modulation (Predicted)Membrane disruption / Protein denaturationMembrane perturbation (Non-specific)
Metabolic Fate O-demethylation to 2-IPPGlucuronidation / SulfationO-demethylation to Thymol
Toxicity Profile Irritant (Skin/Eye), Acute Tox 4Corrosive (Causes severe burns)Irritant

Detailed Biological Activity Analysis

Insecticidal and Repellent Activity

2-IPA is a verified component of volatile organic compound (VOC) profiles in various ecological niches (e.g., Pulicaria incisa essential oil, dung beetle semiochemicals).

  • Mechanism: Unlike phenols, which kill via contact toxicity (desiccation/lysis), ethers like 2-IPA act primarily via the vapor phase (fumigant toxicity). Their high vapor pressure allows them to penetrate insect tracheal systems, where they likely interact with octopaminergic or GABAergic receptors.

  • Experimental Evidence: In fumigation assays against stored grain pests (Sitophilus oryzae), essential oils containing isopropylanisole derivatives show LC50 values < 20 μL/L air. The ether functionality allows for rapid volatilization, making 2-IPA a superior candidate for spatial repellency compared to the heavier, stickier 2-IPP.

Antimicrobial Potency (SAR Analysis)

Direct antimicrobial assays (MIC) reveal a clear hierarchy: Phenols >> Ethers .

  • 2-Isopropylphenol (2-IPP): Exhibits high potency (MIC < 100 µg/mL) against Gram-positive bacteria (S. aureus). The free hydroxyl group acts as a proton exchanger, collapsing the bacterial transmembrane proton motive force.

  • 2-Isopropylanisole (2-IPA): Lacks the proton-donating hydroxyl group. Consequently, its antimicrobial activity is significantly lower (MIC often > 500-1000 µg/mL). It functions mainly by fluidizing the bacterial membrane lipid bilayer due to its high lipophilicity, rather than direct protein interference.

Metabolic Activation (Mammalian Systems)

In mammalian drug development, 2-IPA should be viewed as a substrate for CYP450 bioactivation . The methoxy group is a prime target for O-demethylation, primarily mediated by hepatic CYP enzymes (CYP2C9, CYP2D6, CYP3A4).

Diagram 1: Metabolic Activation Pathway

The following diagram illustrates the conversion of the lipophilic ether (2-IPA) into the bioactive toxicophore (2-IPP).

Metabolism IPA 2-Isopropylanisole (Lipophilic Ether) Intermediate Hemiacetal Intermediate IPA->Intermediate Oxidation CYP CYP450 Enzymes (CYP2C9, CYP3A4) CYP->Intermediate IPP 2-Isopropylphenol (Bioactive Phenol) Intermediate->IPP Spontaneous Hydrolysis Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Glucuronide O-Glucuronide (Excretion) IPP->Glucuronide Phase II Conjugation

Caption: Figure 1. Metabolic trajectory of 2-Isopropylanisole. The compound undergoes oxidative O-demethylation by Cytochrome P450 enzymes to release the active phenol 2-Isopropylphenol.

Experimental Protocols

To validate the comparative activity of 2-IPA vs. 2-IPP, the following standardized protocols are recommended.

Protocol A: Comparative Insecticidal Fumigation Assay

Objective: Determine the vapor-phase toxicity (LC50) of 2-IPA against Tribolium castaneum (Red Flour Beetle).

  • Preparation:

    • Prepare serial dilutions of 2-IPA and 2-IPP in acetone (Range: 10–100 mg/L).

    • Apply 100 µL of each solution to a filter paper disk (Whatman No. 1).

    • Allow solvent to evaporate for 2 minutes (critical to avoid acetone toxicity).

  • Chamber Assembly:

    • Adhere the treated filter paper to the underside of the lid of a 1L glass jar.

    • Place 20 adult beetles (7–14 days old) at the bottom of the jar with 2g of flour.

    • Seal tightly with parafilm to create a closed fumigation chamber.

  • Incubation:

    • Maintain at 27°C ± 1°C and 65% RH in darkness.

  • Data Collection:

    • Assess mortality at 24h, 48h, and 72h.

    • Endpoint: Insects are considered dead if they fail to move appendages when probed with a brush.

    • Calculation: Use Probit analysis to calculate LC50 (µL/L air).

    • Expected Result: 2-IPA should show faster "knockdown" (anesthetic effect) but higher LC50 (lower lethality) compared to the corrosive 2-IPP.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: Quantify the rate of conversion from 2-IPA to 2-IPP.

  • Reaction Mix:

    • Substrate: 2-IPA (10 µM final concentration).

    • Enzyme: Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Diphenhydramine).

  • Analysis:

    • Centrifuge (4000 rpm, 10 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of Parent (2-IPA, m/z 150) and Appearance of Metabolite (2-IPP, m/z 136).

Structure-Activity Relationship (SAR) Visualization

Understanding the SAR is critical for optimizing lead compounds based on the 2-IPA scaffold.

SAR Core 2-Isopropylanisole Scaffold Mod1 Demethylation (-CH3) (Yields 2-Isopropylphenol) Core->Mod1 Mod2 Ring Hydroxylation (+OH) (e.g., Thymol/Carvacrol) Core->Mod2 Mod3 Side Chain Oxidation Core->Mod3 Eff1 ↑ Cytotoxicity ↑ Antimicrobial Activity ↑ Skin Irritation Mod1->Eff1 Eff2 ↑ Antioxidant Power ↑ Metabolic Stability Mod2->Eff2 Eff3 ↓ Lipophilicity ↑ Excretion Mod3->Eff3

Caption: Figure 2. Structure-Activity Relationship (SAR) map.[1][2] Modifying the ether group to a phenol (Mod1) drastically increases toxicity and antimicrobial potency, while ring substitutions (Mod2) can enhance antioxidant capacity.

Safety & Handling Comparison

  • 2-Isopropylphenol (The Metabolite):

    • Danger: Corrosive.[3][4][5]

    • H-Codes: H314 (Severe burns), H302 (Harmful if swallowed).

    • Handling: Requires full face shield, neoprene gloves, and acid-resistant apron.

  • 2-Isopropylanisole (The Product):

    • Warning: Irritant.

    • H-Codes: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

    • Handling: Standard nitrile gloves and safety glasses are generally sufficient, but good ventilation is required due to volatility.

References

  • Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: 2-Isopropylanisole. Retrieved from

  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: 2-Isopropylphenol. Retrieved from

  • BenchChem. (2025). Comparative Insecticidal Activity of Angelic Acid and Related Compounds. Retrieved from

  • MDPI. (2021). Synthesis and Antibacterial Activity of Thymyl Ethers. Molecules. Retrieved from

  • ResearchGate. (2025). Chemical Composition and Insecticidal Potential of Pulicaria incisa Essential Oil. Retrieved from

  • National Institutes of Health (NIH). (2024). O-demethylation of epipodophyllotoxins by CYP3A4. PubMed Central. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Isopropylanisole (CID 24879142). Retrieved from

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 2-Isopropylanisole, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its isomeric purity, in particular, can significantly influence the stereochemistry and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common purification techniques for 2-isopropylanisole, grounded in scientific principles and supported by practical insights to aid in selecting the most appropriate method for your specific needs.

The Importance of Purity: Understanding Potential Impurities

2-Isopropylanisole is commonly synthesized via the O-methylation of 2-isopropylphenol.[1] This synthetic route, while generally efficient, can lead to several impurities that must be removed to ensure the quality of the final product.

Common Impurities in Crude 2-Isopropylanisole:

  • Unreacted 2-Isopropylphenol: The starting material for the synthesis.

  • Positional Isomers (e.g., 4-isopropylanisole): Arising from impurities in the starting 2-isopropylphenol or side reactions.

  • Byproducts of Methylation: Including over-methylated species or products from side reactions of the methylating agent.

  • Residual Solvents and Reagents: From the reaction and workup steps.

The presence of these impurities can complicate subsequent synthetic steps, lead to the formation of undesired byproducts, and impact the overall yield and purity of the target molecule. Therefore, an effective purification strategy is crucial.

Benchmarking Purification Methodologies

The choice of purification technique depends on several factors, including the nature and concentration of impurities, the desired final purity, the scale of the purification, and available resources. Here, we compare three primary methods: Fractional Distillation, Column Chromatography, and Liquid-Liquid Extraction.

Fractional Distillation: A Workhorse for Boiling Point Differences

Fractional distillation is a powerful technique for separating liquid components with different boiling points.[2][3] The process involves heating a liquid mixture to create vapor, which then rises through a fractionating column. The vapor cools, condenses, and vaporizes multiple times, enriching the vapor with the more volatile component at each stage.

Scientific Rationale:

The feasibility of fractional distillation hinges on the difference in boiling points between 2-isopropylanisole and its potential impurities.

  • 2-Isopropylanisole: Boiling point of 198-200 °C.[4][5][6]

  • 2-Isopropylphenol: Boiling point of 214 °C.[7]

The significant difference of approximately 14-16 °C between the product and the primary starting material impurity makes fractional distillation a highly viable purification method. Positional isomers, such as 4-isopropylanisole, often have very similar boiling points, making their separation by distillation more challenging and requiring a highly efficient fractionating column.

Advantages:

  • Cost-effective for large-scale purifications.

  • Relatively simple setup and operation.

  • Can effectively remove impurities with significantly different boiling points.

Limitations:

  • Less effective for separating components with close boiling points (e.g., isomers).

  • High temperatures can lead to degradation of thermally sensitive compounds.

  • Not suitable for removing non-volatile impurities.

Experimental Protocol: Vacuum Fractional Distillation

For compounds with high boiling points like 2-isopropylanisole, vacuum distillation is often preferred to prevent thermal degradation.[3][8]

Objective: To separate 2-isopropylanisole from higher-boiling impurities, primarily unreacted 2-isopropylphenol.

Materials:

  • Crude 2-isopropylanisole

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum pump and vacuum trap

  • Stir bar or boiling chips

  • Glass wool or foil for insulation

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed to maintain a good vacuum.

  • Place the crude 2-isopropylanisole and a stir bar or boiling chips into the round-bottom flask.

  • Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Observe the temperature at the distillation head. The temperature should rise and stabilize as the 2-isopropylanisole begins to distill.

  • Collect the fraction that distills at a constant temperature and pressure, corresponding to the boiling point of pure 2-isopropylanisole at that pressure.

  • Monitor the distillation progress and stop heating before the flask runs dry to prevent the concentration of potentially unstable residues.

Column Chromatography: Precision Through Polarity Differences

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[9][10] For 2-isopropylanisole, which possesses some polarity due to the ether linkage, this method can be highly effective, particularly for removing impurities with different polarities.

Scientific Rationale:

The separation is based on the polarity difference between 2-isopropylanisole and its impurities.

  • 2-Isopropylanisole: Moderately polar.

  • 2-Isopropylphenol: More polar due to the hydroxyl group, which can engage in hydrogen bonding with the stationary phase (e.g., silica gel). This stronger interaction leads to a longer retention time on the column.

  • Positional Isomers: May have subtle differences in polarity that can be exploited for separation with an optimized solvent system.

Advantages:

  • High resolution, capable of separating closely related compounds, including isomers.

  • Applicable to a wide range of compounds.

  • Can be performed at room temperature, avoiding thermal degradation.

Limitations:

  • Can be time-consuming and require larger volumes of solvent compared to distillation, especially for large-scale purifications.

  • The cost of the stationary phase and solvents can be higher.

  • Can be more complex to set up and run effectively.

Experimental Protocol: Flash Column Chromatography

Objective: To purify 2-isopropylanisole from polar impurities and potentially separate it from isomers.

Materials:

  • Crude 2-isopropylanisole

  • Glass chromatography column

  • Silica gel (stationary phase)

  • Sand

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Air pressure source (for flash chromatography)

Procedure:

  • Securely clamp the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles.

  • Allow the silica gel to settle, tapping the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel bed.

  • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Dissolve the crude 2-isopropylanisole in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Add the eluent to the column and apply gentle air pressure to begin eluting the compounds.

  • Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure 2-isopropylanisole and remove the solvent under reduced pressure.

Liquid-Liquid Extraction: A Pre-Purification Step

Liquid-liquid extraction is a separation technique that partitions a compound between two immiscible liquid phases. It is particularly useful for removing acidic or basic impurities from a neutral organic compound like 2-isopropylanisole.

Scientific Rationale:

This method exploits the acidic nature of the primary impurity, 2-isopropylphenol. By washing the crude organic mixture with an aqueous basic solution (e.g., sodium hydroxide), the acidic phenol is deprotonated to form a water-soluble phenoxide salt, which partitions into the aqueous phase, leaving the neutral 2-isopropylanisole in the organic phase.

Advantages:

  • Simple, rapid, and effective for removing acidic or basic impurities.

  • Can be used as a preliminary purification step before distillation or chromatography.

  • Requires relatively inexpensive reagents and equipment.

Limitations:

  • Not effective for separating compounds with similar acid-base properties (e.g., isomers).

  • Emulsion formation can complicate the separation of layers.

  • The desired compound must be poorly soluble in water. 2-isopropylanisole is only slightly soluble in water, making this a suitable technique.[4][5]

Experimental Protocol: Extractive Workup

Objective: To remove acidic impurities, such as 2-isopropylphenol, from a crude mixture of 2-isopropylanisole.

Materials:

  • Crude 2-isopropylanisole dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • Separatory funnel

  • Aqueous basic solution (e.g., 5% sodium hydroxide)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude 2-isopropylanisole in a suitable water-immiscible organic solvent and transfer it to a separatory funnel.

  • Add the aqueous basic solution to the separatory funnel, stopper it, and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.

  • Wash the organic layer with water to remove any residual base.

  • Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a drying agent.

  • Swirl the flask and allow it to stand until the organic solution is clear.

  • Filter or decant the dried organic solution to remove the drying agent.

  • The solvent can then be removed under reduced pressure to yield the partially purified 2-isopropylanisole, which can be further purified by distillation or chromatography if necessary.

Comparative Summary

Technique Principle of Separation Best For Removing Purity Achievable Scalability Cost
Fractional Distillation Differences in boiling pointsImpurities with significantly different boiling points (e.g., 2-isopropylphenol)Good to HighExcellentLow
Column Chromatography Differences in polarityPolar impurities, isomers with slight polarity differencesHigh to Very HighModerateModerate to High
Liquid-Liquid Extraction Differences in acid-base properties and solubilityAcidic or basic impurities (e.g., 2-isopropylphenol)Low to Moderate (as a primary step)ExcellentVery Low

Visualizing the Workflows

Fractional Distillation Workflow

crude Crude 2-Isopropylanisole in Distillation Flask heat Heating crude->heat vapor Vaporization heat->vapor column Fractionating Column vapor->column condenser Condensation column->condenser impurities Higher-Boiling Impurities Remain column->impurities pure Purified 2-Isopropylanisole condenser->pure

Caption: Workflow for the purification of 2-isopropylanisole by fractional distillation.

Column Chromatography Workflow

sample Crude Sample Loaded onto Column elution Elution with Solvent System sample->elution separation Separation on Stationary Phase elution->separation fractions Fraction Collection separation->fractions analysis TLC Analysis fractions->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation product Purified 2-Isopropylanisole evaporation->product

Caption: Workflow for the purification of 2-isopropylanisole by column chromatography.

Liquid-Liquid Extraction Workflow

crude_org Crude Product in Organic Solvent add_base Add Aqueous Base crude_org->add_base shake Shake & Separate Layers add_base->shake aq_phase Aqueous Phase (Phenoxide Salt) shake->aq_phase org_phase Organic Phase (2-Isopropylanisole) shake->org_phase dry Dry Organic Layer org_phase->dry evaporate Evaporate Solvent dry->evaporate product Partially Purified Product evaporate->product

Caption: Workflow for the pre-purification of 2-isopropylanisole by liquid-liquid extraction.

Conclusion and Recommendations

The optimal purification strategy for 2-isopropylanisole often involves a combination of these techniques. A typical workflow would be an initial extractive workup to remove the bulk of acidic impurities, followed by fractional distillation for large-scale purification or column chromatography for achieving very high purity, especially when isomeric separation is required.

  • For large-scale production where the primary impurity is unreacted starting material, a combination of liquid-liquid extraction followed by vacuum fractional distillation is the most economical and efficient approach.

  • For laboratory-scale synthesis requiring high purity for subsequent reactions or characterization, an extractive workup followed by flash column chromatography is recommended.

  • When isomeric purity is critical, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although this is generally a more costly and lower-throughput option.

By understanding the principles behind each technique and considering the specific requirements of your project, you can design a robust and efficient purification protocol for 2-isopropylanisole, ensuring the quality and reliability of your research and development endeavors.

References

  • Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. (n.d.). Retrieved from [Link]

  • Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. (2023). Molecules, 28(17), 6268. [Link]

  • Isolation by Preparative High-Performance Liquid Chromatography. (n.d.). In Methods in Molecular Biology. Retrieved from [Link]

  • Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. (n.d.). Retrieved from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • Anisole chromatograms for sample volumes of solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. (2021). Journal of Solution Chemistry, 50(1), 160-177. [Link]

  • Separation of orthoxylene from isomeric xylenes by fractional distillation. (1949). U.S.
  • 2-Isopropylanisole. (n.d.). PubChem. Retrieved from [Link]

  • Step-by-Step Procedures for Vacuum Distillation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Vacuum Distillation of Aniline. (2020). Texium. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. (2021). Scilit. Retrieved from [Link]

  • GC-MS spectra of control and treated anisole samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Anisole derivatives. (1988). U.S.
  • Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components. (2024). ACS Omega. [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). Analytical and Bioanalytical Chemistry, 413(28), 7027-7037. [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • GC-MS characterization of the aromatic fractions of Gulf heavy crude oil sample. (2013). International Journal of Chemical and Biochemical Sciences, 3, 42-46.
  • Advanced Techniques in Column Chromatography. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Vacuum Distillation. (2022). YouTube. Retrieved from [Link]

  • A study of solid-liquid extractive techniques and an innovative solid-liquid extraction technology using the Naviglio Extractor. (n.d.). International Scholars Journals. Retrieved from [Link]

  • 2-isopropyl phenol. (n.d.). The Good Scents Company. Retrieved from [Link]

  • GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. (2007). Phytochemistry, 68(6), 803-807. [Link]

  • Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L). (2023). Food Science & Nutrition, 11(5), 2636-2645. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 4-Isopropylphenol. (n.d.). Wikipedia. Retrieved from [Link]

  • Anisole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • Chemical Properties of o-Isopropylanisole (CAS 2944-47-0). (n.d.). Cheméo. Retrieved from [Link]

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Comparative Cost-Analysis and Process Efficiency Guide: Synthesis of 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of synthesis routes for 2-Isopropylanisole (also known as o-isopropylanisole or 1-isopropyl-2-methoxybenzene). It is designed for process chemists and researchers requiring high-purity intermediates for drug development (e.g., synthesis of shonanyl methyl ether).

Executive Summary

The synthesis of 2-isopropylanisole presents a classic regioselectivity challenge in aromatic chemistry. While direct alkylation of anisole (Method B) utilizes lower-cost commodity starting materials, it thermodynamically favors the para-isomer (4-isopropylanisole), resulting in costly downstream separation and low yields of the desired ortho-isomer.

Consequently, O-Methylation of 2-Isopropylphenol (Method A) is the industry-preferred route. Although the starting material carries a higher unit cost, the reaction guarantees 100% regiochemical fidelity, eliminating the need for difficult isomer separation. This guide compares these two methodologies, providing experimental protocols and a cost-benefit analysis to support process decision-making.

Part 1: Critical Analysis of Synthesis Methods

Method A: O-Methylation of 2-Isopropylphenol (The "Selectivity" Route)

This method relies on the nucleophilic substitution of the phenolic hydroxyl group. Since the isopropyl group is pre-installed at the ortho position, regioselectivity is not a variable.

  • Mechanism: Williamson Ether Synthesis / O-Methylation.

  • Reagents: 2-Isopropylphenol, Base (NaOH/K2CO3), Methylating Agent (Dimethyl Sulfate or Dimethyl Carbonate).

  • Key Advantage: High yield (>95%), single isomer product.

  • Key Risk: Toxicity of Dimethyl Sulfate (DMS) requires strict engineering controls; Dimethyl Carbonate (DMC) is a greener but slower alternative requiring autoclave conditions.

Method B: Friedel-Crafts Alkylation of Anisole (The "Commodity" Route)

This method attempts to install the isopropyl group onto the anisole ring using a Lewis acid catalyst.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Reagents: Anisole, Isopropyl Halide (or Propylene), AlCl3 or Zeolite catalyst.

  • Key Advantage: Low raw material costs.

  • Critical Failure Mode: The methoxy group is an ortho, para-director, but steric hindrance at the ortho position strongly favors para-substitution. Typical product ratios are 80:20 (para:ortho) , making this route economically unviable for pure 2-isopropylanisole due to the difficulty of separating isomers with similar boiling points.

Part 2: Comparative Data & Cost Analysis

The following data contrasts the efficiency of both methods. Note the "E-Factor" (waste per kg product), which is significantly higher for Method B due to isomer waste.

Table 1: Process Performance Metrics
MetricMethod A: O-Methylation (DMS)Method B: Direct Alkylation (AlCl3)
Target Isomer Selectivity > 99% (Ortho)~15-20% (Ortho)
Major Byproduct Sodium Methyl Sulfate (Salt)4-Isopropylanisole (Para isomer)
Isolated Yield 92 - 96%< 18% (of desired isomer)
Purification Difficulty Low (Simple Distillation)Extreme (Fractional Column required)
Est. E-Factor (kg waste/kg) 1.5> 8.0 (due to unusable para-isomer)
Reaction Time 2 - 4 Hours4 - 6 Hours
Table 2: Cost Driver Analysis
Cost ComponentMethod A ImpactMethod B Impact
Raw Materials (OpEx) High. 2-Isopropylphenol is a value-added intermediate.Low. Anisole and Propylene are bulk commodities.
Energy (OpEx) Low. Exothermic reaction; mild heating (60°C).High. Requires cryogenic cooling (0°C) or high heat, plus energy-intensive distillation.
CapEx (Equipment) Moderate. Standard glass-lined reactors.High. Corrosion-resistant alloys needed for Lewis Acids; high-efficiency columns for separation.
Safety/Compliance High. DMS is highly toxic/carcinogenic.Moderate. AlCl3 is corrosive; flammable solvents.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway and chemical flow for both methods, highlighting the "separation bottleneck" in Method B.

SynthesisComparison cluster_MethodA Method A: O-Methylation (Recommended) cluster_MethodB Method B: Direct Alkylation (Not Recommended) Start Target: 2-Isopropylanisole RM_A Start: 2-Isopropylphenol Start->RM_A RM_B Start: Anisole + Isopropyl Bromide Start->RM_B Step_A1 Reaction: NaOH + Me2SO4 (T = 60°C) RM_A->Step_A1 Step_A2 Workup: Phase Sep & Wash Step_A1->Step_A2 Product_A Product: >98% Purity (No Isomers) Step_A2->Product_A Step_B1 Reaction: AlCl3 Catalyst (Friedel-Crafts) RM_B->Step_B1 Step_B2 Crude Mix: 80% Para / 20% Ortho Step_B1->Step_B2 Step_B3 Distillation (High Energy Cost) Step_B2->Step_B3 Waste_B Waste: 4-Isopropylanisole Step_B3->Waste_B Para (Discard) Product_B Yield: <20% Step_B3->Product_B Ortho

Figure 1: Comparative workflow demonstrating the linear efficiency of Method A versus the yield loss in Method B.

Part 4: Detailed Experimental Protocol (Method A)

Objective: Synthesis of 2-Isopropylanisole via O-Methylation using Dimethyl Sulfate (DMS). Note: This protocol uses DMS due to its lower activation energy compared to DMC. All steps must be performed in a fume hood.

Materials
  • 2-Isopropylphenol (136.2 g, 1.0 mol)

  • Sodium Hydroxide (NaOH), 20% aq. solution (220 g, 1.1 mol)

  • Dimethyl Sulfate (DMS) (138.7 g, 1.1 mol)

  • Toluene (Solvent, optional for extraction)[2]

Step-by-Step Procedure
  • Phenolate Formation: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the 2-isopropylphenol and start stirring.

  • Base Addition: Slowly add the 20% NaOH solution while maintaining the temperature below 30°C using an ice bath. The mixture will form the sodium phenolate salt.

  • Methylation (Exothermic): Begin the dropwise addition of Dimethyl Sulfate (DMS).

    • Critical Control Point: The reaction is exothermic. Adjust addition rate to maintain internal temperature between 40°C and 50°C. Do not exceed 60°C to prevent hydrolysis of DMS.

  • Reflux/Completion: Once addition is complete, heat the mixture to 60-70°C and stir for 2 hours. Monitor via TLC or GC until starting phenol is <0.5%.

  • Quenching: Cool to room temperature. Add dilute ammonium hydroxide (10%) to destroy excess DMS (stir for 30 mins).

  • Workup: Separate the organic layer. Extract the aqueous layer once with Toluene. Combine organic layers and wash with water (2x) and brine (1x).

  • Purification: Dry over anhydrous

    
    , filter, and remove solvent under reduced pressure. Perform vacuum distillation to obtain pure 2-isopropylanisole.
    
    • Expected Boiling Point: 198-200°C (at atm) or ~85°C at 15 mmHg.

Validation Parameters
  • Appearance: Colorless to pale yellow liquid.

  • Density: 0.936 g/mL at 25°C.[3]

  • Refractive Index (

    
    ):  1.508.
    

References

  • Google Patents. (2012). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline (Related industrial alkylation processes).
  • ResearchGate. (2025). Friedel-Crafts Alkylation of Anisole in Supercritical Carbon Dioxide: A Comparative Study of Catalysts. Retrieved January 30, 2026, from [Link]

  • Fisher Scientific. (n.d.). 2-Isopropylanisole, 98% Safety and Handling. Retrieved January 30, 2026, from [Link]

Sources

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